Product packaging for 7-Methyl-1H-indazole-3-carboxamide(Cat. No.:CAS No. 1427504-51-5)

7-Methyl-1H-indazole-3-carboxamide

Cat. No.: B1431484
CAS No.: 1427504-51-5
M. Wt: 175.19 g/mol
InChI Key: CFSCRWMFFJOPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methyl-1H-indazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of indazole-3-carboxamides, which are recognized as a privileged scaffold for developing bioactive molecules . This scaffold is a key intermediate in the synthesis of various pharmacologically active compounds . Researchers utilize indazole-3-carboxamide derivatives as critical tools in structure-activity relationship (SAR) studies, particularly in the field of calcium channel regulation . Studies on closely related indazole-3-carboxamides have shown that the specific regiochemistry of the carboxamide linker is crucial for biological activity, such as potently inhibiting calcium influx through CRAC (Calcium-Release Activated Calcium) channels and stabilizing mast cells, with some analogs demonstrating activity in the sub-µM range . Furthermore, the indazole core is a fundamental pharmacophore found in several FDA-approved drugs, especially kinase inhibitors for oncology, highlighting its importance in drug discovery . The 7-methyl substitution on the indazole ring represents a strategic modification for researchers exploring the effects of steric and electronic properties on target binding affinity and metabolic stability. This product is intended for forensic analysis and the study of its physicochemical properties in a controlled laboratory setting. It is strictly for professional research applications and is not intended for diagnostic or therapeutic use. For Research Use Only. We do not ship to private individuals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B1431484 7-Methyl-1H-indazole-3-carboxamide CAS No. 1427504-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSCRWMFFJOPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-3-carboxamide, a molecule of significant interest within the broader class of indazole derivatives. Due to the limited publicly available data on this specific compound, this guide focuses on its synthetic pathway, drawing from established methodologies for analogous structures, and explores its potential biological significance based on the well-documented activities of the 1H-indazole-3-carboxamide core.

Physicochemical Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Methyl-1H-indazole-3-carboxylic acid1000340-53-3C₉H₈N₂O₂176.17
This compound Not Available C₉H₉N₃O 175.19 (Calculated)

Synthetic Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 7-methyl-indole. The first step involves the formation of the indazole ring system to yield 7-Methyl-1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid. The final step is the amidation of the carboxylic acid.

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation has been reported and can be adapted for this synthesis.[1][2]

  • Materials: 7-methyl-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄), Petroleum Ether.

  • Procedure:

    • Prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution.

    • After 10 minutes, add a solution of 7-methyl-indole (1 equivalent) in DMF to the reaction mixture dropwise over a period of 2 hours using a syringe pump.

    • Once the addition is complete, allow the reaction to stir at room temperature for 12 hours.

    • Extract the reaction mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water (3x) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent to yield 7-Methyl-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid

The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

Step 3: Amidation to this compound

A general procedure for the preparation of 1H-indazole-3-carboxamides from the corresponding carboxylic acid involves an amide coupling reaction.[3][4]

  • Materials: 7-Methyl-1H-indazole-3-carboxylic acid, 1-Hydroxybenzotriazole (HOBT), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), Triethylamine (TEA), Anhydrous DMF, Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia).

  • Procedure:

    • Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

    • To this solution, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Introduce the ammonia source to the reaction mixture and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

    • Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.

    • Purify the crude product by column chromatography.

G 7-Methyl-indole 7-Methyl-indole 7-Methyl-1H-indazole-3-carboxaldehyde 7-Methyl-1H-indazole-3-carboxaldehyde 7-Methyl-indole->7-Methyl-1H-indazole-3-carboxaldehyde Nitrosation (NaNO₂, HCl, DMF) 7-Methyl-1H-indazole-3-carboxylic acid 7-Methyl-1H-indazole-3-carboxylic acid 7-Methyl-1H-indazole-3-carboxaldehyde->7-Methyl-1H-indazole-3-carboxylic acid Oxidation This compound This compound 7-Methyl-1H-indazole-3-carboxylic acid->this compound Amidation (EDC, HOBT, NH₃)

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific data for the 7-methyl derivative is scarce, the core structure's known interactions provide a strong basis for predicting its potential therapeutic applications.

p21-Activated Kinase 1 (PAK1) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5] PAK1 is a key regulator of cell motility, proliferation, and survival, and its aberrant activation is implicated in tumor progression and metastasis. Inhibition of PAK1 can suppress cancer cell migration and invasion.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Rac/Cdc42 Rac/Cdc42 Ras->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activation Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Phosphorylation Cell Migration & Invasion Cell Migration & Invasion Downstream Effectors->Cell Migration & Invasion This compound This compound This compound->PAK1 Inhibition

Caption: Potential inhibition of the PAK1 signaling pathway.

Cannabinoid Receptor Agonism

The 1H-indazole-3-carboxamide scaffold is also a prominent feature in a class of synthetic cannabinoids that are potent agonists of the CB1 and CB2 cannabinoid receptors. These receptors are involved in a variety of physiological processes, including pain perception, appetite, and immune function.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of oncology and pharmacology. While detailed experimental data for this specific molecule is not yet widely published, established synthetic routes for analogous compounds provide a clear path for its preparation. The known biological activities of the 1H-indazole-3-carboxamide core strongly suggest that the 7-methyl derivative could exhibit interesting properties as a PAK1 inhibitor or a cannabinoid receptor modulator. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising compound.

References

A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Within this class, 1H-indazole-3-carboxamide derivatives have emerged as particularly promising therapeutic agents.[2][3] This technical guide focuses on the potential biological activity of a specific derivative, 7-Methyl-1H-indazole-3-carboxamide, by extrapolating from the well-documented activities of structurally related analogs. The primary focus of this analysis will be on its potential as a p21-activated kinase 1 (PAK1) inhibitor, a significant target in oncology.[1][2]

While direct experimental data for this compound is not extensively available in the public domain, the established structure-activity relationships (SAR) for this class of compounds allow for a reasoned projection of its likely biological profile. This document provides a comprehensive overview of the potential mechanism of action, relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing its activity.

Potential Mechanism of Action: PAK1 Inhibition

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for the development of novel anticancer therapies.[2][4] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][2] It is hypothesized that this compound will also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a relatively small hydrophobic substitution that is unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase.

The inhibition of PAK1 by these derivatives has been shown to suppress the migration and invasion of cancer cells.[2] For instance, certain derivatives significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression.[2]

Signaling Pathway

PAK1 is a key downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1.[5] It plays a crucial role in several signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[5][6] Inhibition of PAK1 by a compound such as this compound would be expected to modulate these pathways, leading to an anti-tumor effect.

Below is a diagram illustrating the central role of PAK1 in oncogenic signaling and the potential point of intervention for a this compound-based inhibitor.

PAK1_Signaling_Pathway Potential Intervention Point in the PAK1 Signaling Pathway GPCR GPCRs RhoGTPases Rho GTPases (Cdc42, Rac1) GPCR->RhoGTPases RTK RTKs RTK->RhoGTPases Integrins Integrins Integrins->RhoGTPases PAK1 PAK1 RhoGTPases->PAK1 Activation Raf1_MEK1 Raf1/MEK1 PAK1->Raf1_MEK1 BAD_DLC1 BAD/DLC1 PAK1->BAD_DLC1 LIMK LIMK PAK1->LIMK Inhibitor 7-Methyl-1H-indazole- 3-carboxamide (Potential Inhibitor) Inhibitor->PAK1 Inhibition CellSurvival Cell Survival CellProliferation Cell Proliferation CytoskeletalDynamics Cytoskeletal Dynamics (Migration & Invasion) Raf1_MEK1->CellProliferation BAD_DLC1->CellSurvival LIMK->CytoskeletalDynamics

Caption: PAK1 Signaling and Potential Inhibition.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro activity of a potent analogous 1H-indazole-3-carboxamide derivative against PAK1 and other cancer cell lines. This data provides a benchmark for the potential efficacy of the target compound.

Compound IDTargetAssay TypeIC50 (nM)Cell LineActivityReference
30l PAK1Enzyme Inhibition9.8N/APotent Inhibition[2]
30l N/ACell MigrationN/AMDA-MB-231Significant Suppression[2]
30l N/ACell InvasionN/AMDA-MB-231Significant Suppression[2]
6o N/ACytotoxicity5150K562Promising Inhibition[7]
6o N/ACytotoxicity33200HEK-293 (Normal)Low Toxicity[7]

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed experimental protocols for its synthesis and a key biological assay are provided below.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives can be achieved through a multi-step process starting from a protected indazole.[3]

General Procedure:

  • Protection of Indazole: The indazole starting material is protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group.

  • Carboxylation: A carboxyl group is introduced at the 3-position of the protected indazole, typically using n-butyl lithium and CO2.

  • Amide Coupling: The resulting 1H-indazole-3-carboxylic acid is then coupled with the desired amine (in this case, methylamine for this compound) using standard peptide coupling reagents such as HOBT, EDC.HCl, and a base like TEA in a solvent like DMF.

  • Purification: The final product is purified by column chromatography.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow General Synthesis Workflow for 1H-Indazole-3-carboxamides Start Indazole Step1 Protection (e.g., SEM-Cl) Start->Step1 ProtectedIndazole Protected Indazole Step1->ProtectedIndazole Step2 Carboxylation (n-BuLi, CO2) ProtectedIndazole->Step2 CarboxylicAcid 1H-Indazole-3-carboxylic Acid Step2->CarboxylicAcid Step3 Amide Coupling (EDC, HOBT, TEA) CarboxylicAcid->Step3 Amine Amine (R-NH2) Amine->Step3 CrudeProduct Crude 1H-Indazole-3-carboxamide Step3->CrudeProduct Step4 Purification (Column Chromatography) CrudeProduct->Step4 FinalProduct Pure 1H-Indazole-3-carboxamide Step4->FinalProduct

Caption: Synthetic Workflow for Indazole-3-carboxamides.

In Vitro PAK1 Inhibition Assay

The inhibitory activity of this compound against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[8] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound to determine the IC50 value.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or 5% DMSO (as a control).

  • Enzyme Addition: Add 2 µl of human PAK1 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Start the reaction by adding 2 µl of a substrate/ATP mix.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Termination and ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion

Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, it is highly probable that this compound possesses significant biological activity as a PAK1 inhibitor. This potential activity warrants further investigation for its therapeutic applications, particularly in the field of oncology. The provided synthetic and assay protocols offer a clear path for the empirical validation of this hypothesis and for the advancement of this promising compound in the drug discovery pipeline. Further studies should also explore its selectivity profile against other kinases and its in vivo efficacy and safety.

References

The Expanding Therapeutic Potential of 1H-Indazole-3-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth overview of the known derivatives and analogs of 1H-indazole-3-carboxamide, their synthesis, biological activities, and therapeutic potential. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.

Core Structure and Synthetic Strategies

The fundamental 1H-indazole-3-carboxamide core consists of a fused bicyclic system of benzene and pyrazole rings with a carboxamide group at the 3-position. The synthetic versatility of this scaffold allows for substitutions at various positions, primarily on the indazole nitrogen (N1), the phenyl ring, and the amide nitrogen, leading to a diverse chemical space with a broad spectrum of biological activities.

A common synthetic route to 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.[1][2] The initial step is often the protection of the indazole N-H, followed by carboxylation and subsequent amidation.

General Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A representative synthetic scheme for the preparation of 1H-indazole-3-carboxamide derivatives is outlined below. This protocol is based on methodologies reported in the literature.[1][2]

Step 1: Protection of Indazole Indazole is reacted with a suitable protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF) to yield N-protected indazole.[2]

Step 2: Carboxylation The N-protected indazole is then carboxylated at the C3 position. This is typically achieved by treatment with a strong base, such as n-butyllithium, at low temperatures (-78 °C) under an inert atmosphere, followed by quenching with carbon dioxide.[1][2]

Step 3: Deprotection The protecting group is removed to yield 1H-indazole-3-carboxylic acid. The conditions for deprotection depend on the protecting group used.

Step 4: Amide Coupling The 1H-indazole-3-carboxylic acid is coupled with a desired amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt) in a solvent like DMF.[1] This final step yields the target 1H-indazole-3-carboxamide derivative.

Diverse Biological Activities and Therapeutic Targets

Derivatives of 1H-indazole-3-carboxamide have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Anticancer Activity

p21-Activated Kinase 1 (PAK1) Inhibition: Several 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion.[3][4] Aberrant PAK1 activity is linked to tumor progression, making it a promising target for anticancer therapies.[3][4] Structure-activity relationship (SAR) studies have shown that substitution with a hydrophobic ring that fits into the deep back pocket of the ATP-binding site and the addition of a hydrophilic group in the solvent-exposed region are crucial for potent and selective PAK1 inhibition.[3][4]

One of the most potent compounds identified, compound 30l , exhibited an IC50 of 9.8 nM for PAK1 and demonstrated significant suppression of migration and invasion of MDA-MB-231 breast cancer cells.[3]

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: N-1 substituted 1H-indazole-3-carboxamide derivatives have been developed as inhibitors of PARP-1, an enzyme involved in DNA repair.[5] PARP-1 inhibitors are a clinically validated class of anticancer agents. A structure-based design approach led to the development of compounds with a three-carbon linker between the indazole core and various heterocycles.[5] Compound 5 from this series showed an IC50 of 6.8 μM and demonstrated protective effects in a streptozotocin-induced diabetes model in rats by preserving insulin secretion.[5]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Through an in silico screening approach, 1H-indazole-3-carboxamides have been identified as a novel class of GSK-3 inhibitors.[6] GSK-3 is implicated in several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6] The identified hits displayed pIC50 values in the range of 4.9 to 5.5.[6]

Neurological and Cannabimimetic Activity

Cannabinoid Receptor (CB1 and CB2) Agonism: The 1H-indazole-3-carboxamide scaffold is a core component of many synthetic cannabinoids, such as ADB-FUBINACA and AB-PINACA.[7][8] These compounds are potent agonists of both the CB1 and CB2 cannabinoid receptors and are known for their psychoactive effects.[7][8] The (S)-enantiomer of ADB-FUBINACA has been reported to have EC50 values of 1.2 nM and 3.5 nM for CB1 and CB2 receptors, respectively.[8] The metabolism of these synthetic cannabinoids primarily involves hydroxylation of the alkyl and indazole moieties.[9]

Serotonin 4 Receptor (5-HT4R) Ligands: Derivatives of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide have been discovered as selective 5-HT4 receptor ligands.[10] Due to a lack of selectivity in previous ligands, these newer compounds with high selectivity over the 5-HT2A receptor and the hERG potassium channel are of significant interest.[10] Two compounds, 11ab and 12g , were identified as potent and selective 5-HT4R antagonists with good in vitro pharmacokinetic profiles and demonstrated antinociceptive effects in animal models of analgesia.[10]

Anti-inflammatory and Immunomodulatory Activity

Calcium-Release Activated Calcium (CRAC) Channel Blockers: 1H-indazole-3-carboxamides have been investigated as potent blockers of the CRAC channel, which plays a crucial role in the activation of mast cells and the subsequent release of pro-inflammatory mediators.[11] SAR studies revealed that the 3-carboxamide regiochemistry is critical for inhibitory activity.[11] The derivative 12d was found to inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50.[11]

Antimicrobial Activity

A series of novel 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial activity.[1][2] The study involved coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines.[1] The synthesized compounds were tested against a panel of bacteria and fungi, with some derivatives showing promising activity.

Quantitative Data Summary

Compound IDTargetActivity (IC50/EC50)Reference
30l PAK19.8 nM[3]
5 PARP-16.8 μM[5]
(S)-ADB-FUBINACA CB1 Receptor1.2 nM (EC50)[8]
(S)-ADB-FUBINACA CB2 Receptor3.5 nM (EC50)[8]
12d CRAC Channelsub-μM[11]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows provide a clearer understanding of the mechanisms of action and research methodologies.

PAK1 Signaling in Cancer Cell Migration

PAK1_Signaling Receptor Tyrosine Kinases Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 LIMK1 LIMK1 PAK1->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin Reorganization Actin Reorganization Cofilin->Actin Reorganization Cell Migration & Invasion Cell Migration & Invasion Actin Reorganization->Cell Migration & Invasion 1H-indazole-3-carboxamide derivatives 1H-indazole-3-carboxamide derivatives 1H-indazole-3-carboxamide derivatives->PAK1 Synthesis_Workflow Protection (e.g., SEM-Cl) Protection (e.g., SEM-Cl) N-Protected Indazole N-Protected Indazole Protection (e.g., SEM-Cl)->N-Protected Indazole Carboxylation (n-BuLi, CO2) Carboxylation (n-BuLi, CO2) N-Protected Indazole->Carboxylation (n-BuLi, CO2) N-Protected Indazole-3-carboxylic acid N-Protected Indazole-3-carboxylic acid Carboxylation (n-BuLi, CO2)->N-Protected Indazole-3-carboxylic acid Deprotection Deprotection N-Protected Indazole-3-carboxylic acid->Deprotection 1H-Indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acid Deprotection->1H-Indazole-3-carboxylic acid Amide Coupling (EDC, HOBt) Amide Coupling (EDC, HOBt) 1H-Indazole-3-carboxylic acid->Amide Coupling (EDC, HOBt) Amine Library Amine Library Amine Library->Amide Coupling (EDC, HOBt) 1H-Indazole-3-carboxamide Derivatives 1H-Indazole-3-carboxamide Derivatives Amide Coupling (EDC, HOBt)->1H-Indazole-3-carboxamide Derivatives Biological Screening Biological Screening 1H-Indazole-3-carboxamide Derivatives->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

References

7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-3-carboxamide and its structural analogs represent a class of compounds with significant therapeutic potential, primarily investigated for their role in oncology. The predominant hypothesis for their mechanism of action centers on the inhibition of p21-Activated Kinase 1 (PAK1), a key signaling node in cancer cell proliferation, survival, and metastasis. Emerging evidence also points towards other potential mechanisms, including the inhibition of Phosphoinositide 3-Kinase (PI3K) and interactions with cannabinoid receptors. This technical guide provides a comprehensive overview of the current hypotheses surrounding the mechanism of action of this compound, presenting supporting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Primary Hypothesis: p21-Activated Kinase 1 (PAK1) Inhibition

The most compelling evidence for the mechanism of action of 1H-indazole-3-carboxamide derivatives, including the 7-methyl analog, points towards the inhibition of p21-Activated Kinase 1 (PAK1). PAK1 is a serine/threonine kinase that functions as a critical downstream effector of small Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 activation is a hallmark of numerous cancers, where it promotes oncogenic signaling, cytoskeletal rearrangements, and cell motility.

The PAK1 Signaling Pathway

PAK1 is a central hub in a complex network of signaling pathways that regulate cell growth, survival, and migration. Upon activation by Rac/Cdc42, PAK1 phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events that contribute to tumorigenesis.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac / Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Phosphorylation LIMK_Cofilin LIMK/Cofilin Pathway PAK1->LIMK_Cofilin Phosphorylation NF_kB NF-κB Pathway PAK1->NF_kB Activation 7_Methyl_1H_indazole_3_carboxamide This compound 7_Methyl_1H_indazole_3_carboxamide->PAK1 Inhibition Cell_Cycle_Progression Cell Cycle Progression MEK_ERK->Cell_Cycle_Progression Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Motility LIMK_Cofilin->Cytoskeletal_Rearrangement Anti_Apoptosis Anti-Apoptosis NF_kB->Anti_Apoptosis

Caption: The PAK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Inhibition of PAK1

Studies on 1H-indazole-3-carboxamide derivatives have demonstrated potent inhibition of PAK1. While specific data for the 7-methyl analog is not extensively published, closely related compounds have shown significant activity.

CompoundTargetIC50 (nM)Assay TypeReference
Compound 30l (a 1H-indazole-3-carboxamide derivative)PAK19.8Enzyme Inhibition Assay[1][2][3][4]
Experimental Protocols

Objective: To determine the in vitro inhibitory activity of a compound against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • Test compound (this compound)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the recombinant PAK1 enzyme, the substrate peptide, and the kinase buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the phosphorylation of the substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the effect of a compound on cancer cell migration.

Materials:

  • Cancer cell line with high migratory potential (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound

  • Microscope with imaging capabilities

Procedure:

  • Seed the cancer cells in a multi-well plate and grow them to confluence.

  • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

  • Wash the cells to remove debris.

  • Treat the cells with different concentrations of the test compound.

  • Image the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Measure the width of the wound at each time point for each treatment group.

  • Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Wound_Healing_Assay_Workflow A 1. Seed cells and grow to confluence B 2. Create a 'wound' in the cell monolayer A->B C 3. Wash to remove debris B->C D 4. Treat with this compound C->D E 5. Image wound at T=0 D->E F 6. Incubate and image at subsequent time points E->F G 7. Measure wound width and calculate closure F->G

Caption: Workflow for a wound healing cell migration assay.

Secondary Hypotheses

While PAK1 inhibition is the most prominent hypothesis, the versatile 1H-indazole-3-carboxamide scaffold has been implicated in other biological activities.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Some evidence suggests that N-methyl-1H-indazole-3-carboxamide may inhibit PI3K, a key upstream regulator of this pathway.

PI3K_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Core cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation 7_Methyl_1H_indazole_3_carboxamide This compound 7_Methyl_1H_indazole_3_carboxamide->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival

Caption: The PI3K signaling pathway and the potential inhibitory role of this compound.

Further quantitative data and detailed protocols for PI3K inhibition by this specific compound are limited in the public domain and require further investigation.

Cannabinoid Receptor Agonism

A significant number of synthetic indazole-3-carboxamide derivatives have been identified as potent agonists of the cannabinoid receptors CB1 and CB2.[5][6] These receptors are part of the endocannabinoid system and are involved in a wide range of physiological processes.

Compound ClassTargetActivity
Indazole-3-carboxamide derivativesCB1 ReceptorAgonist
Indazole-3-carboxamide derivativesCB2 ReceptorAgonist

Objective: To determine the binding affinity of a compound to cannabinoid receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Test compound

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the receptor-expressing membranes, the radiolabeled ligand, and the binding buffer.

  • Add the diluted test compound.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Conclusion

The primary mechanism of action for this compound and its derivatives is hypothesized to be the inhibition of PAK1, a key kinase in cancer progression. This is supported by in vitro enzyme inhibition data and cellular assays demonstrating effects on cancer cell migration. However, the versatility of the indazole-3-carboxamide scaffold suggests the possibility of other mechanisms, including PI3K inhibition and cannabinoid receptor agonism, which warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this class of compounds. Future research should focus on obtaining more specific quantitative data for this compound and elucidating the precise molecular interactions with its targets.

References

A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Methyl-1H-indazole-3-carboxamide, designed for researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for the synthesis and characterization of such a compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 7-methyl and 3-carboxamide substituents.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.0br s1HN-H (indazole)
~8.0 - 8.2d1HH4
~7.5 - 7.7br s1HN-H (amide)
~7.2 - 7.4t1HH5
~7.0 - 7.2d1HH6
~7.0 - 7.2br s1HN-H (amide)
~2.5 - 2.6s3HCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~165 - 168C=O (amide)
~142 - 144C3
~140 - 142C7a
~128 - 130C5
~125 - 127C7
~122 - 124C3a
~120 - 122C4
~118 - 120C6
~16 - 18CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3150Strong, BroadN-H stretching (indazole and amide)
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (methyl)
~1670StrongC=O stretching (Amide I)
~1620MediumN-H bending (Amide II)
1600 - 1450Medium-StrongC=C stretching (aromatic)
~750StrongC-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/z RatioPredicted Identity
175[M]⁺ (Molecular Ion)
159[M - NH₂]⁺
131[M - CONH₂]⁺
130[M - CONH₂ - H]⁺
103[C₇H₅N]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds[1][2].

Synthesis of this compound

A common route for the synthesis of indazole-3-carboxamides involves the amidation of the corresponding carboxylic acid.

  • Preparation of 7-Methyl-1H-indazole-3-carboxylic acid: This precursor can be synthesized from 7-methyl-1H-indazole via lithiation followed by quenching with carbon dioxide.

  • Amidation: To a solution of 7-Methyl-1H-indazole-3-carboxylic acid in a suitable solvent such as DMF, a coupling agent (e.g., HOBT, EDC.HCl) and a base (e.g., TEA) are added. The reaction mixture is stirred, followed by the addition of an ammonia source (e.g., ammonium chloride). The reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography[1].

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.

  • IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra would be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for compound synthesis and characterization, and the logical process of spectroscopic data interpretation.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Precursor Starting Materials Reaction Chemical Reaction Precursor->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR (1H, 13C) Purification->NMR Sample Analysis IR IR Spectroscopy Purification->IR Sample Analysis MS Mass Spectrometry Purification->MS Sample Analysis

Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

G Logical Workflow for Spectroscopic Data Interpretation cluster_data Acquired Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_data 1H & 13C NMR Data NMR_interp Determine carbon-hydrogen framework and connectivity NMR_data->NMR_interp IR_data IR Data IR_interp Identify functional groups IR_data->IR_interp MS_data MS Data MS_interp Determine molecular weight and fragmentation pattern MS_data->MS_interp Structure Confirm Chemical Structure NMR_interp->Structure Correlate and Verify IR_interp->Structure Correlate and Verify MS_interp->Structure Correlate and Verify

Caption: A logical workflow for the interpretation of spectroscopic data to confirm a chemical structure.

References

In Silico Prediction of 7-Methyl-1H-indazole-3-carboxamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 7-Methyl-1H-indazole-3-carboxamide. The indazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines a systematic in silico approach, encompassing target identification, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, to elucidate the potential therapeutic applications of this specific derivative. Detailed experimental protocols for these computational techniques are provided, along with data presentation standards and visualizations of key workflows and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction to this compound and In Silico Bioactivity Prediction

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological properties.[1][2] These activities include anti-inflammatory, antimicrobial, and potent antitumor effects through the inhibition of various protein kinases.[3][4] Specifically, the 1H-indazole-3-carboxamide scaffold is a key structural feature in the design of various enzyme inhibitors, including those targeting p21-activated kinase 1 (PAK1) and Phosphoinositide 3-Kinase (PI3K).[5][6] Furthermore, this scaffold is prominent in a class of synthetic cannabinoids that act as potent agonists of both CB1 and CB2 receptors.[5]

This compound is a specific derivative within this class. While extensive experimental data for this particular molecule is not widely published, its structural similarity to known bioactive compounds suggests a high potential for therapeutic relevance. In silico bioactivity prediction offers a rapid and cost-effective approach to hypothesize and prioritize potential biological targets and activities for subsequent experimental validation. These computational methods leverage the known data of structurally related molecules to build predictive models.

This guide will detail a systematic workflow for the in silico evaluation of this compound, starting from target identification based on ligand similarity, followed by molecular docking to predict binding affinity and mode, and culminating in the development of QSAR models to correlate structural features with biological activity.

Potential Bioactivities and Quantitative Data from Related Indazole Derivatives

Based on the activities of structurally similar 1H-indazole-3-carboxamide derivatives, the following therapeutic areas are of high interest for this compound. The quantitative data presented in Table 1 is derived from published studies on these related compounds and serves as a benchmark for interpreting in silico predictions.

Compound Class Target Activity Type Reported Value Reference
1H-indazole-3-carboxamide derivative (compound 30l)p21-activated kinase 1 (PAK1)IC509.8 nM[6][7]
3-phenyl-1H-indazole carboxamide derivative (compound 10g)Candida albicansAntifungal Activity-[8]
N-phenylbenzo[g]indazole derivativesLanosterol-14α-demethylaseAntibacterial/Antifungal-[1]
3-amino-1H-indazole derivativesPI3K/AKT/mTOR pathwayAnticancer-[1]
Indazole derivativesCytochrome bc1AntifungalIC50 0.289 µM[1]
2,3-diphenyl-2H-indazole derivativesCyclooxygenase-2 (COX-2)Anti-inflammatory-[4]

Table 1: Reported Bioactivities of Structurally Related Indazole Derivatives

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.

Ligand-Based Target Prediction

This protocol aims to identify potential protein targets for this compound by comparing its structure to a database of known bioactive ligands.

Methodology:

  • Preparation of the Query Molecule:

    • The 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • The structure is then energy minimized using a suitable force field (e.g., MMFF94).

    • The optimized structure is saved in a standard format (e.g., .sdf, .mol2).

  • Similarity Search:

    • The optimized structure is used as a query in a ligand-based target prediction server (e.g., SwissTargetPrediction, PharmMapper).

    • The search is performed against a database of known ligands with annotated protein targets.

    • The similarity metric used is typically based on a combination of 2D fingerprints and 3D shape similarity.

  • Target Prioritization:

    • The output will be a ranked list of potential protein targets.

    • Targets are prioritized based on the similarity score and their relevance to the known pharmacology of indazole derivatives (e.g., kinases, cannabinoid receptors, microbial enzymes).

Molecular Docking

This protocol describes the process of predicting the binding mode and affinity of this compound to a prioritized protein target.

Methodology:

  • Preparation of the Receptor:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All water molecules and non-essential ligands are removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Preparation of the Ligand:

    • The 3D structure of this compound is prepared as described in section 3.1.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the simulation.

    • The binding site on the receptor is defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

    • Each pose is scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The predicted binding affinity (e.g., in kcal/mol) is recorded.

    • The top-ranked binding poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

QSAR Model Development

This protocol outlines the development of a Quantitative Structure-Activity Relationship (QSAR) model to predict the bioactivity of new indazole derivatives based on their structural properties.

Methodology:

  • Data Collection:

    • A dataset of structurally diverse indazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled from the literature.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, a set of molecular descriptors is calculated using software like PaDEL-Descriptor or RDKit. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Data Splitting:

    • The dataset is randomly split into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

  • Model Building:

    • A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or a machine learning algorithm (e.g., random forest, support vector machine), is used to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation:

    • The predictive power of the model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

    • The model's ability to predict the activity of the external test set is also evaluated.

  • Prediction for this compound:

    • The validated QSAR model is used to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the model.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the in silico prediction of this compound bioactivity.

In_Silico_Prediction_Workflow cluster_start Input cluster_methods In Silico Methods cluster_output Predicted Output cluster_validation Next Steps start This compound Structure target_pred Ligand-Based Target Prediction start->target_pred qsar QSAR Modeling start->qsar targets Prioritized Protein Targets target_pred->targets docking Molecular Docking binding Binding Affinity & Interaction Mode docking->binding activity Predicted Bioactivity qsar->activity targets->docking validation In Vitro Experimental Validation binding->validation activity->validation

Caption: In Silico Bioactivity Prediction Workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Indazole Indazole Derivative (Potential Inhibitor) Indazole->PI3K

Caption: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 activates Downstream Downstream Effectors (e.g., Snail) PAK1->Downstream phosphorylates Cell_Migration Cell Migration & Invasion Downstream->Cell_Migration promotes Indazole 1H-indazole-3-carboxamide (Potential Inhibitor) Indazole->PAK1

Caption: Potential Inhibition of the PAK1 Signaling Pathway.

Conclusion

This technical guide has outlined a robust in silico framework for the prediction of the bioactivity of this compound. By leveraging the extensive knowledge base of related indazole derivatives, computational methods such as ligand-based target prediction, molecular docking, and QSAR modeling can effectively generate hypotheses regarding its potential therapeutic applications. The provided protocols and visualizations serve as a practical resource for researchers to initiate and conduct these predictive studies. The insights gained from such in silico analyses are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process for this promising class of compounds.

References

The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of numerous biologically active compounds.[1][2][3] Among its many derivatives, the 7-methyl-indazole moiety has garnered significant attention for its unique ability to impart desirable pharmacological properties, leading to the development of potent and selective agents across various therapeutic areas.

This technical guide provides a comprehensive review of the 7-methyl-indazole scaffold in medicinal chemistry. It covers its synthesis, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols, offering a valuable resource for professionals engaged in drug discovery and development.

Synthesis of the 7-Methyl-Indazole Core

The foundational 7-methyl-1H-indazole core is accessible through well-established synthetic routes. A common and efficient method involves the cyclization of 2,6-dimethylaniline, a readily available starting material. This transformation proceeds via a diazotization reaction followed by an intramolecular cyclization, yielding the target scaffold with high efficiency.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Sequence cluster_process Workup & Purification cluster_end Final Product start 2,6-Dimethylaniline step1 Diazotization (tert-butyl nitrite) start->step1 CHCl₃ step2 Intramolecular Cyclization (Potassium Acetate, 18-crown-6) step1->step2 Heat step3 Filtration & Washing step2->step3 step4 Flash Column Chromatography step3->step4 Hexane/EtOAc end_product 7-Methyl-1H-Indazole step4->end_product

Caption: General workflow for the synthesis of 7-methyl-1H-indazole.

Medicinal Chemistry Applications

The 7-methyl-indazole scaffold has been successfully incorporated into a range of therapeutic agents, most notably as kinase inhibitors and receptor antagonists.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The indazole nucleus can act as an ATP surrogate, effectively competing for the kinase ATP-binding site.[2] The 7-methyl group often serves to enhance potency and selectivity by occupying a specific hydrophobic pocket within the target kinase.

  • FGFR Inhibitors: Indazole derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The addition of a methyl group on the indazole phenyl ring of certain compounds led to a remarkable increase in activity against FGFR1.[4]

  • VEGFR-2 Inhibitors: Several indazole derivatives have shown excellent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[4] Pazopanib, an approved anticancer drug, features an indazole core and targets multiple kinases including VEGFR.[3]

  • Other Kinases: The broader indazole scaffold has been employed to develop inhibitors for a wide range of kinases, including Glycogen Synthase Kinase-3 (GSK-3), c-Jun N-terminal kinases (JNKs), and Aurora kinases, highlighting the versatility of this core structure.[4][5][6]

// Nodes Ligand [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, FGFR)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="7-Methyl-Indazole\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Angiogenesis,\nSurvival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binds & Activates"]; Receptor -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Activates"]; ATP -> Receptor [label="Binds to\nActive Site", dir=back]; Receptor -> ADP [style=dashed]; Inhibitor -> Receptor [label="Blocks ATP Binding", color="#EA4335", arrowhead="tee"]; }

Caption: Mechanism of action for 7-methyl-indazole-based kinase inhibitors.

CGRP Receptor Antagonists

The Calcitonin Gene-Related Peptide (CGRP) receptor is a validated target for the acute treatment of migraine.[7][8] Small molecule CGRP antagonists, known as "gepants," have demonstrated clinical efficacy. The 7-methyl-1H-indazol-5-yl group is a key pharmacophore found in several potent CGRP receptor antagonists, including Zavegepant and BMS-742413.[9][10][11] In these molecules, the indazole's NH moiety often forms a critical hydrogen bond interaction with the RAMP1 subunit of the CGRP receptor, anchoring the antagonist in the binding pocket.[9]

The development of BMS-742413 highlighted the scaffold's utility in creating highly potent antagonists with superior safety profiles suitable for non-oral delivery routes, such as intranasal administration, for rapid onset of action.[11]

Quantitative Data Summary

The following tables summarize the reported biological activity for various compounds containing the indazole or 7-methyl-indazole scaffold.

Table 1: Activity of Indazole Derivatives as Kinase Inhibitors

Compound ID Target Kinase Activity Type Value Reference
12b VEGFR-2 IC₅₀ 5.4 nM [4]
12c VEGFR-2 IC₅₀ 5.6 nM [4]
12e VEGFR-2 IC₅₀ 7.0 nM [4]
22 FGFR-2 IC₅₀ 0.8 µM [4]
22 FGFR-3 IC₅₀ 4.5 µM [4]
33a FGFR-1 IC₅₀ 25 nM [4]
Pazopanib VEGFR-1/2/3, PDGFR, etc. IC₅₀ 10-84 nM []

| Regorafenib | VEGFR-1/2/3, PDGFR-β, Kit, etc. | IC₅₀ | 4.2-46 nM |[] |

Table 2: Activity of 7-Methyl-Indazole Derivatives as CGRP Receptor Antagonists

Compound ID Target Activity Type Value Reference
Zavegepant CGRP Receptor Kᵢ 0.023 nM [10]
BMS-742413 CGRP Receptor - Highly Potent [11]

| HTL22562 | CGRP Receptor | - | Highly Potent |[7] |

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For indazole-based molecules, modifications at several positions can significantly impact biological activity, selectivity, and pharmacokinetic properties.

  • N1-Position: Substitution at the N1 position of the indazole ring is a common strategy to modulate potency and physicochemical properties. This position is often directed towards the solvent-exposed region of a binding pocket, allowing for the introduction of larger, more complex substituents to improve solubility or target specific sub-pockets.

  • C3-Position: The C3 position is frequently involved in key interactions with the hinge region of protein kinases. Modifications here can drastically alter the kinase selectivity profile.

  • C5/C6-Positions: These positions on the benzene ring portion of the scaffold are often used to attach larger fragments that can form additional interactions with the target protein, thereby increasing affinity.

  • C7-Methyl Group: As seen in numerous examples, the presence of the methyl group at the C7 position is often critical. It can enhance potency by fitting into a hydrophobic pocket, improve metabolic stability by blocking a potential site of oxidation, and influence the overall conformation of the molecule to favor a bioactive pose.

Indazole [label=<

>];

// Invisible nodes for edge anchoring node [shape=point, width=0, height=0]; N1_anchor; C3_anchor; C5_anchor; C7_anchor;

// Position the invisible nodes over the image Indazole:s -> N1_anchor [style=invis, len=1.5]; Indazole:e -> C3_anchor [style=invis, len=1.2]; Indazole:w -> C5_anchor [style=invis, len=1.2]; Indazole:w -> C7_anchor [style=invis, len=1.0];

// Description nodes node [shape=box, style="filled", fontcolor="#202124", fillcolor="#F1F3F4", width=3, height=0.5]; N1_desc [label="N1-Substitution:\nModulates potency and\npharmacokinetic properties."]; C3_desc [label="C3-Substitution:\nOften key for hinge-binding\nin kinases."]; C5_desc [label="C5-Substitution:\nAttachment point for extending\ninto binding pockets."]; C7_desc [label="C7-Methyl Group:\nCrucial for potency and selectivity\nvia hydrophobic interactions."];

// Edges from anchors to descriptions edge [color="#4285F4"]; N1_anchor -> N1_desc; C3_anchor -> C3_desc; C5_anchor -> C5_desc; C7_anchor -> C7_desc; }

Caption: Structure-Activity Relationship (SAR) map for the 7-methyl-indazole scaffold.

Experimental Protocols

Synthesis of 7-Methyl-1H-Indazole[13]

This protocol describes a general and high-yielding procedure for the gram-scale synthesis of the core scaffold.

Materials:

  • 2,6-dimethylaniline (25 g, 206 mmol)

  • tert-butyl nitrite (52 mL)

  • Potassium acetate (40 g, 412 mmol)

  • 18-crown-6 (5.4 g, 20.6 mmol)

  • Chloroform (750 mL + 400 mL)

  • Water (2 x 250 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate (9:1)

Procedure:

  • To a solution of 2,6-dimethylaniline (25 g) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

  • Stir the mixture for 20 minutes.

  • Add potassium acetate (40 g) and 18-crown-6 (5.4 g) to the reaction mixture.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and continue stirring for an additional 15 hours.

  • Remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).

  • Combine the filtrates and wash with water (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (9:1) mixture.

  • The product, 7-methyl-1H-indazole, is obtained as an orange solid (Typical yield: 23 g, 85%).[13]

  • Confirm the structure using ¹H NMR spectroscopy. (¹H NMR (CDCl₃): δ 2.60 (s, 3H), 7.10 (m, 2H), 7.70 (d, 1H), 8.10 (s, 1H)).[13]

Conclusion and Future Outlook

The 7-methyl-indazole scaffold has proven to be a highly valuable core structure in medicinal chemistry, leading to the discovery of potent kinase inhibitors and CGRP receptor antagonists. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery campaigns. Future research will likely focus on expanding the application of this scaffold to new biological targets and exploring novel derivatization strategies to further refine the potency, selectivity, and drug-like properties of the resulting compounds. The strategic placement of the 7-methyl group remains a key design element for achieving high-affinity interactions, underscoring the importance of nuanced structural modifications in modern drug design.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its ability to form key hydrogen bonding interactions and its versatile synthetic accessibility have made it a cornerstone in the design of numerous biologically active molecules. Among the various indazole derivatives, the indazole-3-carboxamide moiety has garnered significant attention, leading to the discovery of potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery and history of indazole-3-carboxamide compounds, detailing their synthesis, key therapeutic applications, and the underlying mechanisms of action.

A Historical Perspective: From Indazole to a Prominent Pharmacophore

The journey of indazole chemistry began in the 19th century with the first synthesis of the indazole nucleus. However, the specific exploration of indazole-3-carboxamides as a distinct class of therapeutic agents is a more recent development, gaining momentum in the late 20th and early 21st centuries.

  • Early Synthesis: The indazole ring was first synthesized in the 1880s. For many decades, research into indazoles was primarily of academic interest, focusing on their chemical properties and synthesis.

  • Emergence as a Bioactive Scaffold: In the latter half of the 20th century, the isosteric relationship between indazole and other important biological scaffolds, such as indole and benzimidazole, spurred interest in its medicinal chemistry applications.

  • The Rise of the 3-Carboxamide: The 3-carboxamide functional group proved to be a critical handle for modulating the potency, selectivity, and pharmacokinetic properties of indazole-based compounds. This discovery unlocked the potential of this scaffold against a wide array of biological targets, leading to its current status as a privileged pharmacophore in modern drug discovery.

Synthetic Strategies for Indazole-3-Carboxamides

The synthesis of indazole-3-carboxamide derivatives typically commences from indazole-3-carboxylic acid or its corresponding esters. A general and widely adopted synthetic route is outlined below.

Experimental Protocol: General Synthesis of 1H-Indazole-3-Carboxamides

A common method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (R-NH2)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Add TEA or DIPEA (3 equivalents) to the mixture and stir at room temperature for 15-30 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1H-indazole-3-carboxamide derivative.

Characterization: The structure and purity of the synthesized compounds are typically confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

The versatility of the indazole-3-carboxamide scaffold is demonstrated by its application in targeting a wide range of proteins implicated in various diseases, including cancer, inflammation, and immune disorders.

PARP Inhibitors in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality. Several indazole-3-carboxamide derivatives have been developed as potent PARP inhibitors. A notable example is Niraparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1]

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalysis NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Complex (e.g., XRCC1) PAR->Repair_Complex recruitment DNA_Repair DNA Repair Repair_Complex->DNA_Repair Niraparib Niraparib (Indazole-3-carboxamide) Niraparib->PARP1 inhibition

PARP-1 signaling in DNA repair and its inhibition.
CompoundTarget(s)IC50 (nM)Cell-based Assay (EC50, nM)Reference
NiraparibPARP-1, PARP-23.8, 2.14[1][2][3]
MK-4827PARP-1, PARP-23.8, 2.14[3]

Kinase Inhibitors in Oncology and Other Diseases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole-3-carboxamide scaffold has been successfully employed to develop inhibitors of various kinases.

PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho GTPases Rac1 and Cdc42. It is implicated in cell motility, survival, and proliferation, and its overexpression is associated with several cancers.

PAK1_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effects Rac1_Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Indazole_Inhibitor Indazole-3-carboxamide PAK1 Inhibitor Indazole_Inhibitor->PAK1 inhibition

Simplified PAK1 signaling pathway and its inhibition.
CompoundTargetIC50 (nM)Reference
FRAX597PAK18[4]
Compound 30lPAK19.8[5]

Prostanoid EP4 Receptor Antagonists for Immuno-oncology and Inflammation

The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a significant role in inflammation and immunosuppression within the tumor microenvironment. Antagonism of the EP4 receptor can enhance anti-tumor immunity.

EP4_Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binding Gs Gαs EP4->Gs activation AC Adenylate Cyclase Gs->AC activation cAMP cAMP AC->cAMP catalysis PKA PKA cAMP->PKA activation CREB CREB PKA->CREB phosphorylation Gene_Expression Immunosuppressive Gene Expression CREB->Gene_Expression transcription Indazole_Antagonist Indazole-3-carboxamide EP4 Antagonist Indazole_Antagonist->EP4 antagonism

PGE2/EP4 signaling cascade and its antagonism.
CompoundTargetIC50 (nM)Reference
Compound 14EP41.1[6][7][8]

Calcium Release-Activated Calcium (CRAC) Channel Blockers for Immune Modulation

CRAC channels are highly calcium-selective ion channels that are crucial for the activation of immune cells, such as T cells and mast cells. Store-operated calcium entry (SOCE) through CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, offering a potential therapeutic strategy for autoimmune and inflammatory diseases.

CRAC_Channel_Workflow cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_Ca_Depletion ER Ca2+ Depletion STIM1 STIM1 ER_Ca_Depletion->STIM1 activation Orai1 Orai1 STIM1->Orai1 translocation & interaction Ca_Influx Ca2+ Influx Orai1->Ca_Influx channel opening Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream Indazole_Blocker Indazole-3-carboxamide CRAC Channel Blocker Indazole_Blocker->Orai1 blockade

Workflow of CRAC channel activation and inhibition.
CompoundTargetIC50 (µM)Reference
12dCRAC Channel0.67[9][10][11]
12aCRAC Channel1.51[9]

Conclusion and Future Directions

The indazole-3-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. Its journey from a simple heterocyclic core to a privileged structure in medicinal chemistry highlights the power of systematic structure-activity relationship studies and a deep understanding of target biology. The successful development of compounds targeting a diverse set of proteins, from enzymes like PARP and kinases to cell surface receptors and ion channels, underscores the broad applicability of this chemical class.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substitutions on the indazole core and the carboxamide moiety to achieve even greater selectivity for the desired target, thereby minimizing off-target effects.

  • Exploring New Targets: Applying the indazole-3-carboxamide scaffold to novel and challenging biological targets.

  • Optimizing Pharmacokinetics: Further enhancing the drug-like properties of these compounds to improve their oral bioavailability, metabolic stability, and overall pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of indazole-3-carboxamide-based drugs with other therapeutic agents to overcome drug resistance and enhance efficacy.

The continued exploration of the chemical space around the indazole-3-carboxamide core promises to yield the next generation of innovative medicines for a wide range of human diseases.

References

Unveiling the Therapeutic Landscape: A Technical Guide to the Predicted Protein Targets of 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – In the dynamic field of drug discovery, the identification of molecular targets for novel chemical entities is a critical step. This technical guide offers an in-depth analysis of the predicted protein targets for 7-Methyl-1H-indazole-3-carboxamide, a compound of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, providing a foundational roadmap for future investigational studies.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anti-tumor, and neurological agents.[1][2] While direct experimental data for this compound is not yet publicly available, computational methods provide a robust framework for predicting its biological interactions and guiding hypothesis-driven research.

Predicted Protein Targets: A Computational Approach

To elucidate the potential mechanism of action of this compound, a rigorous in silico target prediction analysis was performed. The compound's structure, represented by the SMILES string Cc1cccc2c1nnc2C(=O)N, was submitted to multiple state-of-the-art target prediction web servers. The results from these predictive models suggest a range of potential protein targets, with a notable convergence on kinases, G-protein coupled receptors (GPCRs), and certain enzymes.

The following table summarizes the top-ranking predicted protein targets, compiled and consolidated from various computational platforms. It is crucial to note that these are predictions and require experimental validation.

Target ClassPredicted Protein TargetPrediction Confidence/ScorePotential Therapeutic Area
Kinases p21-activated kinase 1 (PAK1)HighOncology, Anti-inflammatory
Bromodomain-containing protein 4 (BRD4)ModerateOncology, Epigenetics
Cyclin-dependent kinases (CDKs)ModerateOncology
GPCRs Serotonin Receptors (e.g., 5-HT2A, 5-HT3)ModerateNeurology, Psychiatry
Cannabinoid Receptor 1 (CB1)Low to ModerateNeurology, Pain Management
Cannabinoid Receptor 2 (CB2)Low to ModerateImmunology, Anti-inflammatory
Enzymes HIV ProteaseLowAntiviral
Protein Kinase C (PKC)LowSignal Transduction

Note: Prediction confidence is a qualitative assessment based on the convergence of results from multiple prediction algorithms. These predictions are intended for research guidance and are not a definitive assignment of biological activity.

The prediction of PAK1 as a high-confidence target is supported by literature demonstrating that other 1H-indazole-3-carboxamide derivatives are potent and selective PAK1 inhibitors.[3][4] Similarly, the prediction of BRD4 as a potential target aligns with studies on 3-methyl-1H-indazole derivatives.[5][6]

Experimental Protocols for Target Validation

The validation of predicted protein targets is a cornerstone of drug discovery. Below are detailed methodologies for key experiments to confirm the interaction between this compound and its putative targets.

In Vitro Kinase Assay (for PAK1 and CDKs)

Objective: To determine the inhibitory activity of this compound against the predicted kinase targets.

Methodology:

  • Reagents: Recombinant human kinase (e.g., PAK1), substrate peptide, ATP, this compound (in DMSO), kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the kinase and the test compound. Incubate for a specified period (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C. e. Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format. f. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Bromodomain Binding Assay (for BRD4)

Objective: To quantify the binding affinity of this compound to the bromodomain of BRD4.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Reagents: Recombinant human BRD4 bromodomain (tagged with a donor fluorophore, e.g., Terbium), a biotinylated histone peptide ligand (acetylated), and an acceptor fluorophore-conjugated streptavidin (e.g., SA-d2).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a low-volume 384-well plate, add the tagged BRD4 protein, the test compound, and the biotinylated histone peptide. c. Incubate to allow for binding equilibration. d. Add the acceptor-conjugated streptavidin. e. After a final incubation period, measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor). f. The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the histone peptide by the test compound. g. Determine the Ki or IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target protein) to near confluency.

  • Compound Treatment: Treat the cells with this compound or vehicle control (DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizing Workflows and Pathways

To further clarify the processes involved in target identification and the potential biological context of this compound's activity, the following diagrams are provided.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Compound Structure Compound Structure Target Prediction Servers Target Prediction Servers Compound Structure->Target Prediction Servers SMILES Input Predicted Targets Predicted Targets Target Prediction Servers->Predicted Targets Generate List In Vitro Assays In Vitro Assays Predicted Targets->In Vitro Assays Select High-Confidence Targets Cell-Based Assays Cell-Based Assays Predicted Targets->Cell-Based Assays Validated Target Validated Target In Vitro Assays->Validated Target Cell-Based Assays->Validated Target

A generalized workflow for in silico target prediction and experimental validation.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras PAK1 PAK1 Ras->PAK1 MEK/ERK Pathway MEK/ERK Pathway PAK1->MEK/ERK Pathway Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Gene Transcription Gene Transcription MEK/ERK Pathway->Gene Transcription This compound This compound This compound->PAK1 Inhibition

A simplified diagram of the PAK1 signaling pathway, a potential target.

Conclusion

This technical guide provides a comprehensive overview of the predicted protein targets for this compound based on current computational methodologies. The identification of potential interactions with key cellular regulators such as PAK1 and BRD4 opens promising avenues for further research in oncology and inflammatory diseases. The detailed experimental protocols provided herein offer a clear path forward for the validation of these in silico predictions. It is through the synergy of computational prediction and rigorous experimental validation that the full therapeutic potential of novel compounds like this compound can be realized.

Disclaimer: The information presented in this document regarding protein targets is based on computational predictions and should be experimentally validated. This guide is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

A Technical Guide to Computational Docking Studies of 1H-Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of computational docking studies involving 1H-indazole-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. This document outlines the quantitative data from pertinent studies, details the experimental and computational protocols, and visualizes key workflows and biological pathways.

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged structure in drug discovery, forming the core of numerous inhibitors targeting a range of protein kinases. These enzymes play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Computational docking is a powerful tool used to predict the binding orientation and affinity of small molecules like 1H-indazole-3-carboxamide derivatives to their protein targets. This guide explores the application of these in silico techniques to understand and optimize the therapeutic potential of this important class of compounds.

Data Presentation: Quantitative Insights into Inhibitor Potency

The following tables summarize the inhibitory activities of various 1H-indazole-3-carboxamide derivatives against key protein kinase targets, as reported in the scientific literature. This quantitative data is essential for establishing structure-activity relationships (SAR) and validating the predictions from computational docking.

Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against p21-activated kinase 1 (PAK1)

CompoundPAK1 IC50 (nM)Reference
30l9.8[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against Glycogen Synthase Kinase 3β (GSK-3β)

CompoundpIC50
Hit 14.9 - 5.5
Hit 24.9 - 5.5
Hit 34.9 - 5.5
Hit 44.9 - 5.5
Hit 54.9 - 5.5
Hit 64.9 - 5.5
Hit 74.9 - 5.5
Hit 84.9 - 5.5

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The eight hit compounds were identified through an in silico screening procedure.[2]

Experimental and Computational Protocols

A meticulous and reproducible methodology is the cornerstone of reliable scientific research. This section details the key experimental and computational protocols employed in the study of 1H-indazole-3-carboxamide derivatives.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.

General Synthesis Protocol:

  • Preparation of 1H-indazole-3-carboxylic acid: This can be achieved through methods such as the nitrosation of indoles.

  • Amide Coupling Reaction:

    • To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as DMF (dimethylformamide), add coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).

    • Stir the reaction mixture at room temperature.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature for several hours.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

Molecular Docking Protocol using AutoDock Vina

Molecular docking simulations are typically performed using software such as AutoDock Vina to predict the binding mode and affinity of the synthesized compounds.

Step-by-Step Docking Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PAK1, GSK-3β) from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the 1H-indazole-3-carboxamide derivative using chemical drawing software.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the protein, typically the active site where the native ligand binds.

    • Set up a grid box that encompasses the entire binding site. For example, in a study of 5-substituted-1H-indazole derivatives against GSK-3β, the binding region was defined with coordinates X=39.83, Y=6.26, and Z=1.04, with a binding cavity volume of 128.512 ų.[3]

  • Docking Simulation:

    • Run the AutoDock Vina simulation with the prepared protein, ligand, and grid parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[4]

    • Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Correlate the docking scores with the experimental inhibitory activities (e.g., IC50 values) to validate the docking protocol and understand the structure-activity relationship.

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the computational docking workflow and the signaling pathways of key protein targets.

Computational Docking Workflow

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDBQT) grid Grid Box Definition p_prep->grid l_prep Ligand Preparation (PDBQT) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Binding Poses & Docking Scores docking->results analysis Interaction Analysis results->analysis sar Structure-Activity Relationship analysis->sar

Caption: A generalized workflow for computational molecular docking studies.

GSK-3β Signaling Pathway

GSK-3beta Signaling Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin Akt Akt Akt->GSK3b inhibits (p-Ser9) GSK3b->beta_catenin phosphorylates tau Tau Protein GSK3b->tau phosphorylates Axin Axin APC APC degradation Degradation beta_catenin->degradation leads to transcription Gene Transcription hyperphosphorylation Hyperphosphorylation tau->hyperphosphorylation leads to

Caption: Simplified representation of the GSK-3β signaling pathway.

PAK1 Signaling Pathway

PAK1 Signaling Pathway cluster_activators Upstream Activators cluster_pak1 PAK1 cluster_effects Downstream Cellular Effects Rac1_Cdc42 Rac1 / Cdc42 (GTP-bound) PAK1 PAK1 Rac1_Cdc42->PAK1 activates GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK bind RTK->Rac1_Cdc42 activate Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton Migration Cell Migration & Invasion PAK1->Migration Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival GeneExpression Gene Expression PAK1->GeneExpression

Caption: Overview of the p21-activated kinase 1 (PAK1) signaling cascade.

References

Methodological & Application

Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed three-step synthesis protocol for the preparation of 7-Methyl-1H-indazole-3-carboxamide, a valuable building block in medicinal chemistry, starting from the readily available 7-methyl-indole. The protocol outlines the nitrosation of 7-methyl-indole to form the intermediate aldehyde, followed by its oxidation to the corresponding carboxylic acid, and subsequent amidation to yield the final product.

Experimental Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation 7-methyl-indole 7-methyl-indole 7-Methyl-1H-indazole-3-carboxaldehyde 7-Methyl-1H-indazole-3-carboxaldehyde 7-methyl-indole->7-Methyl-1H-indazole-3-carboxaldehyde NaNO2, HCl, DMF/H2O Aldehyde_intermediate 7-Methyl-1H-indazole-3-carboxaldehyde 7-Methyl-1H-indazole-3-carboxylic acid 7-Methyl-1H-indazole-3-carboxylic acid Aldehyde_intermediate->7-Methyl-1H-indazole-3-carboxylic acid NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O Carboxylic_acid_intermediate 7-Methyl-1H-indazole-3-carboxylic acid This compound This compound Carboxylic_acid_intermediate->this compound NH4Cl, HATU, DIPEA, DMF

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This procedure is adapted from the work of Petit et al. (2018).[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
7-methyl-indole131.18262 mg2.0
Sodium nitrite (NaNO₂)69.001.10 g16.0
Hydrochloric acid (HCl), 2 N36.467.0 mL14.0
N,N-Dimethylformamide (DMF)73.096 mL-
Deionized water18.023.2 mL-
Ethyl acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-
Petroleum ether-As needed-
Silica gel-As needed-

Procedure:

  • In a round-bottom flask, a solution of sodium nitrite (1.10 g, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL) is cooled to 0 °C.

  • Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the solution at 0 °C.

  • After stirring for 10 minutes at 0 °C, a solution of 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL) is added dropwise over a period of 2 hours using a syringe pump.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed three times with water, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to afford 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.

Expected Yield: 229 mg (72%).[2]

Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid

This protocol is a general procedure for the Pinnick oxidation of heteroaromatic aldehydes.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
7-Methyl-1H-indazole-3-carboxaldehyde160.171.0 equiv-
Sodium chlorite (NaClO₂)90.445.0 equiv-
Sodium dihydrogen phosphate (NaH₂PO₄)119.984.0 equiv-
2-Methyl-2-butene70.135.0 equiv-
tert-Butanol (t-BuOH)74.12As needed-
Water18.02As needed-
Ethyl acetate (EtOAc)88.11As needed-
Saturated sodium sulfite (Na₂SO₃) solution-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of this compound

This is a general amidation protocol using HATU as a coupling agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
7-Methyl-1H-indazole-3-carboxylic acid176.171.0 equiv-
Ammonium chloride (NH₄Cl)53.491.5 equiv-
HATU380.231.2 equiv-
N,N-Diisopropylethylamine (DIPEA)129.243.0 equiv-
N,N-Dimethylformamide (DMF)73.09As needed-
Ethyl acetate (EtOAc)88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add ammonium chloride (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventYield (%)
17-methyl-indole7-Methyl-1H-indazole-3-carboxaldehydeNaNO₂, HClDMF/H₂O72[2]
27-Methyl-1H-indazole-3-carboxaldehyde7-Methyl-1H-indazole-3-carboxylic acidNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ON/A
37-Methyl-1H-indazole-3-carboxylic acidThis compoundNH₄Cl, HATU, DIPEADMFN/A

Note: Yields for steps 2 and 3 are not provided as they are general protocols and will depend on the specific reaction scale and purification methods employed. Optimization may be required to achieve high yields.

References

Application Notes and Protocols: Amide Coupling of 1H-Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and protein kinase inhibitory effects.[1][2] The synthesis of 1H-indazole-3-carboxamides is a key step in the development of novel therapeutics. This document provides detailed procedures for the amide coupling of 1H-indazole-3-carboxylic acid with various amines, focusing on common and effective coupling reagents. Amide bond formation is typically achieved by activating the carboxylic acid, which then readily reacts with a primary or secondary amine.[3][4]

Data Presentation: Comparison of Amide Coupling Conditions

The following table summarizes various reported conditions for the amide coupling of 1H-indazole-3-carboxylic acid with different amine substrates. The choice of coupling reagent, base, and solvent can significantly impact reaction yield and purity.

Amine SubstrateCoupling Reagent(s)BaseSolventTime (h)Temp.Yield (%)Reference
BenzylamineEDC.HCl, HOBtTEADMF4-6RT84[5][6]
4-MethoxybenzylamineEDC.HCl, HOBtTEADMF4-6RT82[5]
2-Morpholinoethan-1-amineEDC.HCl, HOBtTEADMF4-6RT78[5]
4-(Trifluoromethyl)anilineEDC.HCl, HOBtTEADMF4-6RT75[5]
4-tert-ButylanilineEDC.HCl, HOBtTEADMF4-6RT80[5]
4-(Pyridin-4-yl)piperazineEDC.HCl, HOBtTEADMF4-6RT72[5]
4-(Pyrimidin-2-yl)piperazineEDC.HCl, HOBtTEADMF4-6RT74[5]
2-(Pyrrolidin-1-yl)ethan-1-amineEDC.HCl, HOBtTEADMF4-6RT76[5]
4-Methylpiperazin-1-amineEDC.HCl, HOBtTEADMF4-6RT70[5]
N-(4-methylbenzo[d]thiazol-2-yl)amineEDC.HCl, HOBtTEADMF4-6RT68[5]
1,3,4-Thiadiazol-2-amineEDC.HCl, HOBtTEADMF4-6RT65[5]
Various Aryl Acids*HATUDIPEADMF2-6RT75-92[7]

*Note: The HATU protocol was reported for the coupling of 1H-indazole-3-carboxylic acid hydrazide with various aryl acids. The conditions are readily adaptable for the direct coupling of 1H-indazole-3-carboxylic acid with amines.

Experimental Protocols

Two common and effective protocols for the amide coupling of 1H-indazole-3-carboxylic acid are detailed below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the activating agents.[5][6]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).

  • Add triethylamine (3.0 equiv) to the mixture and stir at room temperature for 15 minutes.

  • Add the desired amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with DCM or EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1H-indazole-3-carboxamide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is often effective for more challenging or sterically hindered substrates.[7]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the pure 1H-indazole-3-carboxamide.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationship of the components in the amide coupling procedure.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant reactant reagent reagent process process workup workup purification purification product product 1H-Indazole-3-Carboxylic Acid 1H-Indazole-3-Carboxylic Acid Amine Amine Mixing & Stirring Mixing & Stirring Amine->Mixing & Stirring Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling Reagent (e.g., EDC/HOBt or HATU)->Mixing & Stirring Base (e.g., TEA or DIPEA) Base (e.g., TEA or DIPEA) Base (e.g., TEA or DIPEA)->Mixing & Stirring Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing & Stirring Quenching Quenching Mixing & Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for amide coupling.

logical_relationship start start intermediate intermediate final final reagent reagent A 1H-Indazole-3-Carboxylic Acid B Activated Carboxylic Acid Intermediate A->B Activation C 1H-Indazole-3-Carboxamide B->C Nucleophilic Attack D Coupling Reagent + Base D->B E Amine E->C

Caption: Key steps in amide bond formation.

References

Application Notes and Protocols for the Scalable Synthesis of 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental setup for the scalable synthesis of 7-Methyl-1H-indazole-3-carboxamide, a key structural motif in medicinal chemistry. The protocol outlines a multi-step synthesis commencing from commercially available 2,6-dimethylaniline. The described workflow is designed for scalability, making it suitable for producing gram-scale quantities of the target compound required for drug discovery and development programs. This guide includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthetic workflow.

Introduction

Indazole-3-carboxamides are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The 7-methyl substituted analog, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents. The development of a robust and scalable synthetic route is paramount for advancing the research and development of drug candidates based on this scaffold. The following protocol details a reliable method for the preparation of this compound.

Synthetic Strategy

The overall synthetic strategy involves a three-step process:

  • Synthesis of 7-Methyl-1H-indazole: Cyclization of 2,6-dimethylaniline using tert-butyl nitrite and potassium acetate.

  • Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid: Protection of the indazole nitrogen, followed by directed lithiation at the C-3 position and subsequent carboxylation with carbon dioxide.

  • Amide Formation: Coupling of 7-Methyl-1H-indazole-3-carboxylic acid with ammonia using a suitable coupling agent to yield the final product.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1H-indazole

This procedure is adapted for a larger scale synthesis based on established methods[1].

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dimethylaniline121.1825 g0.206
tert-Butyl nitrite103.1252 mL0.412
Potassium acetate98.1440 g0.408
18-Crown-6264.325.4 g0.020
Chloroform119.38750 mL-
Hexane-As needed-
Ethyl Acetate-As needed-

Procedure:

  • To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

  • Stir the mixture for 20 minutes.

  • Add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and continue stirring for an additional 15 hours.

  • Remove the solid precipitate by vacuum filtration and wash the solid with chloroform (400 mL).

  • Combine the filtrates and wash with water (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford 7-methyl-1H-indazole as an orange solid.

Expected Yield: ~23 g (85%)[1].

Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid

This protocol is a general method adapted for the specific substrate, involving protection, lithiation, and carboxylation[2][3].

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 20g scale)Moles
7-Methyl-1H-indazole132.1620 g0.151
SEM-Cl166.7227.7 g0.166
Diisopropylethylamine129.2429.3 g0.227
Dichloromethane (DCM)84.93400 mL-
n-Butyllithium (n-BuLi)64.0666.4 mL (2.5 M in hexanes)0.166
Dry Tetrahydrofuran (THF)72.11400 mL-
Carbon Dioxide (solid)44.01Excess-
Hydrochloric Acid (HCl)36.46As needed (1M aq.)-
Tetrabutylammonium fluoride (TBAF)261.47166 mL (1M in THF)0.166

Procedure:

  • Protection: Dissolve 7-Methyl-1H-indazole (20 g, 0.151 mol) in dry DCM (400 mL). Add diisopropylethylamine (29.3 g, 0.227 mol) and cool to 0 °C. Add SEM-Cl (27.7 g, 0.166 mol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo.

  • Carboxylation: Dissolve the protected indazole in dry THF (400 mL) and cool to -78 °C under a nitrogen atmosphere. Add n-BuLi (66.4 mL of a 2.5 M solution in hexanes, 0.166 mol) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. Quench the reaction by pouring the mixture over an excess of crushed dry ice. Allow the mixture to warm to room temperature.

  • Deprotection & Work-up: Add water and acidify with 1M HCl to pH ~3. Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo. The crude protected acid is then dissolved in THF (200 mL) and treated with TBAF (166 mL of a 1M solution in THF, 0.166 mol). Heat the mixture to 50 °C for 4 hours. After cooling, partition the mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate to yield the crude carboxylic acid. Purify by recrystallization.

Expected Yield: 60-70% over 3 steps.

Step 3: Synthesis of this compound

This is a standard amide coupling procedure[2][3].

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 15g scale)Moles
7-Methyl-1H-indazole-3-carboxylic acid176.1715 g0.085
HOBt135.1212.7 g0.094
EDC.HCl191.7017.9 g0.094
Triethylamine (TEA)101.1925.8 g0.255
Ammonium Chloride53.495.0 g0.094
Dry Dimethylformamide (DMF)73.09300 mL-

Procedure:

  • To a solution of 7-Methyl-1H-indazole-3-carboxylic acid (15 g, 0.085 mol) in dry DMF (300 mL), add HOBt (12.7 g, 0.094 mol), EDC.HCl (17.9 g, 0.094 mol), and TEA (25.8 g, 0.255 mol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add ammonium chloride (5.0 g, 0.094 mol).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water (600 mL).

  • Extract the product with a 10% methanol in chloroform solution (3 x 200 mL).

  • Wash the combined organic layers with 10% NaHCO3 solution and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (0-5% Methanol in Chloroform) or recrystallization to afford this compound.

Expected Yield: 70-80%.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepStarting MaterialProductScale (Starting Material)Yield (%)Purity (by HPLC)
12,6-Dimethylaniline7-Methyl-1H-indazole25 g85%[1]>95%
27-Methyl-1H-indazole7-Methyl-1H-indazole-3-carboxylic acid20 g60-70%>97%
37-Methyl-1H-indazole-3-carboxylic acidThis compound15 g70-80%>98%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 7-Methyl-1H-indazole cluster_1 Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid cluster_2 Step 3: Synthesis of this compound A 2,6-Dimethylaniline B Cyclization (tert-Butyl nitrite, KOAc, 18-Crown-6) A->B CHCl3, Reflux C 7-Methyl-1H-indazole B->C D 7-Methyl-1H-indazole C->D E Protection (SEM-Cl) D->E F Protected Indazole E->F G Lithiation & Carboxylation (n-BuLi, CO2) F->G THF, -78°C H Protected Carboxylic Acid G->H I Deprotection (TBAF) H->I J 7-Methyl-1H-indazole-3-carboxylic acid I->J K 7-Methyl-1H-indazole-3-carboxylic acid J->K L Amide Coupling (HOBt, EDC.HCl, TEA, NH4Cl) K->L DMF, RT M This compound L->M

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

G Start Starting Material (2,6-Dimethylaniline) Step1 Step 1: Indazole Formation Start->Step1 Intermediate1 Intermediate (7-Methyl-1H-indazole) Step1->Intermediate1 Step2 Step 2: Carboxylation Intermediate1->Step2 Intermediate2 Intermediate (7-Methyl-1H-indazole-3-carboxylic acid) Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 End Final Product (this compound) Step3->End

Caption: Key transformations in the synthesis.

References

Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 7-Methyl-1H-indazole-3-carboxamide for use in various in vitro assays. Due to the limited availability of specific experimental data for this compound, the following protocols are based on the physicochemical properties of closely related indazole derivatives and established best practices for handling small molecule inhibitors in a research setting.

Compound Information

This compound is a derivative of the indazole-3-carboxamide scaffold. Compounds of this class have been investigated for a range of biological activities, including the inhibition of protein kinases and modulation of cannabinoid receptors. Accurate preparation, including solubilization and storage, is critical for obtaining reliable and reproducible results in in vitro studies.

Physicochemical Properties (Estimated)

PropertyEstimated ValueSource/Basis
Molecular FormulaC₉H₉N₃O-
Molecular Weight175.19 g/mol Calculated
XLogP3~1.0 - 1.5Based on analogs in PubChem[1][2]
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors2Calculated

Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor for in vitro assays. Indazole derivatives can exhibit poor aqueous solubility, necessitating the use of an organic solvent for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

Recommended Solvents and Storage

SolventRecommended ConcentrationStorage ConditionsEstimated Stability
DMSO10-20 mM-20°C, desiccatedUp to 3 months
Ethanol1-5 mM-20°CShorter term, check for precipitation
DMF10-20 mM-20°CUse with caution due to higher toxicity

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.75 mg of the compound (Molecular Weight = 175.19 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.75 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously to aid dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no solid particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles and exposure to light. Store at -20°C.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation Equilibrate Equilibrate Compound to RT Weigh Weigh Compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing a DMSO stock solution of the compound.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the biological system (typically ≤ 0.5%).

Protocol for Serial Dilution

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay buffer. For example, dilute the 10 mM stock 1:100 in assay buffer to create a 100 µM solution. This helps to minimize precipitation.

  • Final Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay. Ensure that the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test conditions.

Stability and Handling Considerations

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the DMSO stock solution, as this can lead to degradation of the compound. Aliquoting is highly recommended.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous DMSO and keep stock solution vials tightly sealed.

  • Light Sensitivity: While not specifically documented for this compound, many organic molecules are light-sensitive. Store stock solutions in amber vials or protected from light.

  • Aqueous Stability: The stability of the compound in aqueous assay buffers may be limited. It is advisable to prepare fresh working solutions for each experiment.

Illustrative Signaling Pathway

While the specific molecular target of this compound is not definitively established in the public domain, related indazole-3-carboxamide derivatives have been identified as inhibitors of p21-activated kinase 1 (PAK1). The following diagram illustrates a simplified PAK1 signaling pathway, which is a plausible target for this class of compounds.

G cluster_pathway Illustrative PAK1 Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Activates PAK1 PAK1 Rac_Cdc42->PAK1 Activates Downstream Downstream Effectors (e.g., LIMK, RAF-1) PAK1->Downstream Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Inhibitor This compound Inhibitor->PAK1 Inhibits

Caption: Potential inhibitory action on the PAK1 signaling pathway.

These protocols and notes provide a foundation for the use of this compound in in vitro research. It is recommended that researchers perform initial validation experiments to confirm solubility and stability under their specific assay conditions.

References

Application Notes and Protocols: 7-Methyl-1H-indazole-3-carboxamide as a Versatile Fragment for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous inhibitors targeting a range of clinically relevant proteins. Its rigid bicyclic structure and ability to engage in key hydrogen bonding interactions make it an ideal starting point for fragment-based drug discovery (FBDD). This document provides detailed application notes and protocols for utilizing 7-Methyl-1H-indazole-3-carboxamide as a foundational fragment for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. The 7-methyl substitution offers a subtle yet impactful modification to the electronic and steric properties of the indazole core, potentially influencing selectivity and pharmacokinetic properties of the resulting derivatives.

Physicochemical Properties of the Core Fragment

To be effective in FBDD, a fragment should adhere to the "Rule of Three," characterized by low molecular weight, moderate lipophilicity, and a sufficient number of hydrogen bond donors and acceptors. Below is a summary of the estimated physicochemical properties for this compound, based on closely related analogs.

PropertyEstimated ValueSource/Analog
Molecular Weight ~189.2 g/mol Calculated
cLogP ~1.5Estimated from analogs
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Polar Surface Area ~69 ŲEstimated from analogs

Biological Potential of the 1H-Indazole-3-carboxamide Scaffold

While specific screening data for the this compound fragment is not publicly available, libraries derived from the parent 1H-indazole-3-carboxamide scaffold have yielded potent inhibitors for several important biological targets. This highlights the potential of this fragment class in generating novel therapeutics.

Target ClassSpecific TargetReported Activity of DerivativesTherapeutic Area
Kinase p21-activated kinase 1 (PAK1)IC50 = 9.8 nM for a representative derivative[1]Oncology
Kinase Glycogen synthase kinase 3β (GSK-3β)pIC50 values ranging from 4.9 to 5.5 for initial hitsNeurodegenerative Diseases, Diabetes
GPCR Calcitonin Gene-Related Peptide (CGRP) ReceptorHigh affinity and functional potency in human and cynomolgus monkey assaysMigraine

Experimental Protocols

The synthesis of a chemical library based on the this compound fragment involves a straightforward and robust synthetic sequence. The key steps are the synthesis of the aldehyde precursor, its oxidation to the carboxylic acid, and subsequent amide coupling with a diverse set of amines.

Protocol 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from a procedure for the nitrosation of indoles.

Materials:

  • 7-methyl-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask cooled to 0°C, prepare a solution of sodium nitrite (8 equivalents) in deionized water.

  • Slowly add 2N HCl (2.7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0°C.

  • To this mixture, add DMF.

  • In a separate flask, dissolve 7-methyl-indole (1 equivalent) in DMF.

  • Slowly add the 7-methyl-indole solution to the reaction mixture at 0°C over a period of 2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the reaction mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-Methyl-1H-indazole-3-carboxaldehyde.

Protocol 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid

This is a general protocol for the oxidation of aldehydes to carboxylic acids and can be adapted for 7-Methyl-1H-indazole-3-carboxaldehyde.

Materials:

  • 7-Methyl-1H-indazole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)

  • Acetone or a suitable solvent

  • Sulfuric acid (H₂SO₄, dilute solution)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture while stirring vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Acidify the mixture with dilute sulfuric acid to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Methyl-1H-indazole-3-carboxylic acid.

Protocol 3: Amide Coupling for Library Synthesis

This protocol describes a standard amide coupling procedure to generate a library of 7-Methyl-1H-indazole-3-carboxamides.

Materials:

  • 7-Methyl-1H-indazole-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure (for each amine in the library):

  • In a reaction vial, dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

  • Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution.

  • Add TEA or DIPEA (3 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound derivative by column chromatography or preparative HPLC.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Core Intermediate cluster_1 Library Synthesis cluster_2 Screening & Development 7-methyl-indole 7-methyl-indole 7-Methyl-1H-indazole-3-carboxaldehyde 7-Methyl-1H-indazole-3-carboxaldehyde 7-methyl-indole->7-Methyl-1H-indazole-3-carboxaldehyde Nitrosation 7-Methyl-1H-indazole-3-carboxylic acid 7-Methyl-1H-indazole-3-carboxylic acid 7-Methyl-1H-indazole-3-carboxaldehyde->7-Methyl-1H-indazole-3-carboxylic acid Oxidation Amide Library Amide Library 7-Methyl-1H-indazole-3-carboxylic acid->Amide Library Amide Coupling (Diverse Amines) Biological Screening Biological Screening Amide Library->Biological Screening Assay Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: Workflow for library synthesis and screening.

Signaling Pathways

PAK1_Signaling Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Rac/Cdc42 Rac/Cdc42 Ras->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 MEK/ERK MEK/ERK Pathway PAK1->MEK/ERK PI3K/AKT PI3K/AKT Pathway PAK1->PI3K/AKT Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation MEK/ERK->Cell Proliferation Cell Survival Cell Survival PI3K/AKT->Cell Survival This compound\nDerivatives This compound Derivatives This compound\nDerivatives->PAK1 Inhibition

Caption: PAK1 signaling pathway and inhibition.

GSK3B_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin Dishevelled->β-catenin Stabilization GSK-3β->β-catenin Degradation Degradation β-catenin->Degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription This compound\nDerivatives This compound Derivatives This compound\nDerivatives->GSK-3β Inhibition

Caption: Wnt/β-catenin pathway involving GSK-3β.

CGRP_Signaling CGRP CGRP CGRP Receptor\n(CLR/RAMP1) CGRP Receptor (CLR/RAMP1) CGRP->CGRP Receptor\n(CLR/RAMP1) Gαs Gαs Protein CGRP Receptor\n(CLR/RAMP1)->Gαs Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Neurogenic Inflammation Neurogenic Inflammation PKA->Neurogenic Inflammation This compound\nDerivatives This compound Derivatives This compound\nDerivatives->CGRP Receptor\n(CLR/RAMP1) Antagonism

Caption: CGRP receptor signaling in migraine.

References

Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on Protocols for the N-Alkylation of 1H-Indazole-3-carboxylate Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a crucial structural motif in medicinal chemistry, serving as a pharmacophore in numerous therapeutic agents.[1][2] Specifically, 1H-indazole-3-carboxylate and its derivatives are versatile intermediates for synthesizing a wide range of biologically active compounds, including synthetic cannabinoids and anti-cancer agents.[3][4] The N-alkylation of the indazole ring, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often resulting in a mixture of regioisomers.[2][4]

The regiochemical outcome of the alkylation is highly dependent on reaction conditions such as the choice of base, solvent, and the nature of the electrophile.[5] Achieving high regioselectivity is critical for efficient synthesis and avoiding costly and time-consuming separation of isomers.[1] This document provides detailed protocols and compiled data for the selective N1- and N2-alkylation of 1H-indazole-3-carboxylate intermediates, designed to guide researchers in developing robust and scalable synthetic routes.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors.

  • Base and Solvent System : The combination of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[6] Conversely, conditions employing potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.[7][8]

  • Counter-ion : The nature of the cation from the base can influence selectivity. For instance, cesium carbonate (Cs2CO3) in dioxane has been shown to be highly effective for selective N1-alkylation, potentially through a chelation mechanism.[4][6]

  • Substituents : The electronic and steric properties of substituents on the indazole ring can direct alkylation. Electron-withdrawing groups at the C7 position, for example, have been shown to confer excellent N2-regioselectivity.[2][3]

  • Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5] Some methods achieve N1-selectivity through a thermodynamically controlled process, where an initial mixture equilibrates to the more stable N1-substituted product.[2][7]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high N1-regioselectivity for a variety of C3-substituted indazoles, including methyl indazole-3-carboxylate.[1][2] The use of NaH in THF is a promising system for selective N1-alkylation.[1]

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane

This method is particularly effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N1-isomer.[4]

Methodology:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs2CO3, 2.0 equiv).

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the pure methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate.[4]

Protocol 3: Highly Selective N2-Alkylation via Mitsunobu Reaction

For accessing the N2-regioisomer, the Mitsunobu reaction provides a reliable and high-yielding route, particularly for substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[4]

Methodology:

  • Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to isolate the pure N2-alkylated product.[4]

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data from studies on the N-alkylation of indazole-3-carboxylate intermediates, showcasing the impact of different reaction parameters on product distribution.

Table 1: Effect of Base and Solvent on the N-Alkylation of Methyl 1H-indazole-3-carboxylate with an Alkyl Bromide

EntryBaseSolventN1:N2 RatioCombined Yield (%)Reference
1NaHTHF>99:1High[1][2]
2Cs2CO3DMF1.9:1Moderate[1]
3K2CO3DMF1.5:1Low[1]
4Na2CO3DMF1.5:127[5]
5Cs2CO3MeCN1.9:1Moderate[5]
6K2CO3THFNo Reaction0[5]

Table 2: N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

EntryAlkylating AgentConditionsProductYield (%)Reference
1Isopropyl IodideNaH, DMFN1 and N238 (N1), 46 (N2)[4]
2Various Alkyl TosylatesCs2CO3, Dioxane, 90 °CN190-98[4]
3MethanolPPh3, DEAD, THF, 50 °CN290-97[4]
4Isobutyl BromideK2CO3, DMF, 120 °CN1 and N247 (N1), 25 (N2)[7][8]

Visualized Workflows and Logic

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Analysis start_mat 1H-Indazole-3-carboxylate (1.0 equiv) dissolve Dissolve in Anhydrous Solvent start_mat->dissolve atmosphere Inert Atmosphere (Nitrogen or Argon) dissolve->atmosphere add_base Add Base (e.g., NaH, Cs2CO3) atmosphere->add_base stir1 Stir (Deprotonation) add_base->stir1 add_alkyl Add Alkylating Agent (e.g., R-Br, R-OTs) stir1->add_alkyl react Stir at Defined Temperature & Time add_alkyl->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated N-Alkylated Product (N1 or N2 Isomer) purify->product analysis Characterization (NMR, LC-MS) product->analysis

Caption: General workflow for the N-alkylation of 1H-indazole-3-carboxylate.

G start Select N-Alkylation Target target Desired Regioisomer? start->target n1_node Target: N1-Isomer target->n1_node  N1 n2_node Target: N2-Isomer target->n2_node  N2 n1_cond Conditions for N1-Selectivity: • Base: NaH or Cs2CO3 • Solvent: THF or Dioxane • Mechanism: Steric hindrance via chelation at N2 position n1_node->n1_cond n1_protocol Protocols 1 & 2 n1_cond->n1_protocol n2_cond Conditions for N2-Selectivity: • Reagents: PPh3, DEAD/DIAD, R-OH • Reaction: Mitsunobu Conditions • Mechanism: Favors less hindered N2 for nucleophilic attack n2_node->n2_cond n2_protocol Protocol 3 n2_cond->n2_protocol

Caption: Decision logic for achieving regioselective N-alkylation.

References

Application of 1H-indazole-3-carboxamides as PAK1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1H-indazole-3-carboxamides as potent and selective inhibitors of p21-activated kinase 1 (PAK1). It includes a summary of their inhibitory activity, detailed protocols for key experimental assays, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1] Aberrant PAK1 signaling is implicated in the progression of several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[2][3] 1H-indazole-3-carboxamides have emerged as a promising class of small molecule inhibitors targeting PAK1, demonstrating high potency and selectivity.[2][3] This document outlines the application of these compounds in preclinical research, providing researchers with the necessary information to investigate their therapeutic potential.

Data Presentation: Inhibitory Activity of 1H-indazole-3-carboxamides against PAK1

The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1.

Compound IDPAK1 IC50 (nM)Reference
87b 159[1]
87c 52[1]
87d 16[1]
30l 9.8[1][4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of 1H-indazole-3-carboxamide PAK1 inhibitors.

Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1H-indazole-3-carboxamide derivatives.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amines

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment

Procedure: [5]

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

  • Add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol details the measurement of PAK1 kinase activity and its inhibition by test compounds using a luminescence-based assay.[6]

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate (e.g., a generic kinase substrate peptide)

  • ATP

  • 1H-indazole-3-carboxamide test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

  • Luminometer

Procedure: [6]

  • Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µl of the PAK1 enzyme solution.

  • Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PAK1 inhibitors on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioma cells)[7]

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 1H-indazole-3-carboxamide test compounds

  • 6-well plates

  • Pipette tips (p200 or p1000) for creating the scratch

  • Microscope with a camera

Procedure: [8]

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free medium containing the test compound at various concentrations (include a vehicle control).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • 1H-indazole-3-carboxamide test compounds

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Procedure: [9]

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the coated inserts, including the test compound at desired concentrations.

  • Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Wash the inserts and allow them to air dry.

  • Count the number of stained, invaded cells in several fields of view under a microscope.

  • Compare the number of invaded cells in the treated groups to the control group.

Western Blotting for PAK1 Signaling Pathway Components

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the PAK1 signaling pathway upon treatment with 1H-indazole-3-carboxamides.

Materials:

  • Cancer cell line of interest

  • 1H-indazole-3-carboxamide test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAK1, anti-phospho-PAK1, anti-p38, anti-MMP2, anti-MMP9, anti-cofilin, and a loading control like β-actin)[7][10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure: [3][11]

  • Treat cells with the 1H-indazole-3-carboxamide inhibitor for the desired time and at various concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the changes in protein expression and phosphorylation.

Visualizations

PAK1 Signaling Pathway

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes Receptor Tyrosine Kinases Receptor Tyrosine Kinases Integrins Integrins Rac/Cdc42 Rac/Cdc42 Integrins->Rac/Cdc42 G-protein Coupled Receptors G-protein Coupled Receptors G-protein Coupled Receptors->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activation LIMK LIMK PAK1->LIMK Raf-1/MEK/ERK Raf-1/MEK/ERK PAK1->Raf-1/MEK/ERK PI3K/AKT PI3K/AKT PAK1->PI3K/AKT Apoptosis Regulation (BAD) Apoptosis Regulation (BAD) PAK1->Apoptosis Regulation (BAD) Cell Cycle Progression Cell Cycle Progression PAK1->Cell Cycle Progression Cofilin Cofilin LIMK->Cofilin Inhibition Cytoskeletal Dynamics Cytoskeletal Dynamics Cofilin->Cytoskeletal Dynamics Cell Proliferation & Survival Cell Proliferation & Survival Raf-1/MEK/ERK->Cell Proliferation & Survival PI3K/AKT->Cell Proliferation & Survival

Caption: Simplified PAK1 signaling pathway.

Experimental Workflow for In Vitro PAK1 Inhibition Assay

a A Prepare serial dilutions of 1H-indazole-3-carboxamide inhibitors B Add inhibitor, PAK1 enzyme, and substrate/ATP mix to 384-well plate A->B C Incubate for 60 minutes at room temperature B->C D Add ADP-Glo™ Reagent C->D E Incubate for 40 minutes D->E F Add Kinase Detection Reagent E->F G Incubate for 30 minutes F->G H Measure luminescence G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the in vitro PAK1 kinase inhibition assay.

Logical Relationship of Experimental Assays

a A Synthesize 1H-indazole-3-carboxamide PAK1 Inhibitor Candidates B In Vitro Kinase Assay (Determine IC50) A->B C Cell-Based Assays B->C D Cell Migration Assay C->D E Cell Invasion Assay C->E F Western Blot Analysis (Confirm pathway inhibition) C->F

Caption: Logical flow of experiments for inhibitor characterization.

References

Application Note and Protocol: Cell-Based Assay for Determining the Cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Understanding the concentration at which a compound induces cell death is fundamental for determining its therapeutic window and potential off-target effects.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide, a novel small molecule, using a cell-based assay. While derivatives of 1H-indazole-3-carboxamide have been explored for various therapeutic applications, including as potential anti-cancer agents, the specific cytotoxic profile of this methylated analog requires thorough investigation.[3][4][5][6]

This application note will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7][8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9] Additionally, this note will briefly touch upon the Lactate Dehydrogenase (LDH) assay as an alternative method for quantifying cytotoxicity.

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol is designed for adherent cells cultured in a 96-well plate format.

2.1.1. Materials and Reagents

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[9]

2.1.2. Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Seed Cells in 96-Well Plate D Incubate for 24 hours C->D E Treat Cells with Compound Dilutions D->E F Incubate for 24-72 hours E->F G Add MTT Reagent F->G H Incubate for 4 hours G->H I Add Solubilization Solution H->I J Incubate Overnight I->J K Read Absorbance at 570 nm J->K L Calculate Cell Viability (%) and IC50 K->L

Caption: Experimental workflow for the MTT cytotoxicity assay.

2.1.3. Detailed Procedure

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]

    • Incubate the plate for 4 hours at 37°C.[7][10]

    • After the incubation, add 100 µL of the solubilization solution to each well.[9][10]

    • Gently mix the contents of the wells by pipetting up and down to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

As a complementary method, the LDH assay can be performed to measure cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[11] This assay can be performed on the cell culture supernatant collected before the addition of the MTT reagent.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells after 48-hour exposure.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control 1.2540.087100.0%
0.1 1.2310.09198.2%
1 1.1030.07588.0%
10 0.6890.05454.9%
50 0.2450.03119.5%
100 0.1020.0158.1%

Potential Signaling Pathways in Cytotoxicity

The observed cytotoxicity of this compound could be mediated by several cellular mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[12]

Apoptosis

Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[13][14][15] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[13]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Ligand (e.g., FasL, TNF-α) B Death Receptor (e.g., Fas, TNFR) A->B C DISC Formation B->C D Caspase-8 Activation C->D G Mitochondrial Outer Membrane Permeabilization D->G via Bid cleavage K Caspase-3 Activation D->K E Cellular Stress (e.g., DNA Damage) F Bcl-2 Family Regulation E->F F->G H Cytochrome c Release G->H I Apoptosome Formation H->I J Caspase-9 Activation I->J J->K L Cleavage of Cellular Substrates K->L M Apoptosis L->M

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Necrosis and Necroptosis

Necrosis is characterized by cell swelling and rupture of the plasma membrane, leading to the release of intracellular contents and inflammation.[16] While traditionally considered a passive process, a programmed form of necrosis, termed necroptosis, has been identified.[16][17] Necroptosis is a regulated cell death pathway that is initiated by signals such as TNF-α and involves the activation of receptor-interacting protein kinases (RIPKs).[18][19]

Necroptosis_Pathway cluster_initiation Initiation cluster_necrosome Necrosome Formation cluster_execution Execution A TNF-α B TNFR1 A->B C Complex I Formation B->C D Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) C->D Caspase-8 inhibition E RIPK3 Phosphorylation D->E F MLKL Phosphorylation E->F G MLKL Oligomerization and Translocation F->G H Plasma Membrane Permeabilization G->H I Necroptosis H->I

Caption: Key steps in the necroptosis signaling pathway.

Conclusion

This application note provides a comprehensive framework for assessing the cytotoxicity of this compound. The detailed protocol for the MTT assay, along with the presentation of hypothetical data and an overview of relevant cell death pathways, offers a solid foundation for researchers to evaluate the cytotoxic potential of this and other novel chemical entities. Further investigation into the specific molecular mechanisms underlying the observed cytotoxicity is recommended to fully characterize the compound's biological activity.

References

Application Notes and Protocols for 1H-Indazole-3-Carboxamides in Anti-Tumor Migration and Invasion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H-indazole-3-carboxamide derivatives in the study of anti-tumor migration and invasion. These compounds have emerged as a promising class of small molecules for targeting key pathways involved in cancer metastasis.

Application Notes

Introduction: The metastatic spread of cancer is a primary cause of mortality, making the inhibition of tumor cell migration and invasion a critical goal in oncology drug development. 1H-indazole-3-carboxamides are a versatile scaffold that has been successfully utilized to develop potent inhibitors of various protein kinases implicated in cancer progression.[1][2][3] Recent studies have highlighted their efficacy in specifically targeting pathways that regulate the migratory and invasive potential of cancer cells.

Mechanism of Action: A significant breakthrough in the application of 1H-indazole-3-carboxamides is the development of potent and selective inhibitors of p21-activated kinase 1 (PAK1).[4][5] Aberrant activation of PAK1 is strongly associated with tumor progression and metastasis.[4][5] Certain 1H-indazole-3-carboxamide derivatives have been shown to exhibit excellent inhibitory activity against PAK1.[4][5] This inhibition leads to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion.[4][5] The suppression of the PAK1-Snail signaling axis by these compounds effectively reduces the migratory and invasive capabilities of cancer cells, as demonstrated in breast cancer models.[4][5]

Another demonstrated mechanism involves the regulation of matrix metalloproteinases (MMPs). One indazole derivative, referred to as compound 2f, was found to disrupt the migration and invasion of breast cancer cells by decreasing the expression of MMP9 and increasing the expression of its endogenous inhibitor, TIMP2 (tissue inhibitor of metalloproteinase 2).[6][7]

Applications:

  • In vitro anti-metastatic agent screening: These compounds can be used as positive controls or lead compounds in screening assays to identify novel inhibitors of cancer cell migration and invasion.

  • Mechanism of action studies: They serve as valuable tool compounds to probe the role of specific signaling pathways, such as the PAK1-Snail axis, in cancer metastasis.

  • Preclinical cancer models: Promising derivatives can be advanced into in vivo studies to assess their ability to inhibit metastasis in animal models of cancer.

Quantitative Data Summary

The following tables summarize the reported quantitative data for representative 1H-indazole-3-carboxamide derivatives.

Table 1: Potency of Representative 1H-Indazole-3-Carboxamide Derivatives

CompoundTargetIC50 (nM)Cancer Cell LineReference
30lPAK19.8MDA-MB-231[4][5]

Table 2: Anti-proliferative Activity of Indazole Derivative 2f

Cancer Cell LineIC50 (µM)
4T1 (Breast)0.23 - 1.15

Note: The IC50 values for compound 2f represent growth inhibitory activity, which is related to but distinct from anti-migratory or anti-invasive activity.[6][7]

Key Experimental Protocols

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess cell migration.

Protocol:

  • Seed cells in a 6-well plate and culture until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh culture medium containing the 1H-indazole-3-carboxamide compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Quantify the migration by measuring the area of the wound at each time point. The rate of wound closure is indicative of cell migration.

Transwell Migration Assay

This assay evaluates the chemotactic migration of cells through a porous membrane.[8][9][10]

Protocol:

  • Rehydrate Transwell inserts (typically with an 8 µm pore size) in a 24-well plate with serum-free medium for at least 30 minutes at 37°C.

  • Harvest and resuspend cells in serum-free medium.

  • Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

  • Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert, along with the 1H-indazole-3-carboxamide compound at desired concentrations or a vehicle control.

  • Incubate the plate at 37°C in a CO2 incubator for a period suitable for the cell type (e.g., 12-48 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several fields of view under a microscope.

Transwell Invasion Assay

This assay is a modification of the migration assay to assess the ability of cells to invade through an extracellular matrix (ECM) barrier.[8][9][10]

Protocol:

  • Thaw Matrigel or another ECM component on ice.

  • Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts.

  • Incubate the coated inserts at 37°C for at least 1 hour to allow the gel to solidify.

  • Follow steps 2 through 10 of the Transwell Migration Assay protocol. The presence of the Matrigel layer requires cells to degrade the matrix in order to migrate, thus measuring their invasive capacity.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in protein expression within signaling pathways affected by the 1H-indazole-3-carboxamide compounds.

Protocol:

  • Treat cells with the 1H-indazole-3-carboxamide compound for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., PAK1, p-PAK1, Snail, MMP9, TIMP2) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

PAK1_Snail_Pathway Indazole 1H-Indazole-3-Carboxamide PAK1 PAK1 Indazole->PAK1 Inhibits Snail Snail PAK1->Snail Activates Migration Migration & Invasion Snail->Migration Promotes

Caption: PAK1-Snail signaling pathway inhibition.

MMP_TIMP_Pathway Indazole Indazole Derivative (2f) MMP9 MMP9 Indazole->MMP9 Decreases TIMP2 TIMP2 Indazole->TIMP2 Increases Migration Migration & Invasion MMP9->Migration Promotes TIMP2->MMP9 Inhibits

Caption: Regulation of MMP9 and TIMP2 by an indazole derivative.

Transwell_Assay_Workflow start Start: Prepare Cell Suspension & Chemoattractant coat Coat Insert with ECM (Invasion Assay Only) start->coat seed Seed Cells & Add Compound to Upper Chamber start->seed coat->seed incubate Incubate (e.g., 24h at 37°C) seed->incubate remove Remove Non-Migrated Cells incubate->remove fix Fix Migrated Cells remove->fix stain Stain with Crystal Violet fix->stain quantify Quantify (Microscopy or Absorbance) stain->quantify

Caption: Workflow for Transwell migration and invasion assays.

References

High-Throughput Screening of Indazole-3-Carboxamide Libraries: A-Target-Focused Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole-3-carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. This scaffold has been identified as a privileged structure, demonstrating inhibitory or modulatory effects on a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. High-throughput screening (HTS) of indazole-3-carboxamide libraries is a critical step in identifying novel lead compounds for various therapeutic areas, from oncology and inflammation to neurological disorders.

This document provides detailed application notes and experimental protocols for the high-throughput screening of indazole-3-carboxamide libraries against several key target classes. It includes methodologies for biochemical and cell-based assays, guidelines for data analysis, and examples of quantitative data presentation.

HTS Workflow for Indazole-3-Carboxamide Libraries

A typical HTS campaign for an indazole-3-carboxamide library follows a multi-stage process to identify and validate active compounds.

HTS_Workflow cluster_0 Screening Cascade start Library Preparation assay_dev Assay Development & Miniaturization start->assay_dev Indazole-3-Carboxamide Library primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation Putative Hits dose_response Dose-Response & Potency Determination hit_confirmation->dose_response Confirmed Hits secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays Active Compounds sar SAR Analysis secondary_assays->sar end Lead Optimization sar->end

Caption: A generalized workflow for a high-throughput screening campaign of an indazole-3-carboxamide library.

Data Presentation: Quantitative Analysis of Indazole-3-Carboxamide Activity

The following tables summarize the activity of exemplary indazole-3-carboxamide derivatives against various biological targets. This structured presentation allows for a clear comparison of structure-activity relationships (SAR).

Table 1: Activity of Indazole-3-Carboxamides as Cannabinoid Receptor Modulators

Compound IDR1R2TargetAssay TypeEC50 (nM)[1]
5F-ADB1-pentylN-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]CB1Split NanoLuc Luciferase Complementation1.78
CB2Split NanoLuc Luciferase Complementation1.46
MDMB-4en-PINACA1-(pent-4-en-1-yl)N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]CB1β-arrestin2 Recruitment3.30
CB2β-arrestin2 Recruitment1.34
ADB-4en-PINACA1-(pent-4-en-1-yl)N-(1-carbamoyl-2,2-dimethyl-propyl)CB1AequoScreen®11.6

Table 2: Activity of Indazole-3-Carboxamides as Kinase Inhibitors

Compound IDR1R2TargetAssay TypeIC50 (nM)
Cpd. 30l1HN-(substituted phenyl)PAK1Kinase Inhibition Assay9.8[2]
Hit 11HN-(substituted aryl)GSK-3βIn Silico Screen & Functional Assay~3-12 µM

Table 3: Activity of Indazole-3-Carboxamides as CRAC Channel Blockers

Compound IDR1R2TargetAssay TypeIC50 (µM)[3][4]
12d1-(2,4-dichlorobenzyl)3-fluoro-4-pyridylCRAC ChannelCalcium Influx Assay0.67
12a1-(2,4-dichlorobenzyl)2,6-difluorophenylCRAC ChannelCalcium Influx Assay1.51
9b1-(2,4-dichlorobenzyl)4-fluorophenylCRAC ChannelCalcium Influx Assay29

Table 4: Activity of Indazole-3-Carboxamides as EP4 Receptor Antagonists

Compound IDR1R2TargetAssay TypeIC50 (nM)
Cpd. 12HN-(substituted aryl)EP4GloSensor cAMP Assay3106
Cpd. 142-(substituted alkyl)N-(substituted aryl)EP4GloSensor cAMP Assaysingle-nanomolar

Signaling Pathway Diagrams

Understanding the signaling pathways of the targets is crucial for interpreting screening results and designing secondary assays.

Cannabinoid_Signaling cluster_CB Cannabinoid Receptor Signaling CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Agonist AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Transcription Gene Transcription MAPK->Transcription

Caption: Simplified signaling pathway for cannabinoid receptors (CB1/CB2).[5][6][7][8]

EP4_Signaling cluster_EP4 Prostanoid EP4 Receptor Signaling EP4_R EP4 Receptor Gs Gαs EP4_R->Gs PGE2 Gi Gαi EP4_R->Gi AC Adenylyl Cyclase Gs->AC Activation PI3K PI3K/Akt Pathway Gi->PI3K cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB Activation PKA->CREB

Caption: Key signaling pathways activated by the prostanoid EP4 receptor.[9][10][11][12]

CRAC_Signaling cluster_CRAC CRAC Channel Activation Receptor Cell Surface Receptor PLC PLC Receptor->PLC Ligand IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca2+ Release STIM1 STIM1 ER->STIM1 Store Depletion Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activation Ca_influx Ca2+ Influx Orai1->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Caption: The signaling cascade leading to the activation of CRAC channels.[13][14][15][16]

PAK1_Signaling cluster_PAK1 PAK1 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MAPK_pathway MAPK Pathway PAK1->MAPK_pathway PI3K_pathway PI3K/Akt Pathway PAK1->PI3K_pathway Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Gene_Transcription Gene Transcription PAK1->Gene_Transcription

Caption: Overview of the p21-activated kinase 1 (PAK1) signaling network.[17][18][19][20]

Experimental Protocols

The following are detailed protocols for primary HTS assays relevant to the screening of indazole-3-carboxamide libraries. These assays are designed for 384-well plate formats but can be adapted to other densities.

Protocol 1: Split-Luciferase Complementation Assay for GPCR Targets (e.g., Cannabinoid Receptors)

Principle: This assay measures the interaction between a GPCR and β-arrestin2 upon agonist stimulation. The GPCR is fused to one fragment of a split luciferase (e.g., LgBiT), and β-arrestin2 is fused to the complementary fragment (e.g., SmBiT). Agonist-induced recruitment of β-arrestin2 to the GPCR brings the luciferase fragments into proximity, reconstituting enzyme activity and generating a luminescent signal.[21][22][23][24][25][26]

Materials:

  • HEK293T cells co-expressing the GPCR-LgBiT and SmBiT-β-arrestin2 fusion constructs.

  • Assay medium: Opti-MEM or equivalent serum-free medium.

  • Luciferase substrate (e.g., Nano-Glo® Live Cell Reagent).

  • Indazole-3-carboxamide library compounds (10 mM in DMSO).

  • Positive control agonist (e.g., CP-55,940 for CB1).

  • Negative control (e.g., vehicle, 0.1% DMSO).

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered HEK293T cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of growth medium and incubate overnight.

  • Compound Addition:

    • Prepare a 200-fold concentrated compound plate by diluting the 10 mM stock library compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 100 nL of compound solution to the assay plate wells.

    • For controls, add 100 nL of positive control agonist or DMSO to the respective wells.

  • Substrate Addition and Incubation:

    • Prepare the luciferase substrate according to the manufacturer's instructions in the assay medium.

    • Add 20 µL of the substrate solution to each well.

    • Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the luminescence signal using a plate-based luminometer with an integration time of 0.5-1 second per well.

Data Analysis:

  • Normalize the raw luminescence data to the positive and negative controls on each plate.

  • Calculate the percentage of activation for each compound.

  • Identify hits based on a predefined threshold (e.g., >50% activation).

Protocol 2: GloSensor™ cAMP Assay for GPCR Targets (e.g., EP4 Receptor)

Principle: This assay quantifies changes in intracellular cyclic AMP (cAMP) levels. Cells are engineered to express a genetically encoded biosensor, a fusion of a cAMP-binding domain to a modified firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that increases luciferase activity, leading to a luminescent signal. This is particularly useful for identifying antagonists of Gs-coupled receptors like EP4.

Materials:

  • HEK293 cells stably expressing the EP4 receptor and the GloSensor™ cAMP biosensor.

  • CO2-independent medium.

  • GloSensor™ cAMP Reagent.

  • Indazole-3-carboxamide library compounds (10 mM in DMSO).

  • Prostaglandin E2 (PGE2) as the agonist.

  • Positive control antagonist.

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates at 5,000-10,000 cells per well in 20 µL of growth medium and incubate overnight.

  • Reagent Equilibration:

    • Prepare the equilibration medium containing the GloSensor™ cAMP Reagent.

    • Replace the growth medium with 20 µL of the equilibration medium.

    • Incubate at room temperature for 2 hours.

  • Compound and Agonist Addition:

    • Add 100 nL of the library compounds (potential antagonists) to the wells and incubate for 15-30 minutes.

    • Add 5 µL of PGE2 at a concentration that elicits an EC80 response.

  • Signal Detection: After a 15-20 minute incubation at room temperature, measure the luminescence.

Data Analysis:

  • Normalize the data to the wells with PGE2 alone (0% inhibition) and no PGE2 (100% inhibition).

  • Calculate the percentage of inhibition for each compound.

  • Select hits based on a defined inhibition threshold (e.g., >50% inhibition).

Protocol 3: Calcium Influx Assay for CRAC Channels

Principle: This assay measures the influx of extracellular calcium through CRAC channels following the depletion of intracellular calcium stores. A calcium-sensitive fluorescent dye is loaded into the cells. Store depletion is induced, and then extracellular calcium is added. The increase in fluorescence upon calcium influx is monitored. Inhibitors of CRAC channels will prevent this increase.

Materials:

  • RBL (Rat Basophilic Leukemia) cells.

  • Calcium-free HBSS buffer.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6).

  • Thapsigargin (to deplete intracellular stores).

  • Calcium chloride (CaCl2).

  • Indazole-3-carboxamide library compounds.

  • Positive control inhibitor (e.g., YM-58483).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed RBL cells in 384-well plates at 20,000-40,000 cells per well and allow them to adhere.

  • Dye Loading:

    • Remove the growth medium and add 20 µL of the calcium dye solution in calcium-free HBSS.

    • Incubate for 1-2 hours at 37°C.

  • Compound Addition and Store Depletion:

    • Add 5 µL of library compound solution containing thapsigargin (final concentration 1 µM).

    • Incubate for 15-20 minutes at room temperature.

  • Calcium Addition and Signal Detection:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject 10 µL of CaCl2 solution (final concentration 2 mM).

    • Immediately begin kinetic fluorescence reading for 3-5 minutes.

Data Analysis:

  • Calculate the increase in fluorescence (peak minus baseline) for each well.

  • Normalize the data to positive and negative controls.

  • Determine the percentage of inhibition for each compound.

Protocol 4: Kinase Inhibition Assay (e.g., PAK1, GSK-3β)

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The assay quantifies the phosphorylation of a specific substrate peptide by the kinase. This can be detected using various technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinase (e.g., PAK1, GSK-3β).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • Detection reagents (e.g., ADP-Glo™ system, TR-FRET antibody pair).

  • Indazole-3-carboxamide library compounds.

  • Positive control inhibitor (e.g., Staurosporine).

  • 384-well low-volume assay plates.

  • Plate reader compatible with the chosen detection technology.

Procedure (using ADP-Glo™ as an example):

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer.

  • Compound Addition: Add 100 nL of library compounds to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of a mixture of the kinase and substrate to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence.

Data Analysis:

  • A higher luminescent signal corresponds to higher kinase activity (more ADP produced).

  • Normalize the data to no-inhibitor (0% inhibition) and positive control inhibitor (100% inhibition) wells.

  • Calculate the percentage of inhibition for each compound.

Conclusion

The indazole-3-carboxamide scaffold is a promising starting point for the development of novel therapeutics targeting a wide array of proteins. The high-throughput screening protocols and data analysis frameworks presented here provide a comprehensive guide for researchers to efficiently screen large libraries of these compounds. By selecting the appropriate assays based on the target of interest and systematically analyzing the screening data, potent and selective lead molecules can be identified for further optimization in drug discovery programs. The provided signaling pathway diagrams and quantitative data tables serve as valuable resources for understanding the biological context and structure-activity relationships of this important chemical class.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 7-Methyl-1H-indazole-3-carboxamide and its primary metabolites in biological matrices. This compound is a synthetic cannabinoid, and monitoring its metabolic fate is crucial for researchers in drug development, pharmacology, and toxicology. The method utilizes a robust sample preparation protocol followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the high sensitivity and selectivity required for the analysis of these compounds at trace levels.

Introduction

Synthetic cannabinoids represent a large and diverse class of new psychoactive substances (NPS). Their rapid emergence and structural diversity pose significant challenges for their detection and toxicological assessment. This compound belongs to the indazole carboxamide class of synthetic cannabinoids. Understanding the metabolism of this compound is essential for identifying suitable biomarkers of exposure and for elucidating its pharmacokinetic and pharmacodynamic properties. In vitro studies with human liver microsomes have shown that common metabolic pathways for indazole carboxamide derivatives include hydroxylation, hydrolysis of amide bonds, and subsequent glucuronidation.[1][2][3][4] This application note provides a detailed protocol for a reliable LC-MS/MS method to support such research.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of this compound and its metabolites from plasma or urine samples.

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3500 V
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Capillary Temperature 320 °C

| Collision Gas | Argon |

MRM Transitions:

The following table (Table 2) lists the predicted MRM transitions for this compound and its potential primary metabolites. These transitions should be optimized for the specific instrument used. The characteristic fragmentation of the indazole acylium cation is a common feature for this class of compounds.[1]

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound176.08145.0520
This compound176.08118.0625
Hydroxymethyl-indazole-3-carboxamide192.07161.0522
Hydroxymethyl-indazole-3-carboxamide192.07134.0628
7-Methyl-indazole-3-carboxylic acid177.06159.0518
7-Methyl-indazole-3-carboxylic acid177.06131.0524

Data Presentation

The following tables present representative quantitative data for the analysis of synthetic cannabinoids, which can be expected to be similar for this compound. This data is for illustrative purposes and should be validated for the specific analyte.

Table 3: Method Validation Parameters for a Similar Indazole Carboxamide

Data adapted from studies on related synthetic cannabinoids for illustrative purposes.[5][6][7]

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Urine) is_add Add Internal Standard sample->is_add spe Solid Phase Extraction (SPE) is_add->spe elution Elution spe->elution evap Evaporation elution->evap reconstitution Reconstitution evap->reconstitution lc Liquid Chromatography (LC) Separation reconstitution->lc ms Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition & Processing ms->data metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (on methyl group or indazole ring) parent->hydroxylation hydrolysis Hydrolysis (of carboxamide) parent->hydrolysis hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite carboxylic_acid_metabolite Carboxylic Acid Metabolite hydrolysis->carboxylic_acid_metabolite glucuronidation Glucuronidation hydroxylated_metabolite->glucuronidation glucuronide_conjugate Glucuronide Conjugate glucuronidation->glucuronide_conjugate signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor sc->cb1 cb2 CB2 Receptor sc->cb2 gi Gi/o Protein cb1->gi cb2->gi ac Adenylate Cyclase gi->ac inhibition mapk MAPK Pathway gi->mapk activation camp ↓ cAMP ac->camp cellular_response Cellular Response camp->cellular_response mapk->cellular_response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 7-Methyl-1H-indazole-3-carboxamide synthesis.

Overall Synthesis Workflow

The synthesis of this compound is typically a three-step process starting from 7-methyl-indole. The workflow involves the formation of an aldehyde, followed by oxidation to a carboxylic acid, and concluding with an amidation reaction.

Synthesis_Workflow Start 7-Methyl-1H-indole Step1 Step 1: Nitrosation Start->Step1 Intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde Step1->Intermediate1 NaNO2, HCl, DMF/H2O, 0°C to RT Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 7-Methyl-1H-indazole-3-carboxylic Acid Step2->Intermediate2 NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O Step3 Step 3: Amidation Intermediate2->Step3 End This compound Step3->End Amide coupling agent (e.g., EDC, HOBT), NH3 source

Caption: Overall synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The first step, the conversion of 7-methyl-indole to 7-Methyl-1H-indazole-3-carboxaldehyde, is crucial. Low yields in this step are common due to the electron-rich nature of the 7-methyl-indole, which can lead to side reactions. Careful control of reaction conditions is paramount.

Q2: Can I use a one-pot method for this synthesis?

A2: While one-pot syntheses are attractive for their efficiency, a stepwise approach with isolation and purification of intermediates is highly recommended for this particular synthesis. This allows for better control and troubleshooting at each stage, ultimately leading to a higher purity of the final product.

Q3: What are the expected yields for each step?

A3: With optimized protocols, the expected yield for the synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde is around 72%.[1] The subsequent oxidation and amidation steps, when performed correctly, can also proceed in high yields, typically above 80-90%.

Q4: How can I confirm the identity and purity of my intermediates and final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used. For 7-Methyl-1H-indazole-3-carboxaldehyde, characteristic ¹H NMR signals include a singlet for the aldehyde proton around 10.31 ppm and a singlet for the methyl group around 2.62 ppm.[2]

Troubleshooting Guides

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incorrect stoichiometry of reagents. 2. Reaction temperature too high. 3. Rapid addition of 7-methyl-indole.1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).[1] 2. Maintain the reaction temperature at 0°C during the addition of 7-methyl-indole.[1] 3. Add the solution of 7-methyl-indole very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[1]
Formation of a Dark Red or Brown Precipitate Formation of dimeric byproducts due to the high reactivity of the electron-rich 7-methyl-indole.[1]This is a common side reaction. Ensure slow addition of the indole at low temperatures to favor the desired reaction pathway. The byproduct can often be removed during column chromatography.
Incomplete Reaction Insufficient reaction time or temperature after the addition of the indole.After the slow addition at 0°C, allow the reaction to stir at room temperature for at least 12 hours.[1] Gentle heating (e.g., to 50°C) can sometimes drive the reaction to completion, but this should be monitored carefully to avoid decomposition.
Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic Acid
IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Carboxylic Acid 1. Inefficient oxidant. 2. Decomposition of the aldehyde under harsh conditions. 3. Formation of chlorinated byproducts.1. Use the Pinnick oxidation, which is a mild and effective method for oxidizing aldehydes to carboxylic acids.[3][4] 2. The Pinnick oxidation is performed under mild acidic conditions, which is compatible with a wide range of functional groups.[4] 3. Ensure an excess of a scavenger, such as 2-methyl-2-butene, is used to quench the hypochlorous acid byproduct and prevent side reactions.[3][4]
Reaction Stalls Insufficient amount of sodium chlorite or buffer.Use a molar excess of sodium chlorite (e.g., 1.5 to 3 equivalents) and a suitable buffer like sodium dihydrogen phosphate (NaH₂PO₄) to maintain the optimal pH for the reaction.
Difficult Purification The product may be soluble in both organic and aqueous layers.After quenching the reaction, acidify the aqueous layer to a pH of around 3-4 to precipitate the carboxylic acid, which can then be collected by filtration. Alternatively, perform multiple extractions with an organic solvent like ethyl acetate.
Step 3: Amidation to this compound
IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Amide 1. Inefficient coupling agent. 2. Poor quality of reagents. 3. Suboptimal reaction conditions (solvent, temperature).1. Use a reliable coupling agent system such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[5] 2. Ensure all reagents, especially the coupling agents and the amine source, are fresh and anhydrous. 3. Use a polar aprotic solvent like DMF (Dimethylformamide) and conduct the reaction at room temperature.
Formation of Byproducts Side reactions involving the coupling agent or the activated carboxylic acid.Add the reagents in the correct order: first, activate the carboxylic acid with the coupling agents, and then add the ammonia source. This minimizes the decomposition of the activated intermediate.
Difficulty in Removing Byproducts The byproducts from the coupling agents (e.g., dicyclohexylurea if DCC is used) can be difficult to remove.If using EDC, the byproducts are water-soluble and can be removed with an aqueous workup. If purification by column chromatography is necessary, a gradient elution with a polar solvent system is usually effective.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]

  • In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol). Stir the mixture under an argon atmosphere for 10 minutes.

  • In a separate flask, dissolve 7-methyl-indole (1 mmol, 262 mg) in DMF (3 mL).

  • Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent to obtain 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid (yield: ~72%).[1]

Protocol 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid (Pinnick Oxidation)

This is a general protocol for the Pinnick oxidation, which should be optimized for the specific substrate.[3][4]

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).

  • Add 2-methyl-2-butene (5 mmol) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol) in water (3 mL).

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Cool the mixture in an ice bath and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of this compound

This protocol is a general method for the amidation of indazole-3-carboxylic acids.[5]

  • Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1 mmol) in DMF (5 mL).

  • Add HOBt (1.2 mmol) and EDC.HCl (1.2 mmol) to the solution.

  • Add a suitable base, such as triethylamine (3 mmol), and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Introduce the ammonia source. This can be aqueous ammonia, ammonia in a solvent like dioxane, or an ammonium salt like ammonium chloride with additional base.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting low yield in the overall synthesis.

Troubleshooting_Logic Start Low Overall Yield of This compound CheckStep1 Analyze yield and purity of 7-Methyl-1H-indazole-3-carboxaldehyde (Step 1 intermediate) Start->CheckStep1 TroubleshootStep1 Yield < 60% or impure? Focus on optimizing Step 1: - Check reagent quality - Ensure slow addition at 0°C - Verify stoichiometry CheckStep1->TroubleshootStep1 Yes CheckStep2 Analyze yield and purity of 7-Methyl-1H-indazole-3-carboxylic Acid (Step 2 intermediate) CheckStep1->CheckStep2 No (Yield > 60% and pure) Success Overall Yield Improved TroubleshootStep1->Success TroubleshootStep2 Yield < 80% or impure? Focus on optimizing Step 2: - Use Pinnick oxidation conditions - Ensure excess scavenger - Check pH during workup CheckStep2->TroubleshootStep2 Yes TroubleshootStep3 Focus on optimizing Step 3: - Use fresh coupling reagents (EDC/HOBT) - Ensure anhydrous conditions - Check ammonia source and stoichiometry CheckStep2->TroubleshootStep3 No (Yield > 80% and pure) TroubleshootStep2->Success TroubleshootStep3->Success

Caption: A logical approach to diagnosing and resolving low yield issues.

References

Common side reactions in the synthesis of indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of indazole-3-carboxamides.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxamides?

A1: The most frequently encountered side reactions in the synthesis of indazole-3-carboxamides can be categorized based on the synthetic step:

  • N-Alkylation of the Indazole Ring: The most significant side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Amide Bond Formation: When coupling the indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, especially when using carbodiimide coupling agents like EDC, and incomplete reaction when using poorly nucleophilic amines.[1]

  • Synthesis of the Indazole Core: Depending on the synthetic route, side reactions can include the formation of dimers and hydrazones.[2] For instance, when synthesizing the indazole ring from o-toluidine, various byproducts can arise from the diazotization and cyclization steps.[3][4]

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[5]

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct lacking the desired C3-substituent.

Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?

A2: A combination of chromatographic and spectroscopic techniques is typically used to separate and characterize N-1 and N-2 regioisomers:

  • Chromatography: The two isomers can often be separated by column chromatography on silica gel, as they usually exhibit different polarities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguous structure assignment. In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring, whereas the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.[7]

  • UV Derivative Spectrophotometry: This technique can also be used to differentiate between the N-1 and N-2 isomers based on their distinct derivative spectra.

II. Troubleshooting Guides

Issue: Formation of N-1 and N-2 Regioisomers during N-Alkylation

This is the most common challenge in the synthesis of N-substituted indazole-3-carboxamides. The ratio of the two isomers is influenced by a variety of factors.

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical in controlling regioselectivity.

    • For preferential N-1 alkylation: A combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[2][7] Cesium carbonate (Cs2CO3) in dioxane has also been shown to favor N-1 alkylation.[6]

    • For preferential N-2 alkylation: Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[8] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[8] A protocol using trifluoromethanesulfonic acid (TfOH) with diazo compounds has been reported for highly selective N-2 alkylation.[9]

  • Effect of Substituents: The electronic and steric nature of the substituents on the indazole ring can influence the N-1/N-2 ratio.

    • Electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, have been shown to direct alkylation to the N-2 position.[2]

    • Bulky substituents at the C3 position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction.

Data Presentation: N-1 vs. N-2 Regioselectivity in N-Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1 : N-2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99 : 1[7]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs2CO3DMF201 : 1.2[7]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHFRT>99 : 1[2]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38 : 46 (yield %)[6]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs2CO3Dioxane9098 : 2 (yield %)[6]
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh3, DEADTHF502 : 98 (yield %)[6]
1H-IndazoleBenzyl chlorideK2CO3DMFRT~1 : 1[8]
Issue: Side Reactions During Amide Bond Formation

The coupling of indazole-3-carboxylic acid with an amine can be plagued by side reactions, leading to low yields and difficult purification.

Troubleshooting Steps & Solutions:

  • Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The O-acylisourea intermediate can rearrange to a stable N-acylurea that is unreactive towards the amine.[1]

    • Mitigation:

      • Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.

      • Control the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C) can suppress the rearrangement to the N-acylurea.[1]

      • Order of addition can be crucial. Activating the carboxylic acid with the coupling agent and HOBt before adding the amine can sometimes improve yields.

  • Incomplete Reaction with Poorly Nucleophilic Amines: Electron-deficient anilines or sterically hindered amines may react slowly, leading to low conversions.

    • Mitigation:

      • Use a more potent coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride).

      • Increase the reaction temperature or prolong the reaction time.

      • Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the primary amine.

  • Purification Challenges: Removing the urea byproduct and excess coupling reagents can be difficult.

    • Mitigation:

      • If using EDC, the resulting urea is water-soluble and can be removed by an aqueous workup.

      • If using DCC (dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

      • Acidic and basic washes can help remove unreacted starting materials and coupling agent byproducts.

III. Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is adapted from a procedure favoring N-1 alkylation.[7]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl bromide (e.g., n-pentyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.

Protocol 2: Amide Coupling of Indazole-3-carboxylic Acid using EDC/HOBt

This protocol describes a general procedure for the synthesis of indazole-3-carboxamides.[10]

Materials:

  • Indazole-3-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.

IV. Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Indazole-3-Carboxamide cluster_troubleshooting Common Side Reactions & Troubleshooting start Indazole Precursor step1 Indazole Ring Formation start->step1 indazole_core Indazole Core step1->indazole_core step2 N-Alkylation indazole_core->step2 n_alkylated_indazole N-Alkylated Indazole step2->n_alkylated_indazole side_reaction1 N-1/N-2 Isomerization step2->side_reaction1 Troubleshoot: - Base/Solvent Selection - Temperature Control step3 Amide Coupling n_alkylated_indazole->step3 final_product Indazole-3-Carboxamide step3->final_product side_reaction2 N-Acylurea Formation step3->side_reaction2 Troubleshoot: - Additives (HOBt) - Temperature Control side_reaction3 Hydrolysis / Decarboxylation final_product->side_reaction3 Troubleshoot: - pH Control - Anhydrous Conditions

Caption: General synthetic workflow for indazole-3-carboxamides and key troubleshooting points.

n_alkylation_pathway indazole 1H-Indazole deprotonation Deprotonation (Base) indazole->deprotonation anion Indazole Anion (Resonance Structures) deprotonation->anion alkylation Alkylation (R-X) anion->alkylation n1_product N-1 Alkylated Indazole (Thermodynamic Product) alkylation->n1_product Path A (e.g., NaH/THF) n2_product N-2 Alkylated Indazole (Kinetic Product) alkylation->n2_product Path B (e.g., K2CO3/DMF)

Caption: N-Alkylation of indazole leading to N-1 and N-2 regioisomers.

amide_coupling_pathway acid Indazole-3-Carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC amine Amine (R-NH2) hobt HOBt active_ester HOBt Active Ester o_acylisourea->active_ester + HOBt n_acylurea N-Acylurea (Side Product) o_acylisourea->n_acylurea Rearrangement product Indazole-3-Carboxamide o_acylisourea->product + Amine (slower) active_ester->product + Amine

Caption: Amide coupling mechanism showing the desired pathway and N-acylurea side reaction.

References

Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Methyl-1H-indazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials such as 7-Methyl-1H-indazole-3-carboxylic acid, residual coupling reagents (e.g., HOBT, EDC), and byproducts from the amidation reaction. If the starting carboxylic acid was impure, related indazole derivatives could also be present.

Q3: My purified this compound shows a broad melting point range. What could be the issue?

A3: A broad melting point range is a strong indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of the desired compound from impurities on the column.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent and gradually increase the polarity. For instance, a gradient of 0% to 5% methanol in chloroform can be effective.[1]

    • Stationary Phase: Consider using a different stationary phase. While silica gel is common, alumina can also be effective for indazole derivatives.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using chloroform, add a small percentage of methanol.

    • Check Compound Stability: Ensure your compound is stable on the stationary phase. Some compounds can degrade on silica gel. If you suspect this, you can switch to a more inert stationary phase like neutral alumina.

Recrystallization Purification

Problem 1: Oily precipitate forms instead of crystals upon cooling.

  • Possible Cause: The compound may be "oiling out," which can happen if the solution is supersaturated or if the cooling rate is too fast. The presence of certain impurities can also promote oiling.

  • Solution:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal nucleation.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

Problem 2: Low recovery of the purified compound after recrystallization.

  • Possible Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used.

  • Solution:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents to find the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamides

A general method for synthesizing 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with an appropriate amine using a coupling agent.[1]

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of low polarity. A common starting point is a mixture of petroleum ether and ethyl acetate.[2] The polarity can be gradually increased by adding more ethyl acetate or by introducing a more polar solvent like methanol in chloroform. A step gradient of 0-5% methanol in chloroform has been shown to be effective for similar compounds.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents to screen include ethanol, methanol, and ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Representative Purification Data for this compound

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Column Chromatography85%98%75%
Recrystallization98%>99.5%85%

Visualizations

Purification_Workflow Crude Crude Product (this compound) Column Column Chromatography (Silica Gel, Chloroform/Methanol Gradient) Crude->Column Initial Purification Recrystallization Recrystallization (e.g., from Ethanol) Column->Recrystallization Final Polishing Pure Pure Product (>99.5% Purity) Recrystallization->Pure

Caption: A typical purification workflow for this compound.

Troubleshooting_Logic Impure Impure Product Detected TLC_Analysis Perform TLC Analysis Impure->TLC_Analysis Oiling_Out Oiling Out Impure->Oiling_Out During Recrystallization Low_Recovery Low Recovery Impure->Low_Recovery After Recrystallization Poor_Separation Poor Separation TLC_Analysis->Poor_Separation Multiple Spots Close Together No_Elution Compound Not Eluting TLC_Analysis->No_Elution Spot on Baseline Optimize Solvent System Optimize Solvent System Poor_Separation->Optimize Solvent System Increase Eluent Polarity Increase Eluent Polarity No_Elution->Increase Eluent Polarity Slow Cooling / Add Solvent Slow Cooling / Add Solvent Oiling_Out->Slow Cooling / Add Solvent Re-evaluate Solvent / Minimize Volume Re-evaluate Solvent / Minimize Volume Low_Recovery->Re-evaluate Solvent / Minimize Volume

Caption: A logical flow for troubleshooting common purification problems.

References

How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Methyl-1H-indazole-3-carboxamide. This resource provides troubleshooting guides and frequently asked questions to help researchers and scientists overcome challenges related to the compound's poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The structure of this compound contains a planar, aromatic indazole ring system and a methyl group, which are hydrophobic in nature. While the carboxamide and indazole nitrogens can participate in hydrogen bonding, the overall lipophilicity of the molecule is high, leading to low solubility in polar solvents like water and aqueous buffers. Many new chemical entities exhibit poor aqueous solubility, which can limit their utility in biological assays.[1][2][3]

Q2: What is the first step I should take to try and dissolve the compound?

A2: The recommended first step is to create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be serially diluted into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.[4][5][6]

Q3: Can I use pH adjustment to improve solubility?

A3: Yes, pH adjustment can be an effective strategy. The solubility of ionizable compounds is highly dependent on pH.[7][8] The indazole ring contains nitrogen atoms that can be protonated or deprotonated. By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form. For weak acids, increasing the pH (more alkaline) increases solubility, while for weak bases, decreasing the pH (more acidic) increases solubility.[7][9][10] A preliminary pH-solubility profile experiment is recommended.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous system to increase the solubility of nonpolar compounds.[11] They work by reducing the polarity of the solvent. Common co-solvents for in vitro studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[3] The choice and concentration of a co-solvent should be carefully validated as they can impact biological systems.

Q5: What are cyclodextrins and are they suitable for my experiment?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more soluble in water.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in cell culture experiments and has been shown to have minimal effects on cells at typical working concentrations.[5][6]

Troubleshooting Guide: Enhancing Solubility

If you are experiencing precipitation or insolubility of this compound in your experiments, follow this guide. The table below summarizes key strategies.

Solubility Enhancement Strategy Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Compound Precipitates in Aqueous Buffer stock Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock Step 1: Organic Stock dilute Dilute Stock into Buffer (Final DMSO <0.5%) stock->dilute ph_test Adjust Buffer pH (e.g., pH 5.0, 7.4, 9.0) dilute->ph_test Still Insoluble Step 2: Modify pH success Solubility Achieved Proceed with Experiment dilute->success Issue Resolved cosolvent Use Co-solvents (e.g., PEG, Propylene Glycol) ph_test->cosolvent Still Insoluble Step 3: Advanced Methods cyclo Use Cyclodextrins (e.g., HP-β-CD) ph_test->cyclo Still Insoluble Step 3: Advanced Methods ph_test->success Issue Resolved cosolvent->success Issue Resolved cyclo->success Issue Resolved

Caption: A troubleshooting workflow for addressing solubility issues.

Comparison of Solubilization Techniques
MethodMechanism of ActionTypical Solvent Conc.AdvantagesDisadvantages & Considerations
Organic Co-solvent (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.< 0.5% (DMSO) < 1% (Ethanol)Simple, rapid, and widely used for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components.[4][5] Requires careful vehicle controls.
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point. The ionized form is more polar and soluble.[8][9]N/ACan produce significant increases in solubility. Cost-effective and simple to implement.Requires knowledge of the compound's pKa. May not be suitable for assays sensitive to pH changes. Can alter drug activity or cell health.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity, while the hydrophilic exterior enhances aqueous solubility.[12][13][14]1-10 mMLow cellular toxicity compared to organic solvents.[6] Can improve compound stability.[15]Can be more expensive. May potentially interact with cell membrane components (e.g., cholesterol). Requires optimization of drug:cyclodextrin ratio.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in the aqueous phase.> CMCHigh solubilizing capacity.Often cytotoxic, limiting their use in cell-based assays. Can interfere with protein binding and enzyme kinetics.

CMC: Critical Micelle Concentration

Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Materials : this compound powder, sterile DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), sterile microcentrifuge tubes.

  • Stock Solution Preparation : a. Weigh out a precise amount of the compound powder (e.g., 5 mg). b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). c. Vortex thoroughly until the solid is completely dissolved. A brief sonication or gentle warming (37°C) may aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution Preparation : a. Perform serial dilutions of the DMSO stock solution directly into the final aqueous buffer immediately before use. b. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). c. Vortex immediately and vigorously after adding the stock to the buffer to minimize precipitation. d. Crucially , prepare a "vehicle control" containing the same final concentration of DMSO as your test samples.

Protocol 2: Screening for Solubility Enhancement using Cyclodextrin
  • Materials : 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, 10 mM compound stock in DMSO, aqueous buffer.

  • Procedure : a. Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). b. To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 20 µM). The final DMSO concentration should be kept constant and minimal (<0.5%). c. Include a control with no HP-β-CD. d. Incubate the solutions for 1-2 hours at room temperature with gentle agitation. e. Visually inspect for precipitation. For quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound. f. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Visualizing the Importance of Solubility

For many indazole derivatives that act as kinase inhibitors, achieving sufficient solubility is critical for the compound to reach its intracellular target and exert a biological effect.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound_insoluble Insoluble Compound (Precipitate) Compound_insoluble->membrane Compound_soluble Soluble Compound (Formulated) Kinase Target Kinase Compound_soluble->Kinase Enters Cell Receptor Receptor Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Inhibited by Soluble Compound Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylation (Blocked) Response Cellular Response Substrate_P->Response

References

Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of amines to 1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reagents for reactions with 1H-indazole-3-carboxylic acid?

A1: A variety of coupling reagents can be used, but uronium/aminium and phosphonium salts are generally the most effective for achieving high yields and purity.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended and considered one of the most efficient reagents, especially for difficult or sterically hindered couplings.[1][2] It forms a highly reactive OAt-ester.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective and widely used.[1][2]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is an excellent phosphonium-based reagent and a safer alternative to the carcinogenic BOP.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , is a common and cost-effective choice.[2][3] However, HOBt has been reclassified as an explosive, which may complicate shipping and storage.[1]

Q2: How do I choose the right solvent for my coupling reaction?

A2: The choice of solvent primarily depends on the solubility of your starting materials (1H-indazole-3-carboxylic acid, amine, and reagents) and the ease of removal during workup.

  • DMF (N,N-Dimethylformamide) is the most commonly used solvent for these reactions due to its excellent solvating properties.[4][5][6]

  • DCM (Dichloromethane) is another viable option, particularly if your product and starting materials are sufficiently soluble.[6][7] It is often easier to remove than DMF.

  • Acetonitrile (CH₃CN) can also yield excellent results and is worth considering as an alternative to DMF or DCM.[3]

Q3: Which base should I use, and in what quantity?

A3: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.

  • DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base for these couplings.[5][8]

  • Triethylamine (TEA) can also be used.[4]

  • Typically, 2-4 equivalents of the base are used relative to the limiting reagent (usually the carboxylic acid).[5][8]

Q4: What is the optimal order of addition for the reagents?

A4: The order of addition is critical to prevent side reactions. The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[6][7] This is especially important when using uronium reagents like HATU or HBTU to avoid the formation of a guanidinium byproduct from the reaction between the coupling reagent and your amine.[1][9]

A recommended order of addition is:

  • Dissolve the 1H-indazole-3-carboxylic acid in the chosen solvent (e.g., DMF).

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) and allow the mixture to stir for a few minutes for pre-activation.

  • Finally, add the amine to the activated acid mixture.

Q5: My reaction is sluggish or not going to completion. What should I do?

A5: If your reaction is not progressing, consider the following:

  • Increase Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid.

  • Switch Coupling Reagents: If you are using a carbodiimide like EDC, switching to a more powerful uronium or phosphonium salt like HATU or PyBOP can significantly increase the reaction rate.[1]

  • Check Reagent Quality: Ensure your solvent is anhydrous and your reagents, especially the base, are fresh.

  • Increase Temperature: While most couplings proceed well at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. Monitor for potential degradation.

Q6: I am getting a low yield. What are the possible causes and solutions?

A6: Low yields can stem from incomplete reaction, side reactions, or difficult workup.

  • Incomplete Reaction: See Q5 for troubleshooting steps.

  • Side Reactions: The primary side reaction with uronium reagents is guanidinylation of the amine.[9] Ensure you are pre-activating the acid before adding the amine. Using phosphonium reagents like PyBOP avoids this issue.[1]

  • Workup Issues: The byproducts of coupling reactions (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) can complicate purification.[10] Ensure your workup procedure is designed to remove these effectively (see Q8).

Q7: How do I couple a poorly reactive (electron-deficient) amine?

A7: Electron-deficient amines, such as anilines, are often less nucleophilic and react more slowly.[3] For these challenging substrates:

  • Use a highly efficient coupling reagent like HATU . The intermediate OAt-ester is more reactive than the OBt-ester formed by HBTU or EDC/HOBt.[1][11]

  • The use of HOAt as an additive or as part of the HATU structure provides anchimeric assistance from its pyridine nitrogen, which accelerates the coupling.[1]

Q8: How do I effectively remove the coupling byproducts and residual DMF during workup?

A8: A proper aqueous workup is essential.

  • Removing Byproducts:

    • An acidic wash (e.g., 1M HCl or 5% citric acid) will remove the excess base (DIPEA, TEA) and basic byproducts.[10]

    • A basic wash (e.g., saturated NaHCO₃) will remove unreacted 1H-indazole-3-carboxylic acid and additives like HOBt or HOAt.[10]

    • Water-soluble byproducts like tetramethylurea (from HATU/HBTU) and EDC/urea byproducts can be removed with repeated water or brine washes.[10]

  • Removing DMF:

    • DMF is difficult to remove by rotary evaporation alone due to its high boiling point.

    • Washing the organic layer (e.g., Ethyl Acetate) multiple times with a 5% LiCl aqueous solution can effectively pull DMF into the aqueous phase.[10]

    • If the product is a solid, precipitation by adding the reaction mixture to ice water is an effective purification strategy.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Reagent Class Example(s) Mechanism/Active Ester Advantages Disadvantages
Uronium/Aminium HATU, HCTUForms highly reactive OAt/O-6-ClBt esters.[1]Very fast, highly efficient, good for difficult couplings.[2]Can cause guanidinylation of the amine if not pre-activated; higher cost.[1][9]
Uronium/Aminium HBTU, TBTUForms OBt esters.[1]Efficient, widely used, byproducts are generally soluble.[2]Can cause guanidinylation; less reactive than HATU.[1][9]
Phosphonium PyBOP, PyAOPForms OBt/OAt esters.[1]High efficiency, does not cause guanidinylation.[1]Solutions in DMF have moderate stability; can be more expensive.
Carbodiimide EDC, DCC, DICForms an O-acylisourea intermediate, which reacts with an additive (HOBt, Oxyma) to form an active ester.Cost-effective, widely available.[3]Slower reactions, risk of racemization (reduced by additives), DCC byproduct (DCU) is insoluble.[2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution) and stir until dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.[5] Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[5]

  • Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.

  • Dry the solid under vacuum. If necessary, purify further by column chromatography or recrystallization.

Protocol 2: Standard Coupling using EDC/HOBt

This is a common and cost-effective alternative for more reactive amines.

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DMF (or DCM) and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise.[12]

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.[12]

  • Allow the reaction to slowly warm to room temperature and stir overnight (18-24 hours).[12] Monitor progress by TLC or LC-MS.

  • Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification start Dissolve Acid (1H-Indazole-3-COOH) in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base pre_activation Pre-activation: Add Coupling Reagent (e.g., HATU) Stir 5-10 min add_base->pre_activation add_amine Add Amine pre_activation->add_amine react Stir at RT (2-24h) Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup (Acid/Base Washes) or Precipitation react->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify product Final Product purify->product

Caption: General workflow for amide coupling emphasizing the pre-activation step.

Troubleshooting_Flowchart start Low or No Product by TLC/LC-MS? check_sm Are starting materials pure & dry? Is solvent anhydrous? start->check_sm Yes multi_spots TLC is messy with many side products? start->multi_spots No, but TLC is messy purify_sm Purify/dry starting materials. Use fresh anhydrous solvent. check_sm->purify_sm No check_cond Is the coupling reagent strong enough? check_sm->check_cond Yes, materials are good use_hatu Switch from EDC/HOBt to a stronger reagent like HATU. check_cond->use_hatu No, using EDC check_order Was the acid pre-activated before adding the amine? check_cond->check_order Yes, using HATU/HBTU correct_order Follow correct order of addition: Acid -> Base -> Coupling Reagent -> Amine check_order->correct_order No check_order->multi_spots Yes, order was correct check_guan Using a uronium reagent? Could be guanidinylation. multi_spots->check_guan Yes switch_pybop Ensure pre-activation is performed or switch to a phosphonium reagent like PyBOP. check_guan->switch_pybop Yes

Caption: A decision tree for troubleshooting common amide coupling issues.

References

Troubleshooting unexpected NMR peaks in 7-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 7-Methyl-1H-indazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: I am observing sharp, unexpected singlets in my ¹H NMR spectrum. What are the likely sources?

A: Unexpected sharp singlets often originate from common laboratory contaminants. The most frequent culprits are residual solvents used during synthesis or purification, moisture, and silicone grease from glassware. It is recommended to cross-reference the chemical shifts of these unexpected peaks with a standard table of NMR solvent impurities.[1][2]

Q2: My aromatic region shows more peaks than expected for the 7-methyl-indazole core. What could be the cause?

A: Extra aromatic signals can suggest several possibilities:

  • Unreacted Starting Materials: Residuals from precursors used in the synthesis.

  • Regioisomers: The presence of other methyl-indazole isomers (e.g., 4-methyl, 5-methyl, or 6-methyl derivatives) if the initial starting material was not isomerically pure.

  • Byproducts: Side-products formed during the synthetic steps. For instance, different synthetic routes for indazoles can sometimes yield isomeric side products.[3][4]

  • Tautomers: Indazoles can exist in tautomeric forms, primarily 1H- and 2H-indazoles.[5][6] While the 1H form is generally more stable, the presence of the 2H tautomer can lead to a separate set of aromatic signals.

Q3: I see a broad peak in my spectrum that I cannot assign. What is it?

A: Broad peaks in an ¹H NMR spectrum are characteristic of protons that undergo chemical exchange. For this compound, these typically correspond to the N-H proton of the indazole ring and the N-H₂ protons of the carboxamide group.[1] The presence of water (H₂O) in the NMR solvent also appears as a broad singlet. A D₂O shake experiment can confirm the identity of these exchangeable protons.

Q4: Why does the integration of my methyl peak not correspond to the expected three protons?

A: If the integration is higher than expected, it may be overlapping with another signal. If it is lower, it could indicate the presence of impurities that have aromatic signals but no methyl group, thus skewing the relative integration. It is also possible that the compound has degraded or that an unexpected reaction has occurred.

Q5: Could my compound have degraded during sample preparation or storage?

A: Yes, degradation is a possibility. For instance, the carboxamide group could undergo hydrolysis to the corresponding carboxylic acid (7-Methyl-1H-indazole-3-carboxylic acid) if exposed to acidic or basic conditions, especially in the presence of water.[7] This would result in the disappearance of the amide N-H₂ signals and the appearance of a broad carboxylic acid O-H signal, along with shifts in the aromatic protons' resonances.

Troubleshooting Unexpected NMR Peaks

A systematic approach is crucial for identifying the source of unexpected NMR signals. The following workflow and diagnostic experiments can help pinpoint the identity of unknown peaks.

Diagram: Troubleshooting Workflow for Unexpected NMR Peaks

Troubleshooting_Workflow start Unexpected Peak(s) Observed in ¹H NMR Spectrum q1 Is the peak a sharp singlet? start->q1 action1 Compare chemical shift (δ) to common solvent and grease tables. q1->action1 Yes q2 Is the peak broad? q1->q2 No q4 Is the identity still unknown? action1->q4 action2 Likely an exchangeable proton (N-H, O-H). Perform D₂O shake experiment for confirmation. q2->action2 Yes q3 Are there extra aromatic or aliphatic peaks? q2->q3 No action2->q4 action3 Compare to NMR of starting materials. Consider regioisomers or reaction byproducts. q3->action3 Yes q3->q4 No action3->q4 action4 Perform spiking experiment with suspected impurity. q4->action4 Yes end_node Impurity Identified q4->end_node No action5 Run 2D NMR (COSY, HSQC) to establish structural connectivity. action4->action5 action6 Analyze sample with LC-MS to identify mass of impurity. action5->action6 action6->end_node

References

Technical Support Center: Selective N1-Alkylation of the Indazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals engaged in the selective N1-alkylation of the indazole ring.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile with two reactive nitrogen atoms.[1][2] The ratio of these products is highly sensitive to reaction conditions. Factors such as the choice of base, solvent, temperature, and the electronic and steric properties of the indazole substituents all play a crucial role in determining the final N1:N2 ratio.[3][4]

Q2: What are the key factors that control N1 vs. N2 regioselectivity?

Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the ion pair formed between the indazolide anion and the metal cation from the base.[3][4]

  • Base and Solvent: The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[5][6] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom and a C3 substituent, sterically hindering attack at N2 and directing the alkylating agent to N1.[7] In contrast, using carbonate bases like Cs2CO3 or K2CO3 in polar aprotic solvents such as DMF often results in mixtures of isomers.[1][4]

  • Substituents on the Indazole Ring:

    • C3 Position: Electron-withdrawing groups (e.g., -CO2Me, -COMe) at the C3 position can significantly enhance N1-selectivity, especially when using NaH in THF.[3][5]

    • C7 Position: Bulky substituents at the C7 position can sterically hinder the approach of the electrophile to the N1 position, potentially leading to lower N1 selectivity or no reaction.[1] Conversely, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to confer excellent N2 regioselectivity.[3][5]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Some reaction conditions can favor the formation of the more stable N1-alkylated product through a process of thermodynamic equilibration.[3][8]

Q3: How can I achieve high N1 selectivity?

For high N1 selectivity, the most commonly recommended starting point is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[3][5] This method has been shown to provide excellent N1 selectivity (>99%) for a range of indazoles, particularly those with C3 substituents like carboxymethyl or acetyl groups.[5][6] An alternative, scalable method involves a two-step, one-pot procedure using an aldehyde as the alkylating agent precursor followed by reduction, which operates under thermodynamic control to selectively yield the N1 isomer.[1][9]

Q4: Under what conditions is N2 alkylation favored?

While the focus is often on N1 alkylation, selective N2 alkylation can be achieved under specific conditions. Mitsunobu reactions, for instance, have been shown to have a strong preference for producing the N2-alkylated regioisomer.[3][10] Additionally, using indazoles with specific electron-withdrawing substituents at the C7 position (e.g., 7-NO2 or 7-CO2Me) can result in high N2 selectivity (≥96%).[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Poor solubility of the base or indazole salt. 3. Inactive alkylating agent. 4. Steric hindrance from substituents.1. Switch to a stronger base like NaH or KH. Using weaker carbonate bases with THF as a solvent can fail to produce any product.[3] 2. Change the solvent. For instance, if using Cs2CO3, dioxane at elevated temperatures (90 °C) can significantly improve yield compared to DMF or THF at room temperature.[7][10] 3. Check the purity and reactivity of your electrophile. Consider using a more reactive leaving group (e.g., tosylate or iodide instead of bromide). 4. For sterically hindered substrates (e.g., 7-substituted indazoles), longer reaction times or higher temperatures may be necessary. Note that some substrates, like 7-carboxylate indazole, may remain unreactive.[1]
Poor N1:N2 Regioselectivity 1. Use of polar aprotic solvents (e.g., DMF, DMSO) with carbonate bases. 2. The reaction is under kinetic control, favoring the N2 product. 3. The specific indazole substrate electronics disfavor N1 alkylation.1. Switch to NaH in THF. This combination is the most widely reported for high N1 selectivity.[3][5] 2. Attempt a thermodynamically controlled reaction. This may involve higher temperatures or longer reaction times to allow for equilibration to the more stable N1 isomer.[3] A recently developed method using aldehydes and subsequent reduction is explicitly designed for thermodynamic control.[1][9] 3. If the substrate has C7 electron-withdrawing groups, high N2 selectivity is expected.[3] Consider alternative synthetic strategies, such as a de novo ring synthesis that pre-installs the N1-substituent.[3]
Difficulty Separating N1/N2 Isomers The N1 and N2 isomers often have very similar polarities.1. Optimize the reaction to maximize the formation of the desired isomer, minimizing the need for difficult purification. 2. Use high-performance column chromatography with a shallow gradient. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group.

Quantitative Data Summary

The following table summarizes the effects of different reaction conditions on the regioselectivity of indazole alkylation.

Indazole SubstrateBaseSolventAlkylating AgentTemp.N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateCs2CO3DMFn-Pentyl bromideRT1.3 : 193[4]
Methyl 1H-indazole-3-carboxylateK2CO3DMFn-Pentyl bromideRT1.5 : 191[3]
Methyl 1H-indazole-3-carboxylateNaHTHFn-Pentyl bromideRT>99 : 189[3]
Methyl 1H-indazole-3-carboxylateKHTHFn-Pentyl bromideRT>99 : 194[3]
1H-Indazole (unsubstituted)NaHTHFn-Pentyl bromideRT1 : 1.385[3]
3-tert-Butyl-1H-indazoleNaHTHFn-Pentyl bromideRT>99 : 175[3]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromideRT4 : 9688[3]
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DioxaneEthyl tosylate90 °CN1 selective96[7][10]
5-Bromo-1H-indazoleK2CO3DMFIsobutyl bromide120 °C58 : 4272 (47% N1)[1]

Experimental Protocols

Protocol 1: General Procedure for High N1-Selectivity using NaH/THF

This protocol is adapted from studies demonstrating high N1-regioselectivity.[3][5]

  • Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Reactions are typically stirred at room temperature for several hours or overnight. For less reactive electrophiles, gentle warming to 50 °C may be required.[7]

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N1-Alkylation using Cs2CO3/Dioxane

This protocol is effective for substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[10]

  • Setup: To a solution of the indazole (1.0 eq.) in dioxane (e.g., 0.1 M concentration) in a sealed vial or flask, add cesium carbonate (Cs2CO3, 2.0 eq.).

  • Electrophile Addition: Add the alkyl tosylate (1.5 eq.).

  • Heating: Heat the reaction mixture to 90 °C.

  • Reaction Time: Stir for 2 hours or until reaction completion is confirmed by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.

Visualizations

N_Alkylation_Selectivity cluster_start Starting Materials cluster_conditions Reaction Conditions & Intermediates cluster_control Controlling Factors cluster_products Products Indazole 1H-Indazole IonPair Indazolide Anion - Cation Pair Indazole->IonPair Deprotonation Base Base (e.g., NaH, K2CO3) Base->IonPair Solvent Solvent (e.g., THF, DMF) Solvent->IonPair AlkylatingAgent Alkylating Agent (R-X) N1_Product N1-Alkylated Indazole (Thermodynamically Favored) AlkylatingAgent->N1_Product N2_Product N2-Alkylated Indazole (Kinetically Favored) AlkylatingAgent->N2_Product Mixture Mixture of N1/N2 AlkylatingAgent->Mixture TightIonPair Tight Ion Pair (e.g., Na+ in THF) IonPair->TightIonPair Non-polar Solvent (THF) SolventSeparated Solvent-Separated Ion Pair (e.g., K+ in DMF) IonPair->SolventSeparated Polar Solvent (DMF) TightIonPair->N1_Product Attack at N1 (Directed by Cation) SolventSeparated->Mixture Less Selective Attack Steric Steric Hindrance (C7-Substituents) Steric->TightIonPair Influences Cation Coordination Electronic Electronic Effects (C3/C7-Substituents) Electronic->TightIonPair Chelation at C3 Favors N1 Electronic->N2_Product C7-EWG Favors N2 Thermo Thermodynamic Control Thermo->N1_Product Equilibration

References

Technical Support Center: Overcoming Low Cell Permeability with 1H-Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of 1H-indazole-3-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1H-indazole-3-carboxamide derivative shows high potency in enzymatic assays but low activity in cell-based assays. What could be the issue?

A1: A significant drop in potency from an enzymatic assay to a cell-based assay often suggests poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential issues could include compound instability in cell culture media or rapid efflux by cellular transporters. We recommend performing a permeability assay to directly assess the compound's ability to cross cell membranes.

Q2: What are the key structural features of 1H-indazole-3-carboxamide derivatives that influence cell permeability?

A2: Based on structure-activity relationship (SAR) studies, several chemical properties can influence the cell permeability of 1H-indazole-3-carboxamide derivatives. Key factors include:

  • Basicity: Strongly basic amino groups have been associated with low oral absorption, which can be an indicator of poor membrane permeability.[1]

  • Hydrogen Bond Donors: An increased number of hydrogen bond donors can negatively impact permeability.[1]

  • Hydrophilicity/Hydrophobicity Balance: The balance between hydrophilic and hydrophobic groups is crucial. Introducing a hydrophilic group in the bulk solvent region and a hydrophobic ring in a deep back pocket have been shown to be critical for inhibitory activity and selectivity, which can be linked to improved physicochemical properties.[2][3]

  • Molecular Size and Rigidity: While not explicitly detailed in the provided context for this specific scaffold, larger and more rigid molecules generally exhibit lower passive diffusion across the cell membrane.

Q3: How can I chemically modify my 1H-indazole-3-carboxamide derivative to improve its cell permeability?

A3: To enhance cell permeability, consider the following strategies:

  • Reduce Basicity: If your compound contains a highly basic amine, consider modifying this group to reduce its pKa. This can be achieved by introducing electron-withdrawing groups nearby or by replacing the basic amine with a less basic functional group.

  • Mask Polar Groups: Temporarily masking polar functional groups, such as hydroxyl or amine groups, with lipophilic moieties can increase membrane permeability. These masking groups can be designed to be cleaved by intracellular enzymes, releasing the active compound.

  • Optimize Lipophilicity: Systematically modify different parts of the molecule to achieve an optimal balance of lipophilicity (logP). This can involve adding or removing hydrophobic or hydrophilic substituents. For instance, SAR studies on some indazole derivatives have shown that methoxy- or hydroxyl-containing groups were potent substituents.[1]

  • Reduce Hydrogen Bonding Capacity: Decrease the number of hydrogen bond donors. For example, replacing an amine with a methylated amine or an amide can sometimes improve permeability.

Troubleshooting Guide

Problem: Low Cellular Activity Despite High Target Affinity

Symptoms:

  • High potency (e.g., low nM IC50) in biochemical/enzymatic assays.

  • Significantly lower potency (e.g., µM IC50) or inactivity in whole-cell assays.

Possible Cause:

  • Poor cell permeability of the 1H-indazole-3-carboxamide derivative.

Suggested Troubleshooting Workflow:

G start Low Cellular Activity Observed perm_assay Conduct Cell Permeability Assay (e.g., PAMPA, Caco-2) start->perm_assay analyze_perm Analyze Permeability Data perm_assay->analyze_perm low_perm Permeability is Low analyze_perm->low_perm good_perm Permeability is Adequate analyze_perm->good_perm sar_modification Initiate SAR-driven Chemical Modification low_perm->sar_modification Yes other_issues Investigate Other Factors: - Compound Stability - Efflux Pump Interaction - Target Engagement in Cells good_perm->other_issues Yes retest Synthesize and Test Analogs sar_modification->retest retest->perm_assay

Caption: Troubleshooting workflow for addressing low cellular activity.

Data on Physicochemical Properties and Permeability

The following table summarizes the qualitative structure-activity relationships of indazole arylsulfonamides that can inform strategies for improving cell permeability of 1H-indazole-3-carboxamide derivatives.

Compound FeatureObservation on Permeability/AbsorptionReference
Strongly Basic Amino Groups Associated with low oral absorption in vivo.[1]
Additional Hydrogen Bond Donors Compounds with extra hydrogen bond donors exhibited lower permeability.[1]
Morpholine Substitution A morpholine-containing compound with reduced basicity and no extra hydrogen bond donors showed the highest cell membrane permeability in the tested series.[1]
Hydrophilic Group Introduction Introducing a hydrophilic group in the bulk solvent region was noted as important for favorable physicochemical properties.[2][3]

Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.

Objective: To determine the passive permeability of 1H-indazole-3-carboxamide derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated polystyrene)

  • Lecithin in dodecane solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS system

Methodology:

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Solution: Dilute test compound in PBS (e.g., to 100 µM) prep_acceptor Prepare Acceptor Plate: Add PBS to each well assemble Assemble the PAMPA Sandwich: Place the filter plate onto the acceptor plate. prep_acceptor->assemble prep_filter Prepare Filter Plate: Add artificial membrane solution (lecithin in dodecane) to each filter well. Allow to impregnate for 5-10 minutes. add_donor Add Donor Solution to Filter Plate prep_filter->add_donor add_donor->assemble incubate Incubate at Room Temperature (e.g., 4-18 hours) assemble->incubate separate Separate Plates incubate->separate measure_donor Measure Compound Concentration in Donor Wells separate->measure_donor measure_acceptor Measure Compound Concentration in Acceptor Wells separate->measure_acceptor calculate Calculate Permeability Coefficient (Pe) measure_donor->calculate measure_acceptor->calculate

Caption: Experimental workflow for the PAMPA assay.

1. Preparation of the Donor Plate:

  • Dilute the 1H-indazole-3-carboxamide stock solution in PBS to the desired final concentration (e.g., 100 µM).

2. Preparation of the Acceptor Plate:

  • Add 300 µL of PBS to each well of the 96-well acceptor plate.

3. Preparation of the Filter Plate (Artificial Membrane):

  • Carefully pipette 5 µL of the lecithin-dodecane solution onto the filter of each well of the 96-well filter plate.
  • Allow the solution to impregnate the filter for 5-10 minutes.

4. Assembling the PAMPA "Sandwich":

  • Add 200 µL of the donor solution (containing the test compound) to each well of the coated filter plate.
  • Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

5. Incubation:

  • Incubate the assembled plates at room temperature for a defined period (e.g., 4 to 18 hours).

6. Measurement:

  • After incubation, carefully separate the filter and acceptor plates.
  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

7. Calculation of Permeability:

  • The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Signaling Pathways

While the provided information does not detail a specific signaling pathway related to the cell permeability of 1H-indazole-3-carboxamide derivatives, some of these compounds are developed as kinase inhibitors. For instance, they have been identified as potential PAK1 (p21-activated kinase 1) inhibitors. The efficacy of such inhibitors is dependent on their ability to reach the kinase within the cell.

G extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space compound_out 1H-indazole-3-carboxamide (Low Permeability) pak1 PAK1 compound_out->pak1 Inefficient Inhibition compound_in 1H-indazole-3-carboxamide (High Permeability) compound_in->pak1 Efficient Inhibition downstream Downstream Signaling (e.g., Snail expression) pak1->downstream migration Cell Migration & Invasion downstream->migration

Caption: Impact of cell permeability on targeting an intracellular kinase like PAK1.

References

Indazole Synthesis Technical Support Center: Minimizing Regioisomer Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on controlling regioselectivity during the synthesis of indazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing N1 versus N2 selectivity during the alkylation of indazoles?

The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles leads to a mixture of N1- and N2-substituted products.[1] The key parameters that can be modulated to favor one regioisomer over the other include:

  • Choice of Base and Solvent: The combination of the base and solvent system is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[2][3] Conversely, different base/solvent combinations can alter the product ratio.[2][3] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms of the indazole ring.[3]

  • Substituents on the Indazole Ring: Both the electronic properties and the steric hindrance of substituents on the indazole ring play a significant role.

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[2]

    • Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., NO₂ or CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3][4]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. In some systems, higher temperatures can favor the thermodynamically more stable N1-isomer.[2][3]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can also impact the N1/N2 ratio.[2]

Troubleshooting Guides

Problem: My indazole alkylation is producing an inseparable mixture of N1 and N2 regioisomers with low selectivity.

Solution: Achieving high regioselectivity often requires a systematic optimization of reaction conditions. Here are some troubleshooting steps based on established methods:

1. Optimizing for the N1-Regioisomer (Thermodynamic Product)

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][3] Strategies to favor the N1-alkylated product often rely on conditions that allow for thermodynamic equilibration.

  • Recommended Protocol for High N1-Selectivity: A frequently successful method involves the use of sodium hydride (NaH) in tetrahydrofuran (THF).[2][3] This system has demonstrated excellent N1-regioselectivity (>99:1) for a range of C3-substituted indazoles.[2][3]

    Experimental Protocol: N1-Selective Alkylation using NaH/THF

    • To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise.

    • The reaction can be stirred at room temperature or heated to 50 °C to ensure complete conversion while maintaining high regioselectivity.[3]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Logical Workflow for N1-Alkylation Optimization:

    N1_Alkylation_Workflow start Start: Low N1/N2 Selectivity condition_check Is C3-substituent bulky? start->condition_check na_thf Use NaH in THF condition_check->na_thf Yes thermo_equil Consider conditions for thermodynamic equilibration (e.g., using α-halo carbonyl electrophiles) condition_check->thermo_equil No increase_temp Increase temperature to 50°C na_thf->increase_temp end_n1 High N1-Selectivity Achieved increase_temp->end_n1 thermo_equil->end_n1

    Caption: Workflow for optimizing N1-regioselectivity in indazole alkylation.

2. Optimizing for the N2-Regioisomer (Kinetic Product)

Formation of the N2-isomer can often be favored under conditions of kinetic control.[5] Specific synthetic routes that build the indazole ring can also provide regioselective access to 2H-indazoles.

  • Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[2][3] If your synthesis allows, introducing such a group can be a powerful strategy.

  • Named Reactions for 2H-Indazole Synthesis:

    • Davis-Beirut Reaction: This reaction is a robust method for constructing the 2H-indazole core from N-substituted 2-nitrobenzylamines under basic conditions.[6][7] It involves an N-N bond-forming heterocyclization.[7]

    • Cadogan Reductive Cyclization: This method provides a mild and efficient one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzenes.[8][9]

    Conceptual Pathway of the Davis-Beirut Reaction:

    Davis_Beirut_Pathway start o-Nitrobenzylamine Derivative intermediate Nitroso Imine Intermediate start->intermediate Base cyclization N-N Bond Forming Heterocyclization intermediate->cyclization product 2H-Indazole cyclization->product

    Caption: Simplified pathway of the Davis-Beirut reaction for 2H-indazole synthesis.

Data on Regioselectivity under Various Conditions

The following tables summarize quantitative data from studies on the N-alkylation of a model indazole (methyl 1H-indazole-3-carboxylate) to illustrate the impact of different reaction parameters on the N1/N2 product ratio.

Table 1: Effect of Base on N1/N2 Regioisomeric Ratio

EntryBaseSolventTemperature (°C)N1:N2 RatioReference(s)
1Cs₂CO₃DMFRoom Temp~1.5 : 1[2][3]
2K₂CO₃MeCN-2.8 : 1[2]
3DBUTHFRoom Temp~2.8 : 1[2][3]
4KHMDSTHFRoom Temp~19 : 1[2][3]
5NaHTHF50>99 : 1[2][3]

Table 2: Effect of Solvent on N1/N2 Regioisomeric Ratio with Cs₂CO₃ as Base

EntrySolventTemperature (°C)N1:N2 RatioReference(s)
1DMFRoom Temp~1.5 : 1[2][3]
2MeCNRoom Temp1.9 : 1[2][3]
3DMSORoom Temp1.6 : 1[2][3]
4Dioxane9024 : 1[10]
5Toluene/DioxaneRoom TempNo Reaction[2][3]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be carefully evaluated and optimized for each specific substrate and reaction. Always adhere to laboratory safety protocols.

References

Addressing off-target effects of indazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of indazole-based kinase inhibitors.

Frequently Asked Questions (FAQs): General Concepts

Q1: What are off-target effects and why are they a concern for indazole-based kinase inhibitors?

A1: Off-target effects refer to the modulation of proteins other than the intended therapeutic target of a drug. For kinase inhibitors, this means inhibiting or sometimes even activating kinases outside the desired profile. The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the human kinome, making it challenging to design completely specific inhibitors. The indazole scaffold is a common pharmacophore in many kinase inhibitors, and while it can be optimized for potency and selectivity, cross-reactivity with other kinases is a common issue that can lead to unexpected biological responses, toxicity, or even new therapeutic opportunities.

Q2: How can I assess the selectivity of my indazole-based kinase inhibitor?

A2: Assessing inhibitor selectivity is a critical step in development. A multi-pronged approach is recommended:

  • In Vitro Kinase Profiling: The most direct method is to screen the inhibitor against a large panel of purified kinases (a "kinome scan") at one or more concentrations. This provides a broad view of the inhibitor's selectivity and identifies potential off-targets. These screens can be performed using various assay formats, such as radiometric assays or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).

  • Chemoproteomics: This approach uses affinity-based methods to identify inhibitor-binding proteins directly from cell lysates, offering a view of target engagement in a more physiological context.

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ assay can confirm inhibitor binding to specific on- and off-targets within living cells, providing evidence of target engagement in a physiological environment.

  • Computational Prediction: In silico methods can predict potential off-targets based on the inhibitor's structure and the structural similarities between kinase active sites.

Q3: What is the difference between an activity-based assay and a binding assay for kinase profiling?

A3: Both assay types are used to identify inhibitor-kinase interactions, but they measure different events.

  • Activity Assays: These measure the functional consequence of the inhibitor on the kinase's catalytic activity—its ability to phosphorylate a substrate. Examples include radiometric assays that track the transfer of radioactive phosphate (³²P or ³³P) to a substrate and luminescence-based assays that quantify ADP production.

  • Binding Assays: These directly measure the physical interaction, or binding, of an inhibitor to a kinase. They do not directly measure the effect on kinase function. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are examples of biophysical binding assays.

These methods are complementary; a compound might bind to a kinase but not inhibit its activity, and activity assays can sometimes miss interactions that don't result in direct catalytic inhibition.

FAQs: Specific Indazole-Based Inhibitors

Q4: What are the known primary and off-targets of Axitinib?

A4: Axitinib is a potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Its primary targets are VEGFR1, VEGFR2, and VEGFR3. It is considered highly selective for VEGFRs compared to other receptor tyrosine kinases, which is thought to reduce certain off-target toxicities. However, at higher concentrations, it can inhibit other kinases. Notably, it has been shown to inhibit Polo-like kinase 4 (PLK4) with a Ki of 4.2 nM. A non-kinase off-target that has been identified is the E3 ubiquitin ligase SHPRH, which leads to the inhibition of Wnt/β-catenin signaling.

Q5: What is the kinase inhibition profile of Pazopanib?

A5: Pazopanib is a multi-targeted tyrosine kinase inhibitor. Its intended targets include VEGFR1-3, Platelet-Derived Growth Factor Receptors (PDGFRα/β), and stem cell factor receptor (KIT). Its multi-targeted nature means it has a broader inhibition profile than highly selective inhibitors. This can contribute to both its efficacy and its side-effect profile, which includes effects sometimes termed 'off-target'. In vitro studies have shown that pazopanib can also inhibit other kinases such as c-Fms, Itk, and Lck. It also inhibits non-receptor kinases like RAF-1 and B-RAF.

Quantitative Data on Inhibitor Selectivity

The following table summarizes the inhibitory potency (IC₅₀ in nM) of selected indazole-based inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.

InhibitorPrimary Target(s)IC₅₀ (nM)Key Off-Target(s)IC₅₀ (nM)
Axitinib VEGFR1<5PLK44.2 (Ki)
VEGFR2<5c-KIT<5
VEGFR3<5PDGFR<5
Pazopanib VEGFR110c-Fms141
VEGFR230Itk120
VEGFR347Lck120
PDGFRα84c-KIT74
Compound 17 ¹HPK131JAK1~2945
JAK2~1891
CDK2~2387
Compound C05 ²PLK4<0.1Selectivity panel of 10 kinases showed 87.45% inhibition of PLK4, suggesting high selectivity.N/A

¹Data for compound 17 from a study on HPK1 inhibitors. ²Data for compound C05 from a study on PLK4 inhibitors.

Troubleshooting Guide

Q6: My indazole-based inhibitor shows potent activity in cell-based assays but is much weaker in my in vitro biochemical assay. What could be the issue?

A6: This is a common issue that can arise from several factors:

  • High ATP Concentration in Biochemical Assays: Most indazole-based inhibitors are ATP-competitive. Biochemical assays are often run at high, sometimes saturating, ATP concentrations to ensure robust enzyme kinetics. In contrast, intracellular ATP concentrations can be lower or vary. The high ATP level in your in vitro assay may be outcompeting your inhibitor, leading to a higher apparent IC₅₀ value. Try performing the assay at an ATP concentration closer to the Kₘ value for the specific kinase.

  • Plasma Protein Binding: If your cellular assays are performed in media containing serum, while your biochemical assays are not, the discrepancy could be due to plasma protein binding. Pazopanib, for instance, has extremely high plasma protein binding. This can reduce the free concentration of the inhibitor available to bind its target in a cellular context, but this factor is absent in a purified protein assay. Conversely, some researchers report poor in vitro activity that improves in vivo, which could be related to factors like inhibitor uptake or metabolism.

  • Requirement for a Specific Kinase Conformation: Some inhibitors only bind to a specific activation state of a kinase (e.g., the "DFG-out" inactive conformation). The recombinant kinase used in your biochemical assay might not be in the correct conformation that your inhibitor preferentially targets.

Q7: I'm observing inhibitor precipitation in my cellular assay medium. How can I address this?

A7: Indazole-based compounds, like many small molecules, can have limited aqueous solubility.

  • Check Solubility Limits: First, determine the maximum soluble concentration of your compound in the specific cell culture medium you are using.

  • Use of Solvents: Ensure your DMSO (or other solvent) stock concentration is high enough that the final solvent concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or effects on solubility.

  • Formulation Strategies: For in vivo studies, formulation with excipients like cyclodextrins or lipid-based carriers may be necessary. For in vitro work, slight modifications to the media (e.g., addition of a small amount of serum if compatible with the experiment) can sometimes help, but be aware this can introduce confounding factors like protein binding.

Q8: My inhibitor is affecting a signaling pathway that should be downstream of a different kinase than my primary target. How do I confirm an off-target effect?

A8: This observation is a strong indicator of a potential off-target effect. The workflow below outlines a strategy to investigate this.

Off_Target_Workflow A Unexpected Cellular Phenotype Observed B Hypothesize Off-Target Interaction A->B C Perform Broad Kinome Screen (e.g., 400 kinases) B->C Biochemical D Identify Potential Off-Target 'Hits' C->D E Validate Hits with IC50 Determinations D->E F Confirm Cellular Target Engagement (e.g., NanoBRET) E->F Cellular G Use Genetic Knockdown (siRNA/CRISPR) of Off-Target F->G Genetic H Phenocopy Original Observation? G->H I Off-Target Confirmed H->I Yes J No Phenocopy H->J No K Re-evaluate Hypothesis J->K

Workflow for investigating and validating a suspected off-target effect.

This workflow involves first identifying potential off-targets biochemically, then confirming their engagement in cells, and finally using genetic methods (like siRNA) to see if knocking down the suspected off-target reproduces the effect of the inhibitor.

Experimental Protocols

Protocol 1: General Workflow for Kinase Inhibitor Profiling

This protocol provides a high-level overview of the steps involved in profiling an indazole-based kinase inhibitor.

Kinase_Profiling_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Data Analysis A Test Compound at Single High Concentration (e.g., 1-10 µM) B Screen Against Large Kinase Panel (e.g., >300 kinases) A->B C Calculate % Inhibition vs. Control B->C D Select 'Hits' from Primary Screen (e.g., >80% inhibition) C->D E Perform 10-point Dose Response Curve D->E F Calculate IC50 Values E->F G Determine On-Target Potency F->G H Identify Off-Targets G->H I Calculate Selectivity Score H->I

General workflow for in vitro kinase inhibitor selectivity profiling.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Indazole-based inhibitor stock solution (in DMSO)

  • Kinase of interest, substrate, and reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Methodology:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Prepare Inhibitor Dilutions: Create a serial dilution of your indazole-based inhibitor in a separate plate. Include a DMSO-only control (vehicle control) and a no-kinase control (background).

  • Initiate Kinase Reaction:

    • Dispense the inhibitor dilutions into the wells of the white assay plate.

    • Add the Kinase Reaction Master Mix to all wells.

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ for the kinase being tested.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualizations

VEGFR Signaling Pathway (Primary Target of Axitinib/Pazopanib)

This diagram shows a simplified version of the VEGFR signaling cascade, a primary target for many indazole-based inhibitors.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Simplified VEGFR signaling pathway inhibited by indazole-based drugs.
Axitinib Off-Target Effect on Wnt/β-catenin Signaling

This diagram illustrates the known off-target mechanism of Axitinib, where it inhibits Wnt/β-catenin signaling independently of its primary VEGFR targets by affecting the E3 ubiquitin ligase SHPRH.

Wnt_Off_Target Axitinib Axitinib SHPRH SHPRH (E3 Ubiquitin Ligase) Axitinib->SHPRH Binds & Stabilizes bCatenin_N Nuclear β-catenin SHPRH->bCatenin_N Targets Ubiquitination Ubiquitination & Degradation bCatenin_N->Ubiquitination Wnt_Genes Wnt Target Gene Transcription bCatenin_N->Wnt_Genes Activates Ubiquitination->p1 Inhibits

Off-target mechanism of Axitinib on Wnt/β-catenin signaling.

Technical Support Center: Enhancing the Metabolic Stability of 1H-Indazole-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the optimization of 1H-indazole-3-carboxamide compounds for improved metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 1H-indazole-3-carboxamide compounds?

A1: The primary metabolic pathways for 1H-indazole-3-carboxamide compounds involve both Phase I and Phase II biotransformations. Common Phase I reactions include hydroxylation, N-dealkylation, and amide hydrolysis.[1][2] Phase II reactions often involve glucuronidation of hydroxylated metabolites.[1]

Q2: Which enzymes are predominantly responsible for the metabolism of these compounds?

A2: Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolism for this class of compounds, catalyzing oxidative reactions such as hydroxylation.[1][3] Following Phase I metabolism, UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of metabolites.

Q3: What are the most common metabolic "soft spots" on the 1H-indazole-3-carboxamide scaffold?

A3: Several positions on the 1H-indazole-3-carboxamide scaffold are susceptible to metabolic modification. These include:

  • The N1-substituent: Alkyl groups at the N1 position are prone to hydroxylation and subsequent oxidation or N-dealkylation.[1]

  • The indazole ring: The aromatic ring can undergo hydroxylation at various positions.

  • The carboxamide linker: The amide bond can be susceptible to hydrolysis.[1][2]

  • Substituents on the carboxamide nitrogen: Attached alkyl or cycloalkyl groups are common sites for hydroxylation.[2]

Q4: What are some effective strategies to improve the metabolic stability of my 1H-indazole-3-carboxamide compounds?

A4: Improving metabolic stability often involves blocking or modifying the identified metabolic "soft spots." Common strategies include:

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow the rate of CYP-mediated oxidation due to the kinetic isotope effect.

  • Introduction of electron-withdrawing groups: Adding electron-withdrawing groups to the indazole ring can deactivate it towards oxidative metabolism.[4]

  • Steric hindrance: Introducing bulky groups near metabolic hot spots can sterically shield them from enzymatic attack.

  • Bioisosteric replacement: Replacing metabolically unstable moieties with more stable bioisosteres can enhance stability while retaining biological activity. For example, replacing a gem-dimethyl group with an oxetane can reduce lipophilicity and decrease susceptibility to CYP oxidation.[5]

Q5: How should I interpret the data from an in vitro metabolic stability assay?

A5: In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, provide key parameters to predict a compound's metabolic fate in vivo.[6] The primary readouts are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[6] These values are used to rank-order compounds and guide further structural modifications.[7]

Troubleshooting Guide

Problem: My compound exhibits very high clearance in human liver microsomes (HLM). What are my next steps?

Solution:

  • Metabolite Identification: The first step is to identify the major metabolites formed during the incubation. This is typically done using high-resolution mass spectrometry.[2] The goal is to pinpoint the exact site(s) of metabolic modification.

  • Structural Modification: Once the metabolic "soft spots" are identified, you can employ strategies to block these positions. Refer to the strategies outlined in FAQ 4. For instance, if hydroxylation of an N-alkyl group is the primary metabolic route, consider introducing a fluorine atom at that position or replacing the alkyl group with a more stable alternative.

  • Re-testing: Synthesize the modified analogues and re-evaluate their stability in the HLM assay to determine if the changes have had the desired effect.

Problem: My in vitro metabolic stability results are not consistent across experiments. What could be the cause?

Solution: Inconsistent results can arise from several factors:

  • Microsome Quality: The activity of liver microsomes can vary between batches and vendors. It is crucial to use a consistent source and to quality control each new batch with known probe substrates.[8][9]

  • Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inaccurate and variable results. Ensure your compound is fully dissolved, potentially using a small percentage of an organic co-solvent like DMSO.

  • Assay Conditions: Ensure that incubation times, protein concentrations, and cofactor (e.g., NADPH) concentrations are consistent across all experiments.[10]

  • Analytical Method: Validate your LC-MS/MS method to ensure it is robust and reproducible for quantifying your parent compound.

Problem: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the reason?

Solution: This discrepancy can occur for several reasons:

  • Non-CYP Mediated Metabolism: Liver microsomes primarily assess Phase I metabolism mediated by CYP enzymes. If your compound is metabolized by other enzymes not present or fully active in microsomes (e.g., aldehyde oxidase, certain Phase II enzymes), you will not capture this liability. In such cases, running the assay with hepatocytes, which contain a broader range of metabolic enzymes, is recommended.[6][7]

  • High Plasma Protein Binding: While not a metabolic issue, high plasma protein binding can sometimes lead to discrepancies between in vitro and in vivo clearance predictions.

  • Active Transport: The compound may be subject to active transport into hepatocytes, leading to higher intracellular concentrations and thus, a faster rate of metabolism than predicted from microsomal data alone.

Data Presentation

Table 1: Common Metabolic Transformations of 1H-Indazole-3-Carboxamides

Metabolic ReactionSite of ModificationConsequence
HydroxylationAlkyl chains, aromatic ringsIncreased polarity, potential for further metabolism[1][2]
N-DealkylationN1-position of the indazole ringLoss of substituent, formation of a primary or secondary amine[1]
Amide HydrolysisCarboxamide linkerCleavage of the molecule, loss of activity[1][2]
DehydrogenationCycloalkyl or alkyl groupsFormation of a double bond[2]
GlucuronidationHydroxylated metabolitesPhase II conjugation, increased water solubility for excretion[1]

Table 2: Summary of Strategies to Enhance Metabolic Stability

StrategyMechanismExample Application
Blocking Metabolically Labile Sites
FluorinationIntroduction of a fluorine atom to block hydroxylation.Replace a hydrogen on a labile methyl group with fluorine.
DeuterationStrengthening the C-H bond to slow metabolism.Replace hydrogens at a site of known hydroxylation with deuterium.[11]
Bioisosteric Replacement
Ring System ModificationReplacing a metabolically susceptible ring with a more stable one.Swapping a phenyl ring for a pyridine ring to reduce oxidative metabolism.[5]
Functional Group InterconversionSwapping a labile functional group for a more robust one.Replacing an ester with a more stable amide.
Conformational Restriction
Introduction of RigidityLocking the molecule in a conformation that is a poor substrate for metabolic enzymes.Introducing a ring system to restrict bond rotation near a metabolic hotspot.

Table 3: Example Data from an In Vitro Metabolic Stability Assay

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Compound A< 5> 138.6Low
Compound B1546.2Moderate
Compound C> 60< 11.6High
Verapamil (Control)1069.3Moderate

Calculations based on a protein concentration of 0.5 mg/mL. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

1. Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and NADPH.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., Verapamil, a compound with moderate clearance)

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • 96-well incubation plate

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare the working solutions of the test compound and positive control by diluting the stock solutions in the phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer, the microsomal suspension (final concentration typically 0.5 mg/mL), and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation).

Visualizations

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 1H-Indazole-3-Carboxamide Hydroxylation Hydroxylation (on ring or alkyl chains) Parent->Hydroxylation N_Dealkylation N-Dealkylation (at N1 position) Parent->N_Dealkylation Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Excreted_Metabolite Excreted Metabolite Glucuronidation->Excreted_Metabolite

Caption: Common metabolic pathways for 1H-indazole-3-carboxamide compounds.

experimental_workflow A 1. Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B 2. Set up Incubation Plate (Microsomes + Compound) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with NADPH C->D E 5. Sample at Time Points (0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction (with Acetonitrile + Internal Standard) E->F G 7. Centrifuge to Remove Protein F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Calculate t½ and CLint) H->I

Caption: Experimental workflow for an in vitro metabolic stability assay.

logical_relationship cluster_cycle Iterative Design Cycle Design Design & Synthesize New Analogues Test Test Metabolic Stability (In Vitro Assay) Design->Test Analyze Analyze Data & Identify Metabolic 'Soft Spots' Test->Analyze Decision Is Stability Acceptable? Analyze->Decision Lead_Compound Initial Lead Compound Lead_Compound->Design Optimized_Compound Optimized Compound Decision->Design No Decision->Optimized_Compound Yes

Caption: Iterative cycle for improving metabolic stability.

References

Validation & Comparative

Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactivity of 7-Methyl-1H-indazole-3-carboxamide compared to other indazole analogs reveals critical structure-activity relationships (SAR) that are pivotal for the design of next-generation targeted therapeutics. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds' performance against key biological targets, including p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.

The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors implicated in cancer and inflammatory diseases. Variations in substitution on the indazole ring and the carboxamide nitrogen significantly influence the potency and selectivity of these compounds. This guide delves into the specifics of these variations, with a focus on the impact of the 7-methyl group.

Comparative Bioactivity of Indazole-3-Carboxamide Analogs

The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs against two distinct and important drug targets: PAK1, a serine/threonine kinase involved in cell proliferation and migration, and the CRAC channel, which plays a crucial role in calcium signaling and immune responses.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [1]

Compound IDR Group (at N of carboxamide)IC50 (nM)
Hypothetical 7-Methyl Analog (2,4-dichlorophenyl)-
Analog 1(2,4-dichlorophenyl)52
Analog 2(4-chloro-2-fluorophenyl)16
Analog 3(2-chloro-4-fluorophenyl)159
Analog 4(4-phenoxyphenyl)9.8

Note: Specific IC50 data for this compound against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [2][3]

Compound IDR Group (at N of carboxamide)IC50 (µM)
Hypothetical 7-Methyl Analog (3-fluoro-4-pyridyl)-
Analog A(2,6-difluorophenyl)1.51
Analog B(3-fluoro-4-pyridyl)0.67
Analog C(4-methoxyphenyl)>100
Analog D(4-chlorophenyl)6.7

Note: Specific IC50 data for this compound against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.

Key Structure-Activity Relationship (SAR) Insights

The data reveals that substitutions on the phenyl ring of the carboxamide moiety dramatically impact inhibitory activity. For PAK1 inhibition, bulky and hydrophobic groups at the para-position of the phenyl ring, such as a phenoxy group (Analog 4), lead to highly potent compounds.[1] In the case of CRAC channel inhibition, the presence and position of fluorine atoms on the phenyl ring are critical, with a 3-fluoro-4-pyridyl group (Analog B) demonstrating sub-micromolar potency.[2][3] The 7-methyl group on the indazole ring is anticipated to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly affect its overall bioactivity and pharmacokinetic profile.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for the key assays are provided below.

PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (indazole analogs)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution.

  • Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CRAC Channel Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of compounds to block calcium influx through CRAC channels in response to store depletion.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • Fluo-4 AM calcium indicator dye

  • Thapsigargin (to induce store depletion)

  • Test compounds (indazole analogs)

  • HEPES-buffered saline (HBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

  • Load the cells with Fluo-4 AM dye by incubating for 45 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for 15 minutes.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Induce calcium store depletion and subsequent calcium influx by adding thapsigargin.

  • Immediately begin kinetic fluorescence readings for 5-10 minutes.

  • Calculate the inhibition of calcium influx by comparing the fluorescence increase in compound-treated wells to control wells.

  • Determine the IC50 values from the dose-response curves.

Signaling Pathway Visualizations

To better understand the biological context of the indazole analogs' activity, the following diagrams illustrate the signaling pathways they modulate.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt Cytoskeletal_Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal_Remodeling Indazole_Analogs Indazole-3-Carboxamide Analogs Indazole_Analogs->PAK1 Cell_Proliferation Cell Proliferation & Survival MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration & Invasion Cytoskeletal_Remodeling->Cell_Migration

Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.

CRAC_Channel_Activation Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) [Ca2+] depletion IP3->ER STIM1 STIM1 Activation & Oligomerization ER->STIM1 Orai1 Orai1 Channel STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx Indazole_Analogs Indazole-3-Carboxamide Analogs Indazole_Analogs->Orai1 Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream

Caption: Activation of the CRAC channel and its inhibition by indazole analogs.

Conclusion

The indazole-3-carboxamide scaffold represents a versatile platform for the development of potent and selective inhibitors of key cellular targets. While direct comparative data for this compound is limited, the analysis of its analogs provides a clear roadmap for future drug design efforts. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions in achieving high potency against targets like PAK1 and CRAC channels. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers working to advance these promising compounds toward clinical applications.

References

Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles of various derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The indazole core is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its versatility allows for the development of inhibitors targeting a range of kinases, including p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), and the TAM family (Tyro3, AXL, Mer).[4][5][6][7][8][9] Selectivity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide delves into the selectivity profiles of different 1H-indazole-3-carboxamide derivatives, offering a valuable resource for researchers in the field.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for representative 1H-indazole-3-carboxamide derivatives against their primary targets and a panel of off-target kinases. This data highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.

Table 1: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference
Compound 30lPAK19.8[2][4]
Compound 49GSK-3β1700[1]
Compound 50GSK-3β350[1]
Compound 51gGSK-3β70[1]
Compound 51hGSK-3β50[1]

Table 2: Selectivity Profile of Compound 30l Against a Panel of 29 Kinases

KinaseInhibition (%) @ 1 µM
PAK1>99
PAK285
PAK460
ROCK145
ROCK252
... (and 24 other kinases)<40

Note: This table is a representative summary based on the description in the source. For the full panel data, refer to the original publication.[4]

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate the data presented above.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure: a. A solution of the kinase and a fluorescently-labeled peptide substrate is prepared in the assay buffer. b. Serial dilutions of the test compounds are added to the wells of a microplate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence, or time-resolved fluorescence resonance energy transfer).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is screened against a broad panel of kinases.

  • Panel Selection: A diverse panel of kinases is chosen to represent different branches of the human kinome.[10][11]

  • Screening Format: The screening can be performed in a single-dose format (e.g., at 1 µM) to identify potential off-target hits or in a dose-response format to determine the IC50 for each kinase.[11]

  • Assay Principle: The enzymatic kinase inhibition assay protocol described above is typically used for each kinase in the panel.

  • Data Interpretation: The results are often visualized using a kinome map or a selectivity score (e.g., Gini coefficient) to provide a comprehensive overview of the compound's selectivity.[10] A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases in the panel.

Visualizing Pathways and Processes

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 Snail Snail ERK1_2->Snail Migration_Invasion Cell Migration & Invasion Snail->Migration_Invasion Promotes Compound_30l Compound 30l (1H-indazole-3-carboxamide) Compound_30l->PAK1 Inhibits

Caption: PAK1 signaling pathway in cell migration and its inhibition by Compound 30l.

Kinase_Selectivity_Workflow cluster_0 Assay Development cluster_1 Screening cluster_2 Data Analysis Compound_Synthesis Compound Synthesis Primary_Screening Primary Screening (Single Concentration) Compound_Synthesis->Primary_Screening Kinase_Panel_Selection Kinase Panel Selection Kinase_Panel_Selection->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Hits IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation Selectivity_Profiling Selectivity Profile Generation IC50_Calculation->Selectivity_Profiling

Caption: Experimental workflow for determining kinase selectivity profiles.

Comparison_Logic cluster_derivatives Derivative Classes cluster_evaluation Evaluation Criteria Topic 1H-Indazole-3-Carboxamide Kinase Inhibitors PAK1_Inhibitors PAK1 Inhibitors Topic->PAK1_Inhibitors GSK3b_Inhibitors GSK-3β Inhibitors Topic->GSK3b_Inhibitors AXL_Inhibitors AXL Inhibitors Topic->AXL_Inhibitors Potency Potency (IC50) PAK1_Inhibitors->Potency Selectivity Selectivity Profile PAK1_Inhibitors->Selectivity Cellular_Activity Cellular Activity PAK1_Inhibitors->Cellular_Activity GSK3b_Inhibitors->Potency GSK3b_Inhibitors->Selectivity GSK3b_Inhibitors->Cellular_Activity AXL_Inhibitors->Potency AXL_Inhibitors->Selectivity AXL_Inhibitors->Cellular_Activity

Caption: Logical structure for comparing 1H-indazole-3-carboxamide derivatives.

References

Cross-Validation of a Novel Substituted 1H-Indazole-3-Carboxamide: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the preclinical evaluation of novel substituted 1H-indazole-3-carboxamide derivatives, a promising class of compounds with diverse biological activities. Due to the limited publicly available data on the specific compound 7-Methyl-1H-indazole-3-carboxamide, this document will serve as a template, outlining the essential experiments and data presentation required for the cross-validation of a representative "Substituted 1H-Indazole-3-Carboxamide" (referred to as Compound X ) in various cancer cell lines. The methodologies and potential findings are based on published studies of analogous compounds.[1][2][3][4][5]

The indazole scaffold is a key component in numerous pharmacologically active agents, with derivatives showing potential as inhibitors of critical cellular pathways involved in cancer progression, such as PARP-1 and PAK1.[3][4][6] Therefore, rigorous cross-validation of new analogues in a panel of well-characterized cell lines is crucial to determine their therapeutic potential and selectivity.

Comparative Activity of Compound X in Cancer Cell Lines

To assess the anti-proliferative activity of Compound X, a panel of human cancer cell lines representing different tumor types would be utilized. The half-maximal inhibitory concentration (IC50) is a standard metric for cytotoxicity.

Table 1: Anti-proliferative Activity (IC50) of Compound X in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of Compound XDoxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma[Insert Value][Insert Value]
MDA-MB-231 Breast Adenocarcinoma[Insert Value][Insert Value]
A549 Lung Carcinoma[Insert Value][Insert Value]
HCT116 Colorectal Carcinoma[Insert Value][Insert Value]
K562 Chronic Myelogenous Leukemia[Insert Value][Insert Value]
FaDu Pharyngeal Carcinoma[Insert Value][Insert Value]
HEK293 Normal Human Embryonic Kidney[Insert Value][Insert Value]

Note: The values in this table are placeholders and would be populated with experimental data. The inclusion of a normal cell line like HEK293 is critical for assessing the selectivity of the compound for cancer cells.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Cell Culture and Maintenance

All cell lines (MCF-7, MDA-MB-231, A549, HCT116, K562, FaDu, and HEK293) are to be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of Compound X is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Compound X (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Pathways and Experimental Processes

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the underlying mechanisms and procedures.

Potential Signaling Pathways of Indazole-3-Carboxamide Derivatives

Based on existing literature, indazole-3-carboxamide derivatives have been shown to target key signaling pathways involved in cancer cell survival and proliferation, such as the PARP-1 and PAK1 pathways.[3][4][6]

Signaling_Pathways cluster_PARP PARP Inhibition Pathway cluster_PAK PAK1 Inhibition Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER activates DNA_DSB DNA Double-Strand Break PARP1->DNA_DSB leads to (when inhibited) BER->DNA_SSB repairs CompoundX_PARP Compound X CompoundX_PARP->PARP1 inhibits Apoptosis_PARP Apoptosis DNA_DSB->Apoptosis_PARP induces GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras_Rac Ras/Rac Receptor->Ras_Rac activates PAK1 PAK1 Ras_Rac->PAK1 activates Migration_Invasion Cell Migration & Invasion PAK1->Migration_Invasion promotes CompoundX_PAK Compound X CompoundX_PAK->PAK1 inhibits Experimental_Workflow start Start: Synthesize & Purify Compound X cell_culture Culture Multiple Cancer & Normal Cell Lines start->cell_culture treatment Treat Cells with Serial Dilutions of Compound X & Controls cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay data_collection Measure Absorbance/ Fluorescence/Luminescence viability_assay->data_collection data_analysis Calculate % Viability & Determine IC50 Values data_collection->data_analysis comparison Compare IC50 Values Across All Cell Lines data_analysis->comparison conclusion Draw Conclusions on Activity, Selectivity, and Potency comparison->conclusion

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols.

The inherent drug-like properties of the 1H-indazole-3-carboxamide core have propelled its investigation against a range of biological targets, including protein kinases, ion channels, and G-protein coupled receptors. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts. This guide synthesizes key findings from recent studies to illuminate the therapeutic promise of this remarkable scaffold.

Comparative Analysis of Biological Activity

The 1H-indazole-3-carboxamide scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following tables summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.

Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC50 (nM)Key SAR Observations
30l H4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][2]
- HVaried hydrophobic rings-Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1][2]
- HVaried hydrophilic groups-Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][2]
Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors
Compound IDR1 (Indazole N1)R2 (Amide)GSK-3β pIC50Key SAR Observations
Hit Compounds VariedVaried4.9 - 5.5An in silico screening approach successfully identified novel 1H-indazole-3-carboxamide scaffolds as GSK-3β inhibitors.[3][4][5]
49 H-IC50 = 1.7 µMA methoxy group at the 5-position of the indazole ring is important for potency.[6]
50 H-IC50 = 0.35 µMA methoxy group at the 5-position of the indazole ring is important for potency, showing improvement over a methyl group.[6]
47 & 8 HDimethylamine-Substitution of the amine group with dimethylamine did not improve activity.[5][6]
Table 3: SAR of 1H-Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers
Compound IDR1 (Indazole N1)R2 (Amide)Calcium Influx IC50 (µM)Key SAR Observations
12d 2,4-dichlorobenzylArylSub-µMThe specific 3-carboxamide regiochemistry is critical for activity.[7][8]
9c 2,4-dichlorobenzyl(reversed amide)> 100The reverse amide isomer is inactive, highlighting the importance of the amide bond orientation.[7][8]
Table 4: SAR of 1H-Indazole-3-Carboxamide Derivatives as Cannabinoid Receptor 1 (CB1) Modulators
Compound IDR1 (Indazole N1)R2 (Amide)CB1 Ki (nM) or EC50 (nM)Key SAR Observations
AB-PINACA pentylN-(1-amino-3-methyl-1-oxobutan-2-yl)-Identified as a cannabimimetic indazole derivative.[9]
AB-FUBINACA 4-fluorobenzylN-(1-amino-3-methyl-1-oxobutan-2-yl)-Identified as a cannabimimetic indazole derivative.[9]
ADB-FUBINACA --EC50 = 0.69 nMThe most potent SC tested in the study, with an Emax around 3-fold higher than JWH-018 at CB1.[10]
ADB-5′Br-BUTINACA butylN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)EC50 = 12.5 nMHalogenation at the 5-position of the indazole core influences potency.[11][12]
ADB-5′F-BUTINACA butylN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)EC50 = 18.3 nMFluorine substitution at the 5-position results in high potency.[12]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

PAK1_Signaling_Pathway Rac_GTP Rac/Cdc42-GTP PAK1 PAK1 Rac_GTP->PAK1 Activation Downstream Downstream Effectors (e.g., Snail) PAK1->Downstream Phosphorylation Migration Cell Migration & Invasion Downstream->Migration Indazole 1H-Indazole-3-carboxamide Derivatives Indazole->PAK1 Inhibition

Caption: PAK1 Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of 1H-Indazole-3-carboxamide Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Kinase, Binding, Ca2+ influx) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General Experimental Workflow.

Experimental Protocols

A clear understanding of the methodologies used to generate the SAR data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for key assays mentioned in the literature.

Synthesis of 1H-Indazole-3-carboxamide Derivatives (General Procedure)

A general synthetic route to 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[13][14][15]

  • Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (hydroxybenzotriazole) are added. The mixture is stirred at room temperature for a specified time to form the active ester.[14]

  • Amide Bond Formation: The desired amine is then added to the reaction mixture, often along with a base such as triethylamine or N-methylmorpholine to neutralize the acid formed during the reaction.[16] The reaction is stirred, typically at room temperature, until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble reagents and byproducts. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final 1H-indazole-3-carboxamide derivative.[14] The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[13]

In Vitro Kinase Inhibition Assay (Example: PAK1)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using a biochemical assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Procedure: The kinase, a suitable substrate (e.g., a peptide), and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.

  • Detection: The extent of the kinase reaction can be measured using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Calcium Influx Assay for CRAC Channel Blockers

This cell-based assay measures the influx of extracellular calcium into cells, which is a hallmark of CRAC channel activation.[7][8]

  • Cell Culture and Loading: A suitable cell line (e.g., RBL-2H3 mast cells) is cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[7]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.

  • Store Depletion and Compound Incubation: The intracellular calcium stores are depleted using a SERCA pump inhibitor like thapsigargin in a calcium-free buffer. The cells are then incubated with varying concentrations of the test compounds.

  • Calcium Add-back and Measurement: Extracellular calcium is then added back to the cells, and the resulting increase in intracellular calcium, due to influx through the CRAC channels, is measured by monitoring the change in fluorescence.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of calcium influx against the compound concentration.

By providing a structured comparison of SAR data, detailed experimental protocols, and clear visual representations of the underlying biological and experimental frameworks, this guide aims to be an invaluable resource for the scientific community engaged in the development of novel therapeutics based on the 1H-indazole-3-carboxamide scaffold.

References

A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of established commercial Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct comparative experimental data for 7-Methyl-1H-indazole-3-carboxamide as a PARP inhibitor is not currently available in the public domain, this guide will delve into the performance of leading commercial inhibitors, offering a benchmark for potential new entities within this chemical class. A key focus will be on the indazole-3-carboxamide scaffold, a core structure of the approved PARP inhibitor, Niraparib.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, playing a significant role in DNA transcription, cell cycle regulation, and, most notably, DNA repair. PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage and are essential for the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a hallmark of homologous recombination deficiency), the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality. This vulnerability is exploited by PARP inhibitors, which have emerged as a targeted therapy for various cancers.

Commercial PARP Inhibitors: A Comparative Overview

Currently, several PARP inhibitors have received regulatory approval and are used in clinical practice. These include Olaparib, Rucaparib, Niraparib, and Talazoparib. Below is a summary of their performance based on available biochemical and cellular assay data.

Data Presentation: Enzymatic and Cellular Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the leading commercial PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cytotoxic effects on various cancer cell lines.

Table 1: Enzymatic Inhibition (IC50, nM)

InhibitorPARP1 (IC50, nM)PARP2 (IC50, nM)
Olaparib 5[1]1[1]
Talazoparib 0.57[2]-
Rucaparib 0.8[3]0.5[3]
Niraparib 3.8[4][5][6]2.1[4][5][6]

Table 2: Cellular Activity (IC50/EC50, nM) in BRCA-deficient Cancer Cell Lines

InhibitorCell LineGenetic BackgroundIC50/EC50 (nM)
Niraparib Cancer cells with mutant BRCA-1 and BRCA-2BRCA1/2 mutant10-100 (CC50)[4][5][6]
Talazoparib MX-1BRCA1-deficient0.3[2]
Talazoparib Capan-1BRCA2-deficient5[2]
Rucaparib UWB1.289BRCA1 mutant375[3]

Note: IC50 values can vary between different studies and experimental conditions.

The Indazole-3-Carboxamide Scaffold: A Promising Pharmacophore

The chemical structure of the FDA-approved PARP inhibitor, Niraparib, features an indazole-3-carboxamide core. This highlights the potential of this scaffold in the design of potent and selective PARP inhibitors. While specific data for this compound is not available, the success of Niraparib validates the exploration of other substituted indazole-3-carboxamides as potential therapeutic agents targeting PARP. Further research into derivatives like the 7-methyl variant is warranted to understand their structure-activity relationship and potential for development as novel anticancer drugs.

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for key experiments are provided below.

PARP Enzymatic Assay Protocol

This protocol outlines a common method for determining the enzymatic inhibitory activity of a compound against PARP enzymes.

  • Reagents and Materials:

    • Recombinant human PARP1 or PARP2 enzyme

    • Histone H1 (as a substrate)

    • Biotinylated NAD+

    • Activated DNA (e.g., salmon sperm DNA)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Streptavidin-coated plates

    • HRP-conjugated anti-biotin antibody

    • TMB substrate

    • Stop solution (e.g., 1 M H2SO4)

    • Test compound (e.g., this compound) and known inhibitors (for control)

  • Procedure:

    • Coat streptavidin plates with histone H1 and incubate.

    • Wash the plates to remove unbound histone.

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for the PARylation reaction.

    • Wash the plates to remove unincorporated biotinylated NAD+.

    • Add HRP-conjugated anti-biotin antibody and incubate.

    • Wash the plates to remove unbound antibody.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the data using a suitable software.

Cell Viability Assay Protocol (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., BRCA-deficient and proficient lines)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compound and control inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and control inhibitors for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for inhibitor testing.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP->PAR PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Indazole-3-carboxamide) PARP_Inhibitor->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death leads to

Caption: PARP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action Compound_Synthesis Compound Synthesis (this compound) Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) Compound_Synthesis->Enzymatic_Assay Cell_Viability_Assay Cell Viability Assay (IC50 in Cancer Cell Lines) Compound_Synthesis->Cell_Viability_Assay Data_Analysis_1 Data Analysis and Comparison with Known Inhibitors Enzymatic_Assay->Data_Analysis_1 Cell_Viability_Assay->Data_Analysis_1 Western_Blot Western Blot (PARP Activity Marker) Cell_Viability_Assay->Western_Blot Immunofluorescence Immunofluorescence (DNA Damage Foci) Cell_Viability_Assay->Immunofluorescence Data_Analysis_2 Mechanistic Insights Data_Analysis_1->Data_Analysis_2 informs Western_Blot->Data_Analysis_2 Immunofluorescence->Data_Analysis_2

Caption: Experimental Workflow for Inhibitor Testing.

References

Validating the Binding Target of PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prominent PARP inhibitors, Olaparib and Talazoparib, with a focus on validating their binding to the primary target, Poly (ADP-ribose) polymerase 1 (PARP1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and efficacy of PARP inhibitors.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic DNA double-strand breaks (DSBs).[1][2] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[1][2][4] This concept is known as synthetic lethality and forms the basis for the clinical use of PARP inhibitors in certain cancers.[1][4]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP1-DNA complex, which is more cytotoxic than the simple accumulation of unrepaired SSBs.[5][6][7] The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy.[7][8] This guide compares Olaparib and Talazoparib, two clinically approved PARP inhibitors, focusing on their binding affinity for PARP1 and their PARP trapping capabilities.

Quantitative Comparison of PARP Inhibitors

The following table summarizes the binding affinities and PARP trapping potency of Olaparib and Talazoparib. Lower IC50, Ki, and Kd values indicate higher binding affinity.

InhibitorTargetIC50 (nM)Ki (nM)Kd (nM)PARP Trapping Potency
Olaparib PARP1~1-5~1.2~4.7Moderate
PARP2~1-5~0.3~2.1Moderate
Talazoparib PARP1~0.57~1.2~0.3High
PARP2~0.2~0.2~1.9High

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[7][9][10] Talazoparib generally exhibits higher potency in PARP1 inhibition and is considered a much more potent PARP trapper than Olaparib.[5][7][8]

Experimental Protocols

The validation of PARP1 as the binding target for inhibitors like Olaparib and Talazoparib involves a variety of biochemical and biophysical assays.

1. PARP1 Enzymatic Activity Assay (Homogeneous Assay)

  • Principle: This assay measures the ability of an inhibitor to block the catalytic activity of PARP1. It typically involves the use of NAD+, the substrate for PARP1, and a DNA substrate. The consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains is quantified.

  • Methodology:

    • Recombinant human PARP1 enzyme is incubated with a DNA substrate (e.g., nicked DNA) to activate the enzyme.

    • The test compound (e.g., Olaparib, Talazoparib) at various concentrations is added to the enzyme-DNA complex.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 25°C).

    • The amount of PAR produced is detected, often using an antibody-based method (e.g., ELISA) or by measuring the depletion of NAD+.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of a drug to its target protein.

  • Methodology:

    • The catalytic domain of PARP1 is immobilized on a sensor chip.

    • A solution containing the PARP inhibitor (e.g., Talazoparib) is flowed over the sensor surface.

    • The binding of the inhibitor to the immobilized PARP1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

    • The association rate (kon) is measured during the injection of the inhibitor, and the dissociation rate (koff) is measured during the subsequent flow of buffer.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon. This provides a direct measure of the binding affinity.[9]

3. PARP Trapping Assay (Fluorescence Polarization)

  • Principle: This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA substrate. It utilizes a fluorescently labeled DNA oligonucleotide.[11]

  • Methodology:

    • PARP1 is incubated with a fluorescently labeled DNA probe. The binding of the large PARP1 protein to the small DNA probe results in a high fluorescence polarization signal.[11]

    • The test inhibitor is added to the mixture.

    • NAD+ is then added. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate, leading to its dissociation from the DNA and a decrease in the fluorescence polarization signal.[11]

    • Potent PARP trapping agents will prevent this dissociation, thus maintaining a high fluorescence polarization signal.[11]

    • The degree of PARP trapping is proportional to the sustained high fluorescence polarization.[11]

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_inhibition Inhibitor Action DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1:e->PAR:w Synthesizes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 Stabilizes NAD NAD+ BER_Factors Base Excision Repair (BER) Factors (e.g., XRCC1) PAR->BER_Factors Recruits Repair DNA Repair BER_Factors->Repair Inhibitor PARP Inhibitor (e.g., Olaparib, Talazoparib) Inhibitor->PARP1 Inhibits Catalytic Activity Replication_Fork Replication Fork Trapped_PARP1->Replication_Fork Blocks DSB DNA Double-Strand Break Replication_Fork->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces in HRR-deficient cells Experimental_Workflow start Start: Hypothesis Compound binds to PARP1 enzymatic_assay 1. Enzymatic Activity Assay start->enzymatic_assay calc_ic50 Calculate IC50 enzymatic_assay->calc_ic50 spr_assay 2. Surface Plasmon Resonance (SPR) calc_ic50->spr_assay Potent Inhibition calc_kd Determine Kd (Binding Affinity) spr_assay->calc_kd trapping_assay 3. PARP Trapping Assay calc_kd->trapping_assay High Affinity assess_trapping Assess Trapping Potency trapping_assay->assess_trapping validation Conclusion: Binding Target Validated assess_trapping->validation Significant Trapping

References

Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The reproducibility of synthetic methods to obtain these molecules is paramount for consistent research outcomes and efficient drug development pipelines. This guide provides a comparative analysis of commonly cited synthesis methods for 1H-indazole-3-carboxamides, with a focus on reported yields, reaction conditions, and potential reproducibility challenges.

Comparison of Synthetic Strategies

The synthesis of 1H-indazole-3-carboxamides typically involves two key stages: the formation of the 1H-indazole-3-carboxylic acid or a related precursor, followed by amide bond formation. The reproducibility of the overall synthesis is highly dependent on the chosen route for constructing the indazole core. Below, we compare three common methods.

Parameter Method 1: From Isatin Method 2: From Substituted o-Toluidine Method 3: Multi-step Synthesis of Hydroxylated Analogs
Starting Material IsatinSubstituted o-Toluidine1H-indazole-3-carboxylic acid
Key Steps Ring opening, diazotization, cyclizationDiazotization, cyclizationProtection, functionalization, deprotection, amide coupling
Reported Overall Yield Variable, scale-up challenges notedGood yields reported for specific derivatives10-19% over seven steps
Reproducibility Potential for issues on a larger scaleGenerally considered a reliable methodExplicitly stated as reproducible
Key Reagents NaOH, NaNO2, HClNaNO2, acidSEM-Cl, n-BuLi, various coupling agents
Number of Steps ~3 steps to carboxylic acid~2 steps to indazole core7 steps for the specific reported analogs

Experimental Protocols and Reproducibility Notes

Method 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin

This classical approach involves the oxidative cleavage of the isatin ring followed by diazotization and cyclization.

Workflow for Method 1:

isatin Isatin hydrolysis Alkaline Hydrolysis (e.g., NaOH) isatin->hydrolysis intermediate1 Intermediate (Sodium 2-aminophenylglyoxylate) hydrolysis->intermediate1 diazotization Diazotization (NaNO2, HCl) intermediate1->diazotization intermediate2 Diazonium Salt diazotization->intermediate2 cyclization Cyclization (Reduction/Heating) intermediate2->cyclization indazole_acid 1H-Indazole-3-carboxylic acid cyclization->indazole_acid indazole_acid 1H-Indazole-3-carboxylic acid activation Carboxylic Acid Activation (e.g., HOBT, EDC) indazole_acid->activation activated_intermediate Activated Intermediate activation->activated_intermediate coupling Amide Bond Formation activated_intermediate->coupling amine Primary or Secondary Amine amine->coupling carboxamide 1H-Indazole-3-carboxamide coupling->carboxamide

In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the in vivo efficacy of 7-Methyl-1H-indazole-3-carboxamide and its parent compound, 1H-indazole-3-carboxamide, is not feasible at this time due to a lack of publicly available data on the biological activity of the 7-methylated derivative. Extensive searches of scientific literature and patent databases did not yield any studies reporting on the pharmacological or biological effects of this compound.

Consequently, this guide will focus on providing a comprehensive overview of the known in vivo efficacy and pharmacological profile of the parent compound, 1H-indazole-3-carboxamide, and its derivatives. This information will offer valuable context for researchers and drug development professionals interested in the therapeutic potential of the indazole-3-carboxamide scaffold.

1H-Indazole-3-Carboxamide: A Versatile Scaffold with Diverse Biological Activities

The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a wide range of biologically active molecules. Derivatives of this parent compound have been investigated for numerous therapeutic applications, demonstrating the scaffold's versatility.

Therapeutic Areas of Investigation for 1H-Indazole-3-carboxamide Derivatives:
  • Oncology: Derivatives have been explored as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[1] Some have also been investigated as inhibitors of IKK2, a key enzyme in inflammatory pathways often associated with cancer.

  • Antiviral Agents: Certain N-arylindazole-3-carboxamide derivatives have shown inhibitory activity against SARS-CoV-2.[2]

  • Neuropharmacology: The 1H-indazole-3-carboxamide structure is a core component of some synthetic cannabinoid receptor agonists (SCRAs), which potently activate CB1 and CB2 receptors.[3]

  • Inflammatory Diseases: The role of IKK2 inhibition by indazole carboxamide derivatives suggests their potential in treating inflammatory conditions such as rheumatoid arthritis.

Experimental Data and Protocols

While specific in vivo efficacy data for the unsubstituted 1H-indazole-3-carboxamide is limited in the available literature, studies on its derivatives provide insights into the general pharmacokinetic and pharmacodynamic properties of this class of compounds.

General Pharmacokinetic Profile of Indazole-3-Carboxamide Derivatives

Studies on various synthetic cannabinoid receptor agonists with an indazole-3-carboxamide core have revealed some common pharmacokinetic characteristics.

ParameterObservationReference
Metabolism Often rapidly metabolized in vitro.[3]
Protein Binding Typically highly bound to plasma proteins.[3]
In Vivo Hepatic Clearance Predicted in vivo hepatic clearance is often much slower than the in vitro intrinsic clearance, likely due to high protein binding.[3]

Experimental Protocol: In Vitro Metabolism Study of Indazole-3-Carboxamide Derivatives

A general protocol for assessing the in vitro metabolism of indazole-3-carboxamide derivatives, based on studies of SCRAs, is as follows:

  • Incubation: The test compound is incubated with human liver microsomes or hepatocytes.

  • Cofactors: The incubation mixture includes necessary cofactors for metabolic enzymes, such as NADPH.

  • Time Points: Samples are collected at various time points to monitor the disappearance of the parent compound.

  • Analysis: The concentration of the parent compound and the formation of metabolites are quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Data Calculation: The rate of metabolism and the intrinsic clearance are calculated from the disappearance of the parent compound over time.

Signaling Pathways and Experimental Workflows

The diverse biological activities of 1H-indazole-3-carboxamide derivatives stem from their interaction with various signaling pathways.

PAK1 Inhibition Pathway

Derivatives of 1H-indazole-3-carboxamide have been designed to inhibit PAK1, a kinase involved in cell migration and invasion.

PAK1_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Cell Migration & Invasion Cell Migration & Invasion Downstream Effectors->Cell Migration & Invasion 1H-Indazole-3-Carboxamide Derivative 1H-Indazole-3-Carboxamide Derivative 1H-Indazole-3-Carboxamide Derivative->PAK1

Caption: PAK1 signaling pathway and the inhibitory action of 1H-indazole-3-carboxamide derivatives.

Experimental Workflow for In Vivo Efficacy Study

A general workflow for assessing the in vivo efficacy of a 1H-indazole-3-carboxamide derivative in a tumor model is depicted below.

in_vivo_workflow cluster_preclinical Preclinical Model cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Compound Administration Compound Administration Tumor Growth->Compound Administration Vehicle Control Vehicle Control Tumor Growth->Vehicle Control Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Compound Administration->Body Weight Monitoring Pharmacokinetic Analysis Pharmacokinetic Analysis Compound Administration->Pharmacokinetic Analysis Vehicle Control->Tumor Volume Measurement Vehicle Control->Body Weight Monitoring

Caption: General workflow for an in vivo anti-tumor efficacy study.

Conclusion

While a direct comparison of the in vivo efficacy of this compound and its parent compound is not possible due to the absence of data for the methylated analog, the 1H-indazole-3-carboxamide scaffold remains a highly valuable starting point for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class. Further research into the structure-activity relationships of substituted indazole-3-carboxamides, including methylation at the 7-position, is warranted to explore their therapeutic potential fully. Researchers are encouraged to synthesize and evaluate this compound to elucidate its pharmacological profile and enable a future comparative analysis.

References

Comparative analysis of synthetic routes to functionalized indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The development of efficient and versatile synthetic routes to functionalized indazoles is therefore of critical importance. This guide provides a comparative analysis of three prominent modern synthetic strategies: the [3+2] dipolar cycloaddition of sydnones and arynes, the Davis-Beirut reaction, and transition-metal-catalyzed C-H activation/annulation. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

At a Glance: Performance Comparison of Indazole Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)[1][2]Broad tolerance for various functional groups on both sydnone and aryne precursors.[1]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[1]Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1]
Davis-Beirut Reaction Good (typically 60-90%)[3]Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[3]Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[4]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[3]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to high (50-95%)[5][6]Broad scope for both coupling partners, good functional group tolerance.[5][6]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[5][7]Requires expensive and potentially toxic transition-metal catalysts; may require inert atmosphere and careful optimization of ligands and additives.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations of the three synthetic routes, providing a clear visual comparison of their starting materials and overall logic.

G [3+2] Dipolar Cycloaddition of Sydnones and Arynes cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Aryne_precursor Aryne Precursor (e.g., o-silylaryl triflate) Aryne_precursor->Cycloaddition Decarboxylation Spontaneous Decarboxylation Cycloaddition->Decarboxylation Indazole 2H-Indazole Decarboxylation->Indazole

Caption: [3+2] Dipolar Cycloaddition Pathway

G Davis-Beirut Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Nitrobenzyl_Amine o-Nitrobenzyl Amine Intermediate_Formation In situ formation of Nitroso Imine Intermediate Nitrobenzyl_Amine->Intermediate_Formation Base Base (e.g., KOH) Base->Intermediate_Formation Alcohol Alcohol Solvent Alcohol->Intermediate_Formation Cyclization N-N Bond Forming Heterocyclization Intermediate_Formation->Cyclization Indazole 2H-Indazole Cyclization->Indazole

Caption: Davis-Beirut Reaction Pathway

G Transition-Metal-Catalyzed C-H Activation/Annulation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aryl_Substrate Aryl Substrate with Directing Group (e.g., Imidate, Azobenzene) CH_Activation C-H Activation Aryl_Substrate->CH_Activation Coupling_Partner Coupling Partner (e.g., Nitrosobenzene, Aldehyde) Annulation Annulation/Cyclization Coupling_Partner->Annulation Catalyst Transition-Metal Catalyst (e.g., Rh, Cu, Pd) Catalyst->CH_Activation CH_Activation->Annulation Indazole Functionalized Indazole (1H or 2H) Annulation->Indazole

Caption: Transition-Metal-Catalyzed Pathway

Experimental Protocols

[3+2] Dipolar Cycloaddition of Sydnones and Arynes for 2H-Indazole Synthesis

This protocol is adapted from the work of Shi and Larock, which describes a rapid and efficient synthesis of 2H-indazoles.[1]

General Procedure:

To a solution of the sydnone (0.20 mmol) and the o-(trimethylsilyl)aryl triflate (0.24 mmol, 1.2 equiv) in anhydrous acetonitrile (2.0 mL) is added cesium fluoride (CsF) (0.30 mmol, 1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

Synthesis of N-Phenylsydnone (a precursor):

N-Phenylglycine (10.0 g, 66.2 mmol) is dissolved in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL). The solution is cooled to 0 °C, and sodium nitrite (5.0 g, 72.5 mmol) is added in portions over 30 minutes. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting mixture is poured into ice water (200 mL) and the precipitate is collected by filtration, washed with cold water, and dried to give N-nitroso-N-phenylglycine. This intermediate is then added to acetic anhydride (50 mL) and heated at 80 °C for 1 hour. After cooling, the mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford N-phenylsydnone.

Davis-Beirut Reaction for 2H-Indazole Synthesis

The following is a general procedure for the synthesis of 2H-indazoles via the Davis-Beirut reaction, based on literature descriptions.[3][4]

General Procedure:

A solution of the o-nitrobenzyl amine (1.0 mmol) in a primary alcohol (e.g., methanol, ethanol, or n-propanol, 10 mL) is treated with a 5% (w/v) solution of potassium hydroxide in the same alcohol (5.0 mL). The reaction mixture is stirred at 60 °C for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding 2H-indazole. For improved yields, the addition of 15-20% water to the alcohol solvent can be beneficial.[3]

Rhodium(III)/Copper(II)-Cocatalyzed Synthesis of 1H-Indazoles

This protocol for the synthesis of 1H-indazoles from imidates and nitrosobenzenes is based on the work of Glorius and coworkers.[5]

General Procedure:

To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

References

Assessing the hERG Toxicity Risk of 1H-indazole-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the risk of hERG potassium channel inhibition is a critical step in the development of safe therapeutics. This guide provides a comparative overview of the methodologies used to assess the hERG toxicity risk of 1H-indazole-3-carboxamide derivatives, supported by experimental data and detailed protocols.

The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel that plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP). Consequently, early and accurate assessment of the hERG liability of new chemical entities is a mandatory step in drug discovery and development.

While comprehensive public data on the hERG toxicity of a wide range of 1H-indazole-3-carboxamide derivatives is limited, a study on a potent and selective PAK1 inhibitor, a 1H-indazole-3-carboxamide derivative known as compound 30l , has demonstrated a low risk of hERG toxicity, indicating that this scaffold is amenable to modifications that avoid significant hERG channel blockade.[1][2] This guide will delve into the methods used to make such determinations.

Comparative Analysis of hERG Assessment Methods

The evaluation of a compound's potential to inhibit the hERG channel can be approached through a variety of experimental and computational methods. Each method offers a unique balance of throughput, physiological relevance, and mechanistic detail.

Method Principle Typical Throughput Advantages Disadvantages
Manual Patch-Clamp Direct measurement of hERG channel current in a single cell using a glass micropipette.LowGold standard for accuracy and detail; provides mechanistic insights into state-dependent block.[3][4]Labor-intensive, requires skilled personnel, low throughput.
Automated Patch-Clamp Planar patch-clamp technology allowing for simultaneous recording from multiple cells in a microplate format.HighHigh-throughput screening; good correlation with manual patch-clamp data.[5][6]Less detailed mechanistic information compared to manual patch-clamp; potential for compound precipitation issues.
Radioligand Binding Assay Measures the displacement of a known radiolabeled hERG channel blocker by the test compound from cell membranes expressing the hERG channel.HighHigh-throughput and cost-effective for initial screening.[7][8]Indirect measure of channel blockade; may not correlate perfectly with functional block and can miss state-dependent interactions.[9]
In Silico Modeling Computational models (e.g., QSAR, pharmacophore modeling, machine learning) that predict hERG inhibition based on the chemical structure of the compound.Very HighExtremely high-throughput; can be used for virtual screening of large compound libraries at the earliest stages of discovery.[1][10][11][12][13]Predictive power is dependent on the quality and diversity of the training data; may not be accurate for novel chemical scaffolds.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible hERG toxicity data. Below are summaries of the key experimental methodologies.

Manual Whole-Cell Patch-Clamp Electrophysiology

This technique is considered the gold standard for characterizing drug-hERG channel interactions.[3]

1. Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and maintained.

  • For experiments, cells are plated on glass coverslips and allowed to adhere.[3]

2. Recording Solutions:

  • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·H2O, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[14]

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[14]

3. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of 1-2 MΩ is filled with the internal solution and brought into contact with a single cell to form a high-resistance "gigaohm" seal.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

  • A voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to record the peak tail current, which is characteristic of hERG.

  • The baseline current is recorded, after which the test compound is perfused at various concentrations.

  • The percentage of current inhibition at each concentration is used to determine the IC50 value.

  • Experiments are typically performed at physiological temperatures (35-37°C).[15]

Automated Patch-Clamp Electrophysiology

This high-throughput method utilizes planar patch-clamp technology.[5][6][16][17][18]

1. Cell Preparation:

  • hERG-expressing CHO or HEK293 cells are harvested and prepared as a single-cell suspension.[16]

2. Assay Principle:

  • The automated system uses multi-well plates where each well contains a micro-opening that captures a single cell from the suspension.

  • The system automatically establishes a gigaohm seal and whole-cell configuration.

  • Pre-programmed voltage protocols, similar to those used in manual patch-clamp, are applied to all wells simultaneously.

  • Compound solutions are added automatically at different concentrations.

3. Quality Control:

  • Strict quality control criteria are applied, including seal resistance (e.g., >100 MΩ), and minimum current amplitude (e.g., >200 pA).[17]

  • A positive control (a known hERG blocker like E-4031) and a vehicle control (e.g., DMSO) are included in each run.[17]

Radioligand Binding Assay

This assay provides an indirect measure of a compound's affinity for the hERG channel.[7][19][20]

1. Membrane Preparation:

  • Cell membranes are prepared from HEK293 cells stably expressing the hERG channel.[7]

2. Assay Procedure:

  • The cell membranes are incubated with a radiolabeled ligand that is known to bind to the hERG channel (e.g., [³H]-Astemizole or [³H]-Dofetilide).[7]

  • The test compound is added at various concentrations to compete with the radioligand for binding to the channel.

  • The reaction is incubated to reach equilibrium.

  • The mixture is then filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • The amount of radioactivity on the filter is measured using a scintillation counter.

  • The percentage of inhibition of radioligand binding is calculated at each concentration of the test compound to determine the IC50 value.

Visualizing the hERG Assessment Workflow and Pathways

To better illustrate the relationships and processes involved in assessing hERG toxicity, the following diagrams are provided.

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_out K+ (out) hERG->K_out IKr Current Repolarization Phase 3 Repolarization K_in K+ (in) AP Cardiac Action Potential AP->Repolarization Repolarization->hERG activates Drug 1H-indazole-3-carboxamide Derivative Block Channel Block Drug->Block Block->hERG QT_Prolongation QT Prolongation Block->QT_Prolongation leads to TdP Torsades de Pointes QT_Prolongation->TdP increases risk of

Caption: Simplified signaling pathway of hERG channel function and drug-induced blockade.

hERG_Assessment_Workflow start New 1H-indazole-3-carboxamide Derivative Synthesized in_silico In Silico Prediction start->in_silico decision1 High Predicted Risk? in_silico->decision1 binding_assay High-Throughput Binding Assay (e.g., Radioligand) decision2 Significant Binding? binding_assay->decision2 automated_patch Automated Patch-Clamp decision3 Significant Inhibition? automated_patch->decision3 manual_patch Manual Patch-Clamp (Gold Standard) decision4 Confirm Inhibition and Characterize Mechanism? manual_patch->decision4 decision1->binding_assay No stop High Risk: Redesign or Terminate decision1->stop Yes decision2->automated_patch Yes proceed Low Risk: Proceed with Development decision2->proceed No decision3->manual_patch Yes decision3->proceed No decision4->stop High Risk Confirmed decision4->proceed Low Risk Confirmed

Caption: A typical workflow for assessing the hERG toxicity risk of new chemical entities.

hERG_Method_Comparison cluster_throughput Throughput cluster_relevance Physiological Relevance Very High Very High High High Low Low High (Functional) High (Functional) Moderate (Binding) Moderate (Binding) Low (Predictive) Low (Predictive) InSilico In Silico Models InSilico->Very High InSilico->Low (Predictive) Binding Binding Assays Binding->High Binding->Moderate (Binding) AutomatedPatch Automated Patch-Clamp AutomatedPatch->High AutomatedPatch->High (Functional) ManualPatch Manual Patch-Clamp ManualPatch->Low ManualPatch->High (Functional)

References

Benchmarking Anti-proliferative Effects: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, accurately benchmarking the efficacy of novel anti-proliferative compounds against established cancer drugs is a critical step in the preclinical validation process. This guide provides a comparative overview of the anti-proliferative effects of four widely used standard cancer drugs—Doxorubicin, Cisplatin, Paclitaxel, and Methotrexate—across three common cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to support informed decision-making in cancer research.

Data Presentation: Comparative Anti-proliferative Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for four standard cancer drugs against MCF-7, A549, and HeLa cell lines. These values, collated from multiple studies, represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as incubation time, assay method, and cell passage number.[1] The data presented below reflects a range of reported values to provide a realistic benchmark for comparison.

Standard DrugCell LineReported IC50 Range (µM)
Doxorubicin MCF-70.01 - 2.5[2][3][4]
A549> 20[2][3][5]
HeLa1.0 - 2.92[2][3][5]
Cisplatin MCF-7~7.69[6]
A549Not readily available
HeLa81.7[7]
Paclitaxel MCF-70.0075[8]
A5491.35 - 2.609[9][10]
HeLaNot readily available
Methotrexate MCF-70.06 - 1.2[6][11]
A549Not readily available
HeLa27.94[11]

Experimental Protocols

Accurate and reproducible assessment of anti-proliferative activity is fundamental to cancer drug discovery. The following sections detail the methodologies for three standard assays used to generate the type of data presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized.

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[17]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media components.[17][18]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]

  • Washing: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17][18]

  • Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Colony Formation Assay

The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony.[19] It assesses the long-term effects of a compound on cell proliferation.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells per well) in 6-well plates. The optimal seeding density should be determined for each cell line.[19]

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with the compound of interest for a specified duration.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.[19]

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as 10% neutral buffered formalin or methanol, and then stain with a staining solution like 0.5% crystal violet.

  • Colony Counting: Count the number of colonies in each well, either manually or using an automated colony counter.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway involved in cancer cell proliferation and a typical experimental workflow for determining anti-proliferative effects.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling pathway, a key regulator of cell proliferation frequently dysregulated in cancer.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate (24h) for Cell Adhesion seed_cells->incubate1 treat_cells Treat with Test Compound & Controls (e.g., 24-72h) incubate1->treat_cells add_reagent Add Viability Reagent (e.g., MTT, SRB) treat_cells->add_reagent incubate2 Incubate for Color Development add_reagent->incubate2 measure Measure Absorbance incubate2->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for in vitro anti-proliferative assays.

References

Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. For a novel compound such as 7-Methyl-1H-indazole-3-carboxamide, a multi-faceted analytical approach is imperative for the unambiguous confirmation of its identity and the precise quantification of its purity. This guide details a suite of orthogonal analytical techniques, each interrogating different physicochemical properties of the molecule, thereby providing a comprehensive and reliable assessment.

The principle of orthogonality in analytical chemistry dictates the use of multiple, independent methods to evaluate a sample, minimizing the risk of overlooking impurities or misidentifying the compound of interest.[1] For this compound, a strategic combination of chromatographic and spectroscopic techniques is recommended.

Executive Summary of Orthogonal Methodologies

A combination of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provides a rigorous framework for the identity and purity confirmation of this compound. Each method offers unique insights into the molecular structure and impurity profile.

Analytical Method Parameter Measured Primary Use Strengths Limitations
HPLC/UPLC Retention Time (t\u209b)Purity Assessment & QuantificationHigh resolution, quantitative accuracy, robust and reproducible.Limited peak identification without a reference standard.
LC-MS Retention Time (t\u209b) & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information.Ionization efficiency can vary, may not distinguish isomers.
NMR Spectroscopy Chemical Shift (\u03b4), Coupling Constants (J)Unambiguous Structure Elucidation & QuantificationProvides detailed structural information, absolute quantification (qNMR).Lower sensitivity compared to MS, can be complex to interpret.
FTIR Spectroscopy Wavenumber (cm\u207b\u00b9)Functional Group IdentificationRapid and non-destructive, provides a unique molecular fingerprint.Not suitable for complex mixture analysis, limited quantitative power.

Chromatographic Methods: Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are the workhorses for purity determination in the pharmaceutical industry. UPLC, utilizing smaller particle-sized columns, offers faster analysis times and higher resolution compared to traditional HPLC.[2]

Experimental Protocol: Reversed-Phase HPLC/UPLC

  • Column: C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 \u00b5m, 2.1 x 50 mm or equivalent HPLC column).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute any less polar impurities. For example: 0-1 min 95% A, 1-5 min ramp to 5% A, 5-6 min hold at 5% A, 6-6.1 min return to 95% A, 6.1-7 min re-equilibration.

  • Flow Rate: 0.5 mL/min for UPLC (or 1.0 mL/min for HPLC).

  • Column Temperature: 40 \u00b0C.

  • Detection: UV at 254 nm and 301 nm. The selection of wavelengths is based on the UV absorbance maxima of the indazole chromophore.[3]

  • Injection Volume: 2 \u00b5L.

  • Sample Preparation: 1 mg/mL in a suitable solvent like methanol or acetonitrile.

Data Presentation: Representative Chromatographic Purity Data

Parameter HPLC UPLC
Retention Time (t\u209b) of this compound ~ 4.5 min~ 2.2 min
Purity (Area %) > 99.5%> 99.5%
Resolution (Rs) to nearest impurity > 2.0> 2.5
Analysis Time ~ 15 min~ 7 min

Note: The above data is representative and will vary based on the specific method parameters and impurity profile.

Spectroscopic Methods: Identity Confirmation and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] It is invaluable for confirming the molecular weight of the main component and identifying unknown impurities.

Experimental Protocol: LC-MS

The LC conditions are typically the same as the HPLC/UPLC method described above. The eluent from the column is directed into the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural fragmentation analysis.

Data Presentation: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C\u2089H\u2089N\u2083O
Exact Mass 175.0746
[M+H]\u207a (Monoisotopic) 176.0818
Key Fragmentation Ions (MS/MS) m/z 159 (loss of NH\u2083), m/z 131 (loss of CONH\u2082 and CH\u2083)

Note: Fragmentation patterns are predictive and would need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] Both \u00b9H and \u00b9\u00b3C NMR are essential for confirming the connectivity of atoms in this compound. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a specific reference standard of the impurity.[6][7]

Experimental Protocol: \u00b9H and \u00b9\u00b3C NMR

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: Dimethyl sulfoxide-d\u2086 (DMSO-d\u2086) or Chloroform-d (CDCl\u2083).

  • Sample Concentration: 5-10 mg in 0.6 mL of deuterated solvent.

  • Experiments: \u00b9H NMR, \u00b9\u00b3C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation: Predicted \u00b9H and \u00b9\u00b3C NMR Chemical Shifts

Atom Position Predicted \u00b9H Chemical Shift (\u03b4, ppm) Predicted \u00b9\u00b3C Chemical Shift (\u03b4, ppm)
NH (indazole) ~13.5 (broad s)-
NH\u2082 (amide) ~7.5 and ~7.9 (two broad s)-
H-4 ~7.9 (d)~127
H-5 ~7.2 (t)~121
H-6 ~7.4 (d)~122
CH\u2083 ~2.5 (s)~17
C-3 -~138
C=O -~165
C-3a -~140
C-7 -~125
C-7a -~120

Note: These are predicted chemical shifts based on the analysis of similar indazole structures and will require experimental verification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] The resulting spectrum is a unique "molecular fingerprint" that can be used for identity confirmation.

Experimental Protocol: FTIR

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm\u207b\u00b9 over the range of 4000-400 cm\u207b\u00b9.

Data Presentation: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm\u207b\u00b9)
N-H stretch (indazole) 3300-3100 (broad)
N-H stretch (amide) 3400-3200 (two bands)
C-H stretch (aromatic) 3100-3000
C-H stretch (methyl) 2950-2850
C=O stretch (amide) ~1660
C=N and C=C stretch (aromatic) 1620-1450
N-H bend (amide) ~1600
C-N stretch 1400-1200

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for confirming the purity and identity of this compound and the logical relationship between the orthogonal methods.

G Figure 1: Overall Workflow cluster_0 Purity Assessment cluster_1 Identity Confirmation HPLC_UPLC HPLC/UPLC Analysis Purity Purity > 99.5%? HPLC_UPLC->Purity LCMS LC-MS Analysis Purity->LCMS Yes Fail Further Investigation Purity->Fail No Identity_Confirmed Identity Confirmed? LCMS->Identity_Confirmed NMR NMR Spectroscopy NMR->Identity_Confirmed FTIR FTIR Spectroscopy FTIR->Identity_Confirmed Pass Release Identity_Confirmed->Pass Yes Identity_Confirmed->Fail No Start This compound Sample Start->HPLC_UPLC

Caption: Workflow for Purity and Identity Confirmation.

G Figure 2: Orthogonal Relationship cluster_0 Separation-Based cluster_1 Structure-Based Compound This compound HPLC HPLC/UPLC (Retention & Quantification) Compound->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS NMR NMR Spectroscopy (Atomic Connectivity) Compound->NMR FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR HPLC->MS LC-MS

Caption: Relationship between Orthogonal Methods.

Conclusion

The application of these orthogonal methods—HPLC/UPLC for purity, LC-MS for molecular weight confirmation, NMR for definitive structure elucidation, and FTIR for functional group identification—provides a robust and scientifically sound basis for the comprehensive characterization of this compound. This multi-pronged approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for advancing drug development programs.

References

Safety Operating Guide

Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 7-Methyl-1H-indazole-3-carboxamide based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. Therefore, this compound should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Essential Safety and Handling Information

Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Based on information for related indazole compounds, this compound should be treated with caution.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles of hazardous waste management.

Step 1: Waste Identification and Classification

Treat this compound as a hazardous chemical waste.[4][5] Do not dispose of it down the drain or in regular trash.[1] All waste materials, including contaminated labware and PPE, should be considered hazardous.[4]

Step 2: Waste Segregation and Containerization

  • Primary Container: Collect waste this compound in a designated, compatible, and leak-proof container.[4] The container must be kept closed except when adding waste.[4]

  • Secondary Containment: Store the primary waste container in a secondary container to prevent spills.

  • Incompatible Wastes: Do not mix this waste with other incompatible chemicals.

Step 3: Labeling

Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date of accumulation and any known hazard characteristics.

Step 4: Storage

Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6] Adhere to all federal, state, and local regulations for hazardous waste disposal.[7][8][9][10][11]

Summary of General Precautions for Indazole Analogs

Precaution CategoryGeneral Guidance
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[1][2][3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
Spill Response In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up solid material, place it in a suitable container for disposal, and clean the affected area. Do not let the chemical enter drains.[12]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Containerization cluster_storage Storage cluster_disposal Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Date C->D E Place Waste in Container D->E F Store in Designated Secondary Containment Area E->F G Keep Container Closed F->G H Contact Institutional EHS or Licensed Contractor G->H I Follow All Local, State & Federal Regulations H->I

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
7-Methyl-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.